6-Ethyl-2-methylnonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62184-39-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
6-ethyl-2-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-12(6-2)10-7-9-11(3)4/h11-12H,5-10H2,1-4H3 |
InChI Key |
GBMUYXDAAUUNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-2-methylnonane
Introduction
6-Ethyl-2-methylnonane (CAS No. 62184-39-8) is a saturated, branched-chain aliphatic hydrocarbon belonging to the C12 isoalkane family.[1] While not as commonly isolated as its linear counterpart, dodecane, its molecular architecture imparts distinct physicochemical properties that are of significant interest to researchers in fuel science, lubrication technology, and materials science. For drug development professionals, understanding the characteristics of such well-defined, non-polar compounds is crucial for their potential use as high-purity, inert solvents, reference standards in analytical chemistry, or as components in complex formulations where chemical stability is paramount.
This guide provides a comprehensive overview of the chemical and physical properties of this compound. Eschewing a rigid template, this document is structured to deliver field-proven insights, moving from fundamental identifiers and structural logic to predictive spectroscopic analysis and practical synthesis strategies. The causality behind its properties and the methodologies for its characterization are explained to provide a self-validating framework for researchers.
Molecular Structure and Identification
The precise arrangement of atoms in this compound is fundamental to all its other properties. Its IUPAC name is derived from a systematic analysis of its carbon framework, a process that ensures unambiguous identification.
The naming logic is as follows:
-
Longest Chain Rule : The longest continuous chain of carbon atoms is identified. In this case, it is a nine-carbon chain, making the parent alkane "nonane".
-
Lowest Set of Locants : The chain is numbered from the end that gives the substituents (the methyl and ethyl groups) the lowest possible position numbers. Numbering from the right side (as depicted below) assigns the methyl group to position 2 and the ethyl group to position 6. Numbering from the left would yield positions 4 and 8, which is incorrect.
-
Alphabetical Order : The substituents are listed alphabetically ('ethyl' before 'methyl') in the final name.
This systematic approach leads to the definitive name: This compound .
Caption: IUPAC numbering of the this compound backbone.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 62184-39-8 | [1] |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Canonical SMILES | CCCC(CC)CCCC(C)C | [1] |
| InChIKey | GBMUYXDAAUUNLY-UHFFFAOYSA-N |[1] |
Physicochemical Properties
Experimental data for the physical properties of this compound are not widely available in public-domain literature. However, its properties can be reliably estimated using computational models and understood by analogy to other C12 alkanes. As a saturated hydrocarbon, it is a non-polar molecule, which dictates its low solubility in water and high solubility in organic solvents. Its branched structure disrupts the efficient packing of molecules, which typically results in a lower melting point and boiling point compared to its linear isomer, n-dodecane.
Table 2: Computed Physicochemical Data
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 170.33 g/mol | [1] |
| Exact Mass | 170.203450829 Da | [1] |
| XLogP3 (Lipophilicity) | 6.1 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Rotatable Bond Count | 7 |[1] |
Spectroscopic Characterization: A Predictive Analysis
For a researcher, unambiguous structural confirmation is paramount. In the absence of published spectra for this compound, this section provides an expert prediction of its key spectroscopic features, grounded in the established principles of NMR, MS, and IR spectroscopy. This serves as a practical guide for identifying this compound or similar branched alkanes in experimental settings.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), alkanes fragment in a predictable manner, typically through cleavage at C-C bonds to form the most stable possible carbocations. The molecular ion (M⁺) peak for C₁₂H₂₆ would be at m/z 170. Due to the high energy of EI, this peak may be weak or absent. The most characteristic fragments arise from cleavage at the branched points, as this yields more stable secondary or tertiary carbocations.
Caption: Predicted major fragmentation pathways in EI-MS.
Based on analysis of its structure and comparison to isomers like 6-ethyl-2-methyldecane, key expected fragments would include:
-
m/z 141 : Loss of an ethyl group (-C₂H₅) from the C6 position.
-
m/z 127 : Loss of a propyl group (-C₃H₇) from cleavage at the C5-C6 bond.
-
m/z 71 : A butyl fragment resulting from cleavage at the C2 position.
-
m/z 57, 43, 29 : A series of smaller alkyl fragments common to all alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. Due to the lack of symmetry in this compound, each of its 12 carbon atoms and each distinct proton environment will produce a unique signal.
¹³C NMR: A total of 12 distinct signals are expected. The chemical shifts (δ) will all appear in the highly shielded (upfield) region typical for sp³-hybridized carbons in alkanes.
-
CH₃ (Methyl) Carbons : Expected in the 10-25 ppm range.
-
CH₂ (Methylene) Carbons : Expected in the 20-40 ppm range.
-
CH (Methine) Carbons : Expected in the 30-45 ppm range. The carbons at the branch points (C2 and C6) will be the most downfield among the aliphatic signals.
¹H NMR: The proton spectrum will be complex but informative. All signals will reside in the characteristic alkyl region of approximately 0.8–1.9 ppm .[2]
-
Integration : The relative area under each signal will correspond to the number of protons in that environment (e.g., 3H for a methyl group, 2H for a methylene group).
-
Splitting (Multiplicity) : According to the n+1 rule, each signal will be split into multiple peaks based on the number (n) of adjacent, non-equivalent protons.
-
The -CH₃ group at C1 will be a triplet (split by the C2-H₂).
-
The two -CH₃ groups attached to C2 will appear as a doublet (split by the C2-H).
-
The -CH- proton at C2 will be a complex multiplet due to splitting by protons on C1 and C3.
-
The -CH₂- protons of the ethyl group will be a quartet (split by the adjacent -CH₃).
-
The -CH₃ protons of the ethyl group will be a triplet (split by the adjacent -CH₂-).
-
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is simple and dominated by C-H bond vibrations. It is useful for confirming the presence of a saturated hydrocarbon framework and the absence of functional groups.
-
~2850–2960 cm⁻¹ : A strong, sharp absorption region corresponding to C-H stretching vibrations.
-
~1465 cm⁻¹ : Absorption from CH₂ scissoring vibrations.
-
~1375 cm⁻¹ : A notable absorption from the symmetric bending ("umbrella" mode) of methyl (-CH₃) groups. The presence of an isopropyl-like group at one end of the molecule might cause this peak to split.
Synthesis and Reactivity
Proposed Laboratory Synthesis
Highly branched alkanes like this compound are not typically available off-the-shelf and require targeted synthesis. A robust and versatile laboratory-scale approach is the Grignard reaction, which allows for the precise construction of the carbon skeleton, followed by deoxygenation.[3]
The key steps involve:
-
Formation of a Tertiary Alcohol : A Grignard reagent is reacted with a suitable ketone to create a tertiary alcohol with the desired carbon framework. For this target, reacting isoamylmagnesium bromide (derived from 1-bromo-3-methylbutane) with heptan-4-one would form the C12 alcohol, 6-ethyl-2-methylnonan-6-ol.
-
Dehydration : The tertiary alcohol is then dehydrated to an alkene mixture using a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) or by heating with iodine.
-
Hydrogenation : The resulting alkene mixture is catalytically hydrogenated (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to saturate the double bond, yielding the final alkane product.[3]
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity
As a saturated alkane, this compound is chemically inert under most conditions. The term "paraffin," derived from the Latin parum affinis (meaning "little affinity"), aptly describes this low reactivity. It lacks π-bonds and functional groups, making it resistant to acids, bases, oxidizing agents, and reducing agents at room temperature. Its most significant reaction is combustion : in the presence of excess oxygen and an ignition source, it will burn to produce carbon dioxide and water, releasing a substantial amount of energy. This property is why branched alkanes are prized as fuel components.[4]
Toxicology and Safety
Specific toxicological data for this compound is not available. However, a reliable toxicological profile can be established by reading across to data for similar isoalkane mixtures (e.g., C11-C12 or C12-C14 isoalkanes).[5][6]
The primary health hazard associated with liquid hydrocarbons of this class is Aspiration Hazard, Category 1 (H304): May be fatal if swallowed and enters airways .[5] If ingested, the low viscosity and surface tension of the liquid can allow it to be aspirated into the lungs, causing severe chemical pneumonitis.
Table 3: Summary of Toxicological Profile (Based on Read-Across Data)
| Endpoint | Result | Classification | Source |
|---|---|---|---|
| Acute Oral Toxicity | LD50 > 5000 mg/kg (rat) | Low Toxicity | [5] |
| Acute Dermal Toxicity | LD50 > 2000 mg/kg (rat) | Low Toxicity | [5] |
| Acute Inhalation Toxicity | LC50 > 5000 mg/m³ (rat) | Low Toxicity | [5] |
| Skin Corrosion/Irritation | Slightly irritating | Not Classified | |
| Eye Damage/Irritation | Slightly irritating | Not Classified | |
| Skin Sensitization | Not a sensitizer | Not Classified |
| Genotoxicity | Not considered genotoxic | Not Classified | |
Handling and Storage:
-
Prevention : Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.
-
Response : IF SWALLOWED, immediately call a poison center or doctor. Do NOT induce vomiting.
-
Storage : Store in a well-ventilated place. Keep the container tightly closed.
Applications and Relevance in Research
While this compound does not have widespread, specific industrial applications as a pure substance, its significance lies in its identity as a highly branched alkane.
-
Fuel Science : Branched alkanes are critical components of gasoline, as their structure resists the autoignition that causes "knocking" in internal combustion engines, leading to a higher octane rating.[4]
-
Analytical Standards : For researchers studying complex hydrocarbon mixtures (e.g., petroleum distillates, environmental samples), pure, well-characterized isomers like this compound serve as essential reference standards for calibrating analytical instruments like gas chromatographs (GC).
-
Inert Solvents & Excipients : In pharmaceutical and materials science, the chemical inertness, low polarity, and defined structure of this molecule make it a candidate for use as a non-reactive solvent or as an excipient in formulations where interactions with an active pharmaceutical ingredient (API) must be minimized.
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An In-depth Technical Guide to the Physical Properties of 6-Ethyl-2-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Dodecane
6-Ethyl-2-methylnonane, a branched-chain alkane with the molecular formula C₁₂H₂₆, represents one of the 355 structural isomers of dodecane.[1][2][3] In the realms of pharmaceutical development and materials science, a precise understanding of the physical properties of such molecules is paramount. These properties, including boiling point, density, and solubility, govern a compound's behavior in various matrices, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, contextualized within the broader principles of alkane chemistry. Due to a scarcity of direct experimental data for this specific isomer, this document integrates computed data from reliable databases with a theoretical framework grounded in the established behavior of analogous C₁₂ alkanes.
Molecular Identity and Structure
A clear definition of the molecule is the foundation of any physicochemical analysis.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₂₆
-
Canonical SMILES: CCCC(CC)CCCC(C)C[4]
-
InChI: InChI=1S/C12H26/c1-5-8-12(6-2)10-7-9-11(3)4/h11-12H,5-10H2,1-4H3[4][5]
The structure of this compound, featuring a nine-carbon backbone with a methyl group at the second position and an ethyl group at the sixth, is crucial to understanding its physical behavior.
Caption: 2D skeletal structure of this compound.
Computed Physicochemical Properties
While experimental data remains elusive, computational models provide valuable estimations for key physical properties. The following data is sourced from the PubChem database and is computationally generated.[4]
| Property | Value | Source |
| Molecular Weight | 170.33 g/mol | PubChem[4] |
| Exact Mass | 170.203450829 Da | PubChem[4] |
| XLogP3-AA (Lipophilicity) | 6.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[4] |
| Rotatable Bond Count | 7 | PubChem[4] |
| Topological Polar Surface Area | 0 Ų | PubChem[4] |
Note: The high XLogP3-AA value indicates a high degree of lipophilicity and consequently, very low solubility in water.
Predicted Physical Properties in Context
The physical properties of alkanes are dictated by the nature and strength of intermolecular van der Waals forces.[6][7][8] The size, shape, and surface area of the molecule are therefore critical determinants.
Boiling Point
For alkanes, the boiling point generally increases with molecular weight.[6][7][9] However, for isomers of the same molecular weight, such as the dodecanes, the degree of branching plays a crucial role. Increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[1][6][7] This, in turn, weakens the van der Waals forces, resulting in a lower boiling point compared to their straight-chain counterparts.[1][6][7]
For context, n-dodecane has a boiling point of approximately 216 °C.[2][3][10] It is therefore predicted that this compound will have a boiling point lower than 216 °C. The presence of two separate branches (a methyl and an ethyl group) will likely result in a boiling point that is intermediate among the dodecane isomers.
Melting Point
The melting point of alkanes is influenced not only by intermolecular forces but also by how well the molecules can pack into a crystal lattice. More symmetrical molecules tend to have higher melting points. The relationship between branching and melting point is therefore less straightforward than for boiling point. While increased branching generally lowers the melting point, highly symmetrical branched isomers can have unusually high melting points. Given the asymmetry of this compound, it is predicted to have a relatively low melting point. For comparison, n-dodecane has a melting point of -9.6 °C.[10]
Density
Alkanes are generally less dense than water.[8][9][11] The density of liquid alkanes tends to increase slightly with molecular weight. For dodecane isomers, the density is expected to be in the range of 0.74 to 0.76 g/mL at 20°C. n-Dodecane has a density of approximately 0.75 g/mL at 25°C.[10] The density of this compound is anticipated to be within this range.
Solubility
As nonpolar molecules, alkanes are virtually insoluble in water but are soluble in nonpolar organic solvents.[6][11][12][13][14] The principle of "like dissolves like" is the governing factor here.[7] The energy required to overcome the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak van der Waals interactions that would form between alkane and water molecules.[6][13][14] Therefore, this compound is expected to be immiscible with water and readily soluble in solvents such as hexane, toluene, and diethyl ether.
Experimental Protocols for Physical Property Determination
For researchers seeking to experimentally determine the physical properties of this compound, the following established methodologies are recommended.
Workflow for Physical Property Determination
Caption: General workflow for the experimental determination of physical properties.
Boiling Point Determination (Micro-scale Method)
This method is suitable for small sample volumes.
-
Apparatus Setup:
-
Attach a small test tube containing 0.2-0.3 mL of this compound to a thermometer using a rubber band.
-
Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Immerse this assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until the bubbling is rapid, then remove the heat source.
-
-
Measurement:
-
As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction will be necessary.
-
Density Measurement
-
Apparatus:
-
A pycnometer (density bottle) of a known volume.
-
An analytical balance.
-
-
Procedure:
-
Measure the mass of the clean, dry pycnometer.
-
Fill the pycnometer with distilled water and measure its mass. Calculate the exact volume of the pycnometer using the known density of water at the measurement temperature.
-
Dry the pycnometer thoroughly and fill it with this compound.
-
Measure the mass of the pycnometer filled with the sample.
-
-
Calculation:
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
Conclusion
References
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The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of 6-Ethyl-2-methylnonane
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Ethyl-2-methylnonane, a branched alkane of interest to researchers, scientists, and drug development professionals. By integrating chromatographic separation with advanced spectroscopic techniques, we present a systematic and self-validating workflow for the unambiguous identification of this molecule. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols.
Introduction: The Challenge of Branched Alkanes
Branched alkanes, such as this compound (C₁₂H₂₆), present a unique analytical challenge due to the vast number of potential isomers and the subtlety of their structural differences.[1] Unlike their straight-chain counterparts, the branching in their carbon skeleton significantly influences their physicochemical properties, necessitating a multi-faceted analytical approach for definitive identification. This guide will walk through the core techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a logical and robust methodology for the structural verification of this compound.
Section 1: Chromatographic Separation via Gas Chromatography (GC)
The initial step in the analysis of a complex hydrocarbon mixture potentially containing this compound is to isolate the compound of interest. Gas chromatography is the premier technique for separating volatile and semi-volatile organic compounds like branched alkanes.[1]
The Principle of Separation
The separation of branched alkanes is primarily governed by their boiling points and interactions with the stationary phase of the GC column.[2] Non-polar stationary phases are the industry standard for these non-polar analytes.[2] Elution order is generally correlated with boiling point; however, the degree of branching also plays a critical role, with more compact, highly branched isomers often exhibiting lower boiling points and thus shorter retention times than their linear counterparts.
Experimental Protocol: GC Analysis of C12 Alkanes
A robust GC method for the analysis of this compound and related C12 isomers is detailed below.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer.
Table 1: Optimized GC Parameters for C12 Alkane Analysis [3]
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness | A standard column providing good efficiency and capacity for C12 alkanes.[3] |
| Stationary Phase | 100% Dimethylpolysiloxane (non-polar) | Ensures good selectivity for non-polar analytes like alkanes.[3] |
| Injector Type | Split/Splitless | Versatile for varying sample concentrations.[3] |
| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of C12 alkanes. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can allow for faster analysis times.[3] |
| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature ramp effectively separates isomers with different boiling points. |
| Detector | FID or Mass Spectrometer | FID provides general hydrocarbon detection, while MS offers structural information. |
| Detector Temp. | 280 °C | Prevents condensation of the analytes. |
Sample Preparation:
-
Dissolve the sample containing the suspected this compound in a volatile, high-purity organic solvent such as hexane or dichloromethane.[4]
-
A typical concentration for GC analysis is in the range of 10-100 ppm.
Section 2: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Coupling gas chromatography with mass spectrometry (GC-MS) provides not only the retention time of the analyte but also crucial information about its molecular weight and fragmentation pattern, which is highly indicative of its structure.
Ionization and Fragmentation of Branched Alkanes
Under Electron Ionization (EI), branched alkanes undergo characteristic fragmentation patterns primarily driven by the stability of the resulting carbocations.[4] Key principles include:
-
Preferential Cleavage at Branch Points: C-C bond scission is most likely to occur at a branch point to form a more stable secondary or tertiary carbocation.
-
Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation, the molecular ion (M⁺) peak is often of very low abundance or completely absent in highly branched structures.
-
Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is often preferentially lost as a radical, leading to the formation of a more stable carbocation.[5]
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₁₂H₂₆, giving it a molecular weight of approximately 170.33 g/mol .[6][7] Based on the principles of alkane fragmentation, the following is a predicted fragmentation pattern:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Notes |
| 170 | [C₁₂H₂₆]⁺ (Molecular Ion) | Expected to be very weak or absent. |
| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl group from the C6 position. |
| 113 | [C₈H₁₇]⁺ | Loss of a butyl group from the C6 position. |
| 99 | [C₇H₁₅]⁺ | Loss of a pentyl group from the C2 position. |
| 71 | [C₅H₁₁]⁺ | A common fragment for branched alkanes. |
| 57 | [C₄H₉]⁺ | Often a base peak in the mass spectra of branched alkanes.[2] |
| 43 | [C₃H₇]⁺ | Another common and abundant fragment. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
While GC-MS provides strong evidence for the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.
-
Sample Purity: Ensure the isolated compound is of high purity.
-
Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent. For non-polar alkanes, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.
-
Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to show several distinct signals in the aliphatic region (typically 0.7-1.5 ppm). Due to the chiral center at the C6 position, some methylene protons may be diastereotopic and appear as complex multiplets.
Caption: A logical workflow for the structural elucidation of this compound.
-
GC-MS Analysis: Inject the sample into the GC-MS system using the parameters outlined in Table 1.
-
Retention Time Analysis: Compare the retention time of the peak of interest to that of a known standard of this compound, if available.
-
Mass Spectrum Interpretation: Analyze the mass spectrum of the peak of interest. Look for the characteristic fragmentation pattern, including the absence of a strong molecular ion and the presence of key fragment ions as detailed in Table 2.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra of the purified compound.
-
NMR Spectral Interpretation: Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons in the proposed structure of this compound, using the predicted data in Tables 3 and 4 as a guide.
-
Data Correlation: A definitive identification is achieved when the retention time, mass spectral fragmentation pattern, and NMR spectral data are all consistent with the structure of this compound.
Conclusion
The structural elucidation of this compound is a multi-step process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols and interpretive guidelines presented in this technical guide, researchers can confidently and accurately identify this branched alkane. The self-validating nature of this workflow, where data from independent analytical techniques must converge, ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.
References
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- Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis - Benchchem. (URL: )
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An In-depth Technical Guide to 6-Ethyl-2-methylnonane for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Ethyl-2-methylnonane, a branched alkane of interest to researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just factual data, but also practical insights grounded in established chemical principles.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its molecular architecture imparts distinct physical and chemical properties compared to its linear isomer, dodecane. These properties are critical in determining its suitability for various applications, including as a solvent, lubricant, or a component in complex formulations.
IUPAC Name: this compound[1][2] CAS Number: 62184-39-8[1][2] Molecular Formula: C₁₂H₂₆[1][2]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 170.33 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | Inferred from similar alkanes |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General alkane properties |
| Vapor Pressure | Not available |
Section 2: Synthesis of this compound
While several general methods exist for the synthesis of branched alkanes, such as alkylation, isomerization, and catalytic cracking, a targeted laboratory-scale synthesis of this compound would likely employ a Grignard reaction.[3][4][5][6][7] This method offers a high degree of control over the final molecular structure.
The following is a plausible, detailed, step-by-step methodology for the synthesis of this compound.
Synthesis Pathway Overview
The synthesis can be envisioned as a two-step process:
-
Grignard Reaction: Formation of a tertiary alcohol by reacting a ketone with a Grignard reagent.
-
Deoxygenation: Removal of the hydroxyl group to yield the final alkane.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 6-Ethyl-2-methylnonan-2-ol via Grignard Reaction
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. The entire apparatus must be under an inert atmosphere of dry nitrogen.
-
Initiation: Add a small volume of a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the shiny magnesium surface and the formation of a cloudy solution.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted to form ethylmagnesium bromide.
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of heptan-2-one in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-ethyl-2-methylnonan-2-ol. Purification can be achieved by column chromatography.
Step 2: Deoxygenation of 6-Ethyl-2-methylnonan-2-ol
A common method for the deoxygenation of a tertiary alcohol is the Barton-McCombie deoxygenation.
-
Thionoester Formation: React the purified 6-ethyl-2-methylnonan-2-ol with a slight excess of a thionocarbonylating agent, such as phenyl chlorothionocarbonate, in the presence of a base like pyridine.
-
Radical Reduction: Treat the resulting thionoester with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) in a suitable solvent like toluene under reflux.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography over silica gel to yield pure this compound.
Section 3: Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methylene and methyl groups. Key expected signals include overlapping multiplets in the alkane region (typically 0.8-1.5 ppm). The methyl protons will appear as triplets and doublets depending on their neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the unique carbon atoms in the molecule. The number of signals will confirm the asymmetry of the structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~14 |
| C2 | ~22 |
| C3 | ~40 |
| C4 | ~29 |
| C5 | ~32 |
| C6 | ~45 |
| C7 | ~27 |
| C8 | ~32 |
| C9 | ~14 |
| C1' (ethyl) | ~11 |
| C2' (ethyl) | ~29 |
| C2-CH₃ | ~22 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will result in a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks resulting from the cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be typical for an alkane, showing:
-
C-H stretching vibrations just below 3000 cm⁻¹
-
C-H bending vibrations for CH₂ and CH₃ groups in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions.
Section 4: Applications in Drug Development
While direct therapeutic applications of simple alkanes are rare, branched alkanes like this compound can serve important roles in pharmaceutical development.[8] Their inertness and specific solvency properties make them valuable as excipients in formulations.[9]
-
Non-polar Solvents: In the synthesis and purification of active pharmaceutical ingredients (APIs), branched alkanes can be used as non-polar solvents. Their low reactivity prevents unwanted side reactions.
-
Formulation Excipients: For topical and transdermal drug delivery systems, branched alkanes can act as emollients and penetration enhancers. Their lipophilicity can aid in the solubilization of hydrophobic drugs within a formulation.
-
Reference Standards: In analytical chemistry, pure branched alkanes can be used as reference standards for chromatographic methods.
The use of semifluorinated alkanes as drug carriers is an emerging area of research.[10][11] These compounds, which are structurally related to this compound, have shown promise in delivering drugs to specific targets due to their unique physicochemical properties.[10][11]
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An In-depth Technical Guide to 6-Ethyl-2-methylnonane
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Ethyl-2-methylnonane, a branched-chain alkane. Due to a notable absence of this specific isomer in commercially available databases and literature, this guide synthesizes known information on its fundamental properties with theoretical predictions of its spectroscopic and physicochemical characteristics. Furthermore, a plausible synthetic route and general analytical methodologies are presented to support researchers and drug development professionals who may encounter or seek to synthesize this compound. This document aims to serve as a foundational resource, bridging the information gap for a molecule that, while not prominently studied, belongs to a class of compounds with broad relevance in various scientific disciplines.
Chemical Identity and Molecular Formula
This compound is a saturated hydrocarbon belonging to the alkane family. As a branched-chain alkane, it is an isomer of dodecane.
Molecular Formula: C₁₂H₂₆[1][2]
Molecular Weight: 170.33 g/mol [1]
IUPAC Name: this compound[1]
CAS Registry Number: 62184-39-8[1][2]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Predicted/Estimated Value | Source/Method |
| Boiling Point | ~200-210 °C | Estimation based on isomers |
| Melting Point | Not available | - |
| Density | ~0.75 g/cm³ | Estimation based on isomers |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General alkane properties |
| XLogP3 | 6.1 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | Computed by PubChem[1] |
| Rotatable Bond Count | 7 | Computed by PubChem[1] |
| Exact Mass | 170.203451 g/mol | Computed by PubChem[1] |
Note on Boiling Point Estimation: The boiling points of alkanes are influenced by their molecular weight and branching. Increased branching generally leads to a lower boiling point compared to the linear isomer (n-dodecane, b.p. 216 °C) due to reduced surface area and weaker van der Waals forces.[3][4]
Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, documented synthesis for this compound was not found in the surveyed literature. However, a plausible and robust method for its synthesis would involve a Grignard reaction followed by dehydration and catalytic hydrogenation. This approach offers a high degree of control over the final carbon skeleton.[5]
Overall Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Theoretical)
Step 1: Synthesis of 6-Ethyl-2-methylnonan-5-ol via Grignard Reaction
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of pentylmagnesium bromide.
-
Reaction with Ketone: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of 5-methylheptan-3-one in anhydrous diethyl ether is added dropwise with stirring.
-
Workup: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of 6-Ethyl-2-methylnonan-5-ol
-
The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
The mixture is heated, and the resulting alkene/water azeotrope is distilled off.
-
The collected distillate is washed with a sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and distilled to give a mixture of alkene isomers.
Step 3: Hydrogenation of the Alkene Mixture
-
The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, this compound.
-
Purification can be achieved by fractional distillation.
Reactivity
As a saturated alkane, this compound is expected to be relatively unreactive. It will not react with most acids, bases, oxidizing agents, or reducing agents under normal conditions. Its primary reactions would be combustion and free-radical halogenation at high temperatures or in the presence of UV light.
Spectroscopic and Analytical Characterization
No experimental spectroscopic data for this compound has been published. The following are theoretical predictions based on its structure.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), branched alkanes typically show extensive fragmentation, and the molecular ion peak (M⁺) at m/z 170 may be of very low abundance or absent.[6][7][8] Fragmentation is expected to occur preferentially at the branching points to form more stable secondary and tertiary carbocations.[9]
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of many chemically similar but non-equivalent protons. The signals would appear in the typical alkane region of approximately 0.8-1.5 ppm. The methyl groups would likely appear as doublets or triplets, while the methylene and methine protons would show complex multiplets.
¹³C NMR: The carbon NMR spectrum would be more informative, with distinct signals expected for each of the unique carbon atoms in the molecule. Based on its structure, 12 distinct carbon signals would be predicted if the molecule is chiral and the enantiomers are not resolved.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1 (methyl on C2) | ~22 |
| C2 (methine) | ~32 |
| C3 (methylene) | ~39 |
| C4 (methylene) | ~29 |
| C5 (methylene) | ~37 |
| C6 (methine) | ~42 |
| C7 (methylene) | ~27 |
| C8 (methylene) | ~23 |
| C9 (methyl) | ~14 |
| C10 (methyl on C2) | ~20 |
| C11 (ethyl methylene) | ~29 |
| C12 (ethyl methyl) | ~11 |
Note: These are estimations and actual values may vary.
Analytical Methods
The analysis of this compound would typically be performed using gas chromatography (GC) due to its volatility.
Recommended Analytical Workflow:
-
Sample Preparation: Dilution in a volatile organic solvent such as hexane or pentane.
-
Instrumentation: Gas chromatograph coupled with a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for identification.
-
GC Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms) would be suitable for separating this compound from other hydrocarbons.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Detection:
-
FID: For quantitative analysis.
-
MS: For confirmation of identity based on the fragmentation pattern.
-
Applications and Relevance in Research
There are no specific, documented applications of this compound in drug development or other research fields. Branched-chain alkanes, in general, are major components of fuels and lubricants. In the context of pharmaceuticals, highly branched alkanes are generally not used as active ingredients but can be found as excipients or impurities. Some specialized highly fluorinated alkanes have found applications as drug carriers.[8] The primary relevance of a specific, non-commercial isomer like this compound to researchers would likely be in the fields of:
-
Metabolomics: As a potential, yet unidentified, biomarker or metabolite.
-
Environmental Science: As a component of complex hydrocarbon mixtures in environmental samples.
-
Geochemistry: In the analysis of crude oil and petroleum products.
-
Synthetic Chemistry: As a target molecule for the development of new synthetic methodologies.
Toxicology and Safety
No specific toxicological data for this compound is available. However, based on data for other dodecane isomers, it should be handled with appropriate care.
-
General Hazards: Like other C12 alkanes, it is expected to have low acute toxicity.
-
Aspiration Hazard: If swallowed, it may be an aspiration hazard, potentially causing chemical pneumonitis.
-
Skin and Eye Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis. Direct eye contact may cause irritation.
-
Inhalation: High concentrations of vapor may cause dizziness, headache, and nausea.
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound represents one of the numerous isomers of dodecane. While it lacks significant presence in current scientific literature and commercial applications, this guide provides a foundational understanding of its properties through a combination of established chemical principles and theoretical predictions. The proposed synthetic route and analytical methods offer a practical framework for researchers who may need to work with this compound. The clear lack of available data also highlights an opportunity for further research to characterize this and other less-common branched alkanes, which could be of value in various scientific disciplines.
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An In-depth Technical Guide to the Synthesis of 6-Ethyl-2-methylnonane
Abstract
This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of the branched alkane, 6-Ethyl-2-methylnonane (C₁₂H₂₆).[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines a strategic synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. The proposed synthesis leverages a robust organocuprate coupling reaction, a method renowned for its efficiency in forming carbon-carbon bonds.
Introduction and Strategic Overview
This compound is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1] As a branched alkane, it serves as a valuable molecule for studies in fuel science, lubricant technology, and as a non-polar solvent. Furthermore, complex branched alkanes are integral structural motifs in various biologically active molecules. The synthesis of such structures with high purity and yield is a common challenge in organic chemistry.
This guide details a convergent and efficient synthetic strategy for this compound. Our approach is centered around a Gilman-type organocuprate coupling reaction, which is particularly effective for the formation of new carbon-carbon bonds between alkyl fragments.[2][3]
Retrosynthetic Analysis
To devise a logical synthetic plan, we employ retrosynthetic analysis, a technique that involves deconstructing the target molecule into simpler, readily available precursors.[4][5]
Our primary disconnection is at the C5-C6 bond, as this allows for the coupling of two moderately sized alkyl fragments. This leads to a retrosynthetic pathway involving an organocuprate reagent and an alkyl halide.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway and Mechanism
The forward synthesis is a multi-step process commencing with the preparation of the necessary precursors, followed by the key coupling reaction and final purification.
Synthesis of Precursors
2.1.1. Preparation of 3-bromopentane
Pentan-3-ol is synthesized via a Grignard reaction between ethylmagnesium bromide and propanal.[6][7][8][9][10] The resulting secondary alcohol is then converted to 3-bromopentane using phosphorus tribromide (PBr₃).
2.1.2. Preparation of Lithium di(pentan-3-yl)cuprate (Gilman Reagent)
3-bromopentane is treated with lithium metal in an ethereal solvent to form pentan-3-yllithium.[11] Two equivalents of this organolithium reagent are then reacted with one equivalent of copper(I) iodide to generate the Gilman reagent, lithium di(pentan-3-yl)cuprate.[11][12][13][14]
2.1.3. Preparation of 1-bromo-4-methylpentane (Isohexyl bromide)
Isohexyl bromide is prepared from the commercially available isohexyl alcohol by reaction with PBr₃.
The Corey-House Synthesis: Coupling Reaction
The cornerstone of this synthesis is the Corey-House reaction, where the Gilman reagent (lithium di(pentan-3-yl)cuprate) reacts with isohexyl bromide.[2] This reaction proceeds via a mechanism that is thought to involve oxidative addition of the alkyl halide to the copper center, followed by reductive elimination to form the new carbon-carbon bond.[2]
Caption: The Corey-House (Gilman) coupling reaction.
Detailed Experimental Protocols
Caution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. All glassware must be thoroughly dried to prevent quenching of the organometallic reagents.
Synthesis of 3-bromopentane
-
Grignard Reaction: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add anhydrous diethyl ether and a small crystal of iodine.
-
Slowly add a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reagent formation.
-
Once the reaction is initiated, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, cool the mixture to 0 °C and add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at room temperature for 1 hour, then quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pentan-3-ol.
-
Bromination: Cool the crude pentan-3-ol to 0 °C and slowly add phosphorus tribromide (0.4 eq) with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry over anhydrous calcium chloride and purify by distillation to obtain 3-bromopentane.
Synthesis of this compound
-
Gilman Reagent Formation: To a flame-dried Schlenk flask under an inert atmosphere, add lithium metal (2.2 eq) and anhydrous diethyl ether.
-
Add a solution of 3-bromopentane (2.0 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting pentan-3-yllithium solution at room temperature for 1 hour.
-
In a separate flame-dried Schlenk flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).
-
Slowly transfer the pentan-3-yllithium solution to the copper(I) iodide suspension via cannula.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.
-
Coupling Reaction: Add a solution of 1-bromo-4-methylpentane (1.0 eq) in anhydrous diethyl ether to the Gilman reagent at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification and Characterization
Purification
The crude this compound is purified by fractional distillation under atmospheric pressure.[15][16][17][18] The fraction with the boiling point corresponding to the target compound is collected.
| Purification Step | Description | Expected Outcome |
| Extraction | Separation of the organic product from the aqueous phase after quenching the reaction. | Removal of inorganic salts and water-soluble byproducts. |
| Fractional Distillation | Separation of the target alkane from unreacted starting materials and side products based on boiling point differences. | Isolation of pure this compound. |
Characterization
The purity and identity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons.[19][20][21][22]
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule.[19][23][24][25][26][27] The chemical shifts will be in the typical range for sp³ hybridized carbons in alkanes.
| Expected ¹³C NMR Chemical Shifts | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C9 | ~14 |
| C2 | ~22 |
| C3 | ~40 |
| C4 | ~29 |
| C5 | ~35 |
| C6 | ~45 |
| C7 | ~25 |
| C8 | ~11 |
| Ethyl-CH₂ | ~28 |
| Ethyl-CH₃ | ~12 |
4.2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.33.
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of an alkane, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Conclusion
This guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The Corey-House reaction, utilizing a Gilman reagent, provides an effective means of constructing the carbon skeleton of this branched alkane. The described protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers to successfully produce this valuable compound for further scientific investigation.
References
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An In-depth Technical Guide to the Isomers and Stereoisomers of 6-Ethyl-2-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Ethyl-2-methylnonane, a saturated branched alkane with the molecular formula C₁₂H₂₆, presents a compelling case study in the nuanced field of stereochemistry.[1] While seemingly simple in its elemental composition, the spatial arrangement of its constituent atoms gives rise to a fascinating array of isomers and stereoisomers. Understanding the distinct properties and behaviors of these closely related molecules is of paramount importance in various scientific disciplines, including drug development, materials science, and petrochemistry. This technical guide provides a comprehensive exploration of the structural and stereoisomers of this compound, detailing their identification, separation, and characterization through advanced analytical techniques.
Unraveling the Isomeric Landscape of this compound
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[2] For a C₁₂H₂₆ alkane, a multitude of constitutional isomers exist, each with a unique connectivity of its carbon skeleton. This compound is one such constitutional isomer.[1]
Constitutional Isomerism
Constitutional isomers, also known as structural isomers, have different bonding sequences.[2][3] The IUPAC name "this compound" precisely defines one specific arrangement of twelve carbon atoms. Other constitutional isomers of C₁₂H₂₆ would include, for example, n-dodecane, 2,2,4,6,6-pentamethylheptane, and many others. Each of these isomers exhibits distinct physical and chemical properties, such as boiling point, melting point, and reactivity.[4]
Stereoisomerism in this compound
Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[5] The presence of chiral centers within the this compound molecule is the source of its stereoisomerism.
A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups.[6] In the structure of this compound, two such chiral centers exist:
-
Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (-CH₃), an isobutyl group (-CH₂CH(CH₃)₂), and the remainder of the carbon chain.
-
Carbon-6 (C6): Bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a butyl group (-CH₂CH₂CH₂CH₃), and the rest of the carbon chain leading to the C2 position.
The presence of n chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[6] The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.
To unambiguously describe the absolute configuration of each stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[7] This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group (4) is pointing away from the viewer. If the sequence of decreasing priority (1 → 2 → 3) is clockwise, the configuration is designated as R (from the Latin rectus, meaning right). If the sequence is counter-clockwise, it is designated as S (from the Latin sinister, meaning left).[6][7]
The four stereoisomers of this compound are therefore:
-
(2R, 6R)-6-Ethyl-2-methylnonane
-
(2S, 6S)-6-Ethyl-2-methylnonane
-
(2R, 6S)-6-Ethyl-2-methylnonane
-
(2S, 6R)-6-Ethyl-2-methylnonane
The (2R, 6R) and (2S, 6S) isomers are enantiomers of each other. Similarly, the (2R, 6S) and (2S, 6R) isomers constitute another pair of enantiomers. The relationship between, for example, the (2R, 6R) and (2R, 6S) isomers is that of diastereomers.
Figure 1. Relationships between the stereoisomers of this compound.
Analytical Strategies for Isomer and Stereoisomer Elucidation
The lack of functional groups in alkanes makes their stereochemical analysis particularly challenging.[7] However, a combination of advanced chromatographic and spectroscopic techniques can be employed for their separation and characterization.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography is a powerful technique for separating volatile compounds. For constitutional isomers of alkanes, which often have different boiling points, a standard non-polar GC column, such as one with a 100% dimethylpolysiloxane stationary phase, can provide effective separation.[8]
Protocol 1: GC-MS Analysis of C12 Alkane Isomers [8]
-
Sample Preparation: Dissolve the alkane sample in a volatile, high-purity organic solvent like hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Injector Temperature: 280 - 320 °C.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 3 minutes), then ramp at 6°C/min to 320°C (hold for 10 minutes).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
Source Temperature: 230 °C.
-
Causality Behind Experimental Choices: The non-polar column is chosen to separate compounds based on their boiling points, which differ among constitutional isomers. The temperature program allows for the elution of a wide range of isomers with varying volatilities.
Chiral Gas Chromatography for Enantiomer Separation
Separating enantiomers requires a chiral environment.[9] Chiral gas chromatography utilizes a stationary phase that is itself chiral, allowing for differential interactions with the enantiomers of the analyte.[9][10] Modified cyclodextrins are commonly used as chiral selectors in GC stationary phases for the separation of non-functionalized chiral alkanes.[11]
Protocol 2: Chiral GC for this compound Enantiomers
-
Sample Preparation: As in Protocol 1.
-
Instrumentation: A high-resolution gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
GC Conditions:
-
Column: A capillary column coated with a derivatized cyclodextrin chiral stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).
-
Carrier Gas: Hydrogen or helium.
-
Oven Temperature Program: A slow temperature ramp is often required to achieve baseline separation of enantiomers. Isothermal conditions at a carefully optimized temperature may also be effective.
-
-
Detection: FID for quantification or MS for identification.
Causality Behind Experimental Choices: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers through weak intermolecular interactions.[9] The difference in the stability of these complexes leads to different retention times, enabling their separation.
Figure 2. Workflow for the separation of enantiomers using chiral gas chromatography.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry provides information about the mass-to-charge ratio of ions and is invaluable for determining the structure of molecules. In the context of branched alkanes, electron ionization (EI) leads to characteristic fragmentation patterns.[12]
For this compound, fragmentation is expected to occur preferentially at the branching points to form more stable secondary or tertiary carbocations.[12] The mass spectrum will likely show a weak or absent molecular ion peak (M⁺) due to the high propensity for fragmentation.[12] Key fragment ions would arise from the loss of alkyl radicals.
Expected Fragmentation of this compound:
| Precursor Ion (m/z 170) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |
| C₁₂H₂₆⁺ | •CH₃ | 155 | C₁₁H₂₃⁺ |
| C₁₂H₂₆⁺ | •C₂H₅ | 141 | C₁₀H₂₁⁺ |
| C₁₂H₂₆⁺ | •C₄H₉ | 113 | C₈H₁₇⁺ |
| C₁₂H₂₆⁺ | •C₅H₁₁ | 99 | C₇H₁₅⁺ |
Table 1. Predicted major fragmentation pathways for this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for determining the detailed structure of molecules.[13] However, for chiral alkanes, the NMR spectra of enantiomers are identical in an achiral solvent. To differentiate enantiomers, a chiral environment is necessary.
Advanced NMR Techniques for Chiral Alkanes: [7]
-
Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (CLSRs): These substances can be added to the NMR sample to induce chemical shift differences between the signals of enantiomers. However, their application to non-polar alkanes can be challenging.[14]
-
NMR in Chiral Liquid Crystals: This is a more advanced and effective method for the stereochemical analysis of non-functionalized chiral molecules.[7] The chiral liquid crystal provides an anisotropic environment that causes the enantiomers to orient differently, leading to distinct NMR signals. Natural abundance deuterium (NAD) 2D NMR spectroscopy is particularly sensitive to these subtle differences in molecular ordering.[7]
-
Residual Dipolar Couplings (RDCs): By partially aligning the molecules in a liquid crystal or other ordering medium, RDCs can be measured. These couplings provide information about the relative orientation of different parts of the molecule, which can be used to determine the relative stereochemistry of diastereomers.[7]
Protocol 3: Stereochemical Assignment using NMR in a Chiral Liquid Crystal [7]
-
Sample Preparation: Dissolve the sample of this compound in a chiral liquid crystal solvent (e.g., poly-γ-benzyl-L-glutamate (PBLG) in an organic solvent).
-
NMR Data Acquisition: Acquire a high-resolution 2D NMR spectrum, such as a ¹H-¹³C HSQC or a natural abundance deuterium (NAD) 2D NMR experiment.
-
Data Analysis: The differential ordering of the enantiomers in the chiral liquid crystal will result in distinct chemical shifts or quadrupolar splittings for the corresponding nuclei of the two enantiomers, allowing for their differentiation and quantification.
Figure 3. Conceptual workflow for the differentiation of enantiomers using NMR in a chiral liquid crystal.
Conclusion and Future Perspectives
The study of this compound and its isomers provides a valuable lens through which to explore the fundamental principles of isomerism and stereochemistry. While the analysis of such non-functionalized alkanes presents significant challenges, the application of sophisticated analytical techniques, including chiral gas chromatography and advanced NMR spectroscopy, enables their successful separation and characterization. For researchers in drug development and related fields, a thorough understanding of stereoisomerism is critical, as different enantiomers of a chiral molecule can exhibit markedly different biological activities. The methodologies outlined in this guide provide a robust framework for the comprehensive analysis of chiral alkanes, paving the way for further advancements in stereoselective synthesis and analysis.
References
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An In-Depth Technical Guide to the Spectroscopic Data of 6-Ethyl-2-methylnonane
This guide provides a comprehensive analysis of the spectroscopic data for 6-Ethyl-2-methylnonane, a branched alkane of interest in various fields including petrochemical analysis and organic synthesis. Due to the limited availability of experimental spectra in public databases, this document leverages high-quality predicted data alongside established spectroscopic principles to serve as a valuable reference for researchers, scientists, and drug development professionals. The information herein is crucial for structural elucidation, purity assessment, and understanding the physicochemical properties of this molecule.
Introduction to this compound and its Spectroscopic Characterization
This compound (C₁₂H₂₆) is a saturated hydrocarbon characterized by a nine-carbon backbone with a methyl group at the 2-position and an ethyl group at the 6-position. Its non-polar nature and structural complexity make spectroscopic techniques indispensable for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy helps identify the types of chemical bonds present, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering clues to its specific isomeric structure.
This guide will delve into the predicted ¹H and ¹³C NMR spectra, the expected IR absorption bands, and the most probable fragmentation pathways in mass spectrometry for this compound.
Molecular Structure of this compound
To facilitate the interpretation of the spectroscopic data, the atoms in the this compound molecule are numbered as follows:
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is complex due to the presence of multiple, chemically similar methylene and methyl groups.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and integrations for this compound. These values were generated using an online NMR prediction tool.[1][2]
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1, H9, H10, H12 | 0.85 - 0.95 | Triplet/Doublet | 12H |
| H3, H4, H5, H7, H8, H11 | 1.15 - 1.40 | Multiplet | 11H |
| H2, H6 | 1.45 - 1.60 | Multiplet | 3H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound can be divided into three main regions:
-
Upfield Region (0.85 - 0.95 ppm): This region is characteristic of methyl (CH₃) protons in an alkane chain. The signals for the terminal methyl groups (C1 and C9), the methyl group at C2 (C10), and the methyl of the ethyl group (C12) are expected to appear here. Due to overlapping signals, they would likely present as a complex multiplet, integrating to approximately 12 protons. The C1 and C9 methyls would be triplets, the C10 methyl a doublet, and the C12 methyl a triplet.
-
Methylene Region (1.15 - 1.40 ppm): The protons of the numerous methylene (CH₂) groups along the nonane backbone (C3, C4, C5, C7, C8) and the methylene of the ethyl group (C11) are expected to resonate in this region. The extensive signal overlap would result in a broad, complex multiplet, integrating to approximately 11 protons.
-
Methine Region (1.45 - 1.60 ppm): The methine (CH) protons at the branching points (C2 and C6) are the most deshielded of the aliphatic protons and are therefore expected to appear furthest downfield. These signals would likely be complex multiplets due to coupling with neighboring protons and would integrate to 3 protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using a standard pulse sequence.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound, obtained from an online prediction tool.[1][2]
| Atom(s) | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1, C9, C10, C12 | 10 - 25 | CH₃ |
| C3, C4, C5, C7, C8, C11 | 25 - 40 | CH₂ |
| C2, C6 | 35 - 50 | CH |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound is expected to show several distinct signals corresponding to the different types of carbon atoms in the molecule:
-
Methyl Carbons (10 - 25 ppm): The signals for the four methyl carbons (C1, C9, C10, and C12) are expected in the most upfield region of the spectrum.
-
Methylene Carbons (25 - 40 ppm): The six methylene carbons (C3, C4, C5, C7, C8, and C11) will appear in the intermediate region. Due to their slightly different chemical environments, some of these may be resolved into separate peaks.
-
Methine Carbons (35 - 50 ppm): The two methine carbons at the branching points (C2 and C6) are the most deshielded and will appear at the downfield end of the aliphatic region.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon atom.
-
Processing: Process the data using a Fourier transform and phase the spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For an alkane like this compound, the IR spectrum is expected to be relatively simple, dominated by C-H and C-C bond vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-3000 | C-H stretch (sp³) | Strong |
| 1450-1470 | C-H bend (methylene scissoring) | Medium |
| 1375-1385 | C-H bend (methyl symmetric bend) | Medium |
| 720-725 | C-H rock (long chain) | Weak |
Interpretation of the IR Spectrum
The IR spectrum of this compound is not expected to show many characteristic peaks, as it lacks polar functional groups. The most prominent features will be:
-
C-H Stretching (2850-3000 cm⁻¹): A strong and sharp absorption band in this region is the hallmark of sp³-hybridized C-H bonds in alkanes.
-
C-H Bending (1375-1470 cm⁻¹): Medium intensity bands corresponding to the bending vibrations of the methyl and methylene groups will be present.
-
Long Chain Rocking (720-725 cm⁻¹): A weak absorption in this region may be observed, which is characteristic of alkanes with a chain of four or more methylene groups.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A neat liquid sample of this compound can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: The resulting interferogram is converted to a spectrum by a Fourier transform.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For branched alkanes, electron ionization (EI) mass spectrometry typically results in extensive fragmentation, providing valuable structural information.
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 170. The fragmentation pattern will be dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.
| m/z | Proposed Fragment Ion |
| 141 | [M - C₂H₅]⁺ |
| 127 | [M - C₃H₇]⁺ |
| 99 | [M - C₅H₁₁]⁺ |
| 85 | [C₆H₁₃]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ (likely base peak) |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Interpretation of the Mass Spectrum
The fragmentation of this compound is predicted to occur preferentially at the C2 and C6 positions due to the formation of more stable carbocations.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
-
Loss of an Ethyl Radical (m/z 141): Cleavage of the ethyl group at C6 would result in a fragment ion at m/z 141.
-
Loss of a Propyl Radical (m/z 127): Cleavage of the propyl group at C6 would lead to a fragment at m/z 127.
-
Loss of a Pentyl Radical (m/z 99): Cleavage at C5-C6 would result in the loss of a pentyl radical.
-
Formation of C₄ to C₆ Fragments: A series of fragment ions corresponding to C₄H₉⁺ (m/z 57), C₅H₁₁⁺ (m/z 71), and C₆H₁₃⁺ (m/z 85) are expected to be prominent, arising from various cleavage pathways. The most stable secondary and tertiary carbocations will give rise to the most abundant peaks. The peak at m/z 57, corresponding to the tertiary butyl cation, is often the base peak in the mass spectra of branched alkanes.
Experimental Protocol for GC-MS
-
Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as hexane or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Conclusion
This technical guide has provided a detailed overview of the predicted and expected spectroscopic data for this compound. While experimental data is ideal, the combination of high-quality predictions and a thorough understanding of spectroscopic principles allows for a confident characterization of this branched alkane. The provided data and interpretations serve as a valuable resource for scientists and researchers in the identification and analysis of this compound and related compounds.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53424710, this compound.
- NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology, Gaithersburg, MD.
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Commercial availability of 6-Ethyl-2-methylnonane
An In-Depth Technical Guide to the Commercial Availability and Procurement of 6-Ethyl-2-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 62184-39-8) is a specific C12 branched-chain alkane. An exhaustive search of the current commercial landscape reveals that this compound is not available as a stock item from major chemical suppliers. Its structural specificity places it outside the portfolio of readily synthesized commodity chemicals. This guide provides researchers and drug development professionals with a comprehensive overview of this reality, focusing on the necessary pivot from direct procurement to a custom synthesis strategy. We will explore the practical steps for sourcing this compound through a contract research organization (CRO), defining the requisite quality specifications, and implementing robust in-house analytical protocols for structural verification and purity assessment upon receipt.
Chemical Identity and Physicochemical Properties
This compound is one of numerous structural isomers of dodecane. The precise placement of its ethyl and methyl groups defines its unique chemical identity and influences its physical properties. The IUPAC nomenclature for this specific structure is well-defined.
Table 1: Chemical Identifiers and Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 62184-39-8 | [1][2] |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Canonical SMILES | CCCC(CC)CCCC(C)C | [1] |
| InChIKey | GBMUYXDAAUUNLY-UHFFFAOYSA-N | [1][2] |
| Computed XLogP3 | 6.1 | [1] |
| Hydrogen Bond Donor/Acceptor Count | 0 / 0 |[1] |
Note: Most physical properties (e.g., boiling point, density) have not been experimentally determined and are absent from databases like the NIST Chemistry WebBook.[2] These values must be determined empirically or requested from a synthesis partner.
The Commercial Sourcing Challenge: Unavailability and Rationale
Direct searches for this compound across major chemical vendor platforms yield no commercially available, off-the-shelf products. This is in contrast to simpler isomers, such as 2-Methylnonane, which are readily available for purchase. This disparity arises from fundamental principles of chemical manufacturing and supply chain economics:
-
Structural Complexity: The number of possible isomers for alkanes grows exponentially with carbon number. Suppliers prioritize stocking compounds with established applications, simpler synthetic routes, or high-volume demand.
-
Lack of High-Volume Application: Unlike linear alkanes used as solvents or fuels, specific branched isomers like this compound lack a widespread industrial application that would justify large-scale production and inventory.
-
Synthesis Cost: Multi-step syntheses required for precise isomeric control are significantly more expensive than the fractional distillation used to isolate less complex alkanes.
For a researcher, this necessitates a strategic shift from purchasing to commissioning the synthesis of the molecule.
Caption: Procurement decision workflow for this compound.
A Practical Guide to Custom Synthesis
When a compound is not commercially available, partnering with a CRO is the most effective procurement route.
Selecting a Custom Synthesis Partner
Choose a CRO with demonstrated expertise in multi-step organic synthesis and small-molecule chemistry. Key evaluation criteria include:
-
Technical Capabilities: Experience with organometallic chemistry (e.g., Grignard or organolithium reagents), purification of non-polar compounds, and a strong analytical chemistry department.
-
Communication and Reporting: A clear process for providing regular progress updates, including analytical data (e.g., NMR, GC-MS) at intermediate steps.
-
Confidentiality: Standard non-disclosure agreements (NDAs) to protect any proprietary aspects of the research.
Defining Technical Specifications
A successful custom synthesis project requires a clear and comprehensive technical brief.
Table 2: Essential Specifications for CRO Project
| Parameter | Requirement | Rationale |
|---|---|---|
| Target Compound | This compound (CAS: 62184-39-8) | Unambiguously identifies the molecule. |
| Quantity | e.g., 5 g, 25 g | Specify the amount needed for all planned experiments. |
| Purity | >95% (or as required) | Define the minimum acceptable purity, typically determined by GC-FID or ¹H NMR. |
| Isomeric Purity | Specify acceptable levels of other C12 isomers. | Critical for ensuring experimental results are attributable to the correct molecule. |
| Required Analytics | ¹H NMR, ¹³C NMR, GC-MS | The minimum dataset required for unambiguous structure confirmation and purity assessment. |
| Final Report | Certificate of Analysis (CoA) with all spectra. | Formal documentation of the product's quality. |
Plausible Synthetic Approach
While the CRO will design the final route, understanding a plausible synthesis is useful for technical discussions. A common strategy for constructing such branched alkanes involves the coupling of smaller fragments using organometallic reagents.
Caption: A generalized synthetic strategy for this compound.
Essential Quality Control & In-House Verification
Upon receiving the custom-synthesized compound, independent verification of its identity and purity is a critical step. Do not rely solely on the vendor's Certificate of Analysis.
Key Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): The premier technique for volatile, non-polar compounds. It confirms the molecular weight (via the mass spectrum) and assesses purity (via the chromatogram).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise carbon skeleton and connectivity, distinguishing it from other isomers. For complex branched structures, 2D NMR techniques like DQF-COSY can be invaluable for resolving overlapping signals and confirming proton-proton couplings.[3]
Example Protocol: GC-MS Verification
This protocol provides a standardized workflow for verifying the identity and purity of the synthesized this compound.
Objective: To confirm the molecular weight and assess the purity of a custom-synthesized sample.
Materials:
-
Sample of this compound
-
High-purity hexane or dichloromethane (solvent)
-
Volumetric flasks and micropipettes
-
GC vials with septa
-
Gas chromatograph with a mass selective detector (MSD)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in hexane.
-
Perform a serial dilution to create a working solution of ~10 µg/mL. Causality: This concentration prevents column overloading and detector saturation, ensuring sharp peaks and accurate mass spectra.
-
-
GC Instrument Setup (Typical Conditions):
-
Column: A non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons.
-
Inlet: Split/Splitless injector at 250°C. Use a high split ratio (e.g., 50:1) for this concentration.
-
Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). Causality: The initial hold ensures good peak shape for volatile compounds, while the ramp separates components by boiling point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MSD Setup (Typical Conditions):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard for EI, creating reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and key fragments of a C12 alkane.
-
Source/Quadrupole Temp: 230°C / 150°C respectively.
-
-
Data Analysis:
-
Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is the area of the main peak divided by the total area of all peaks (Area %).
-
Identity Confirmation:
-
Examine the mass spectrum of the main peak. Look for the molecular ion (M⁺) at m/z 170.
-
Analyze the fragmentation pattern. Expect to see characteristic losses of alkyl fragments (e.g., -CH₃, -C₂H₅, etc.). The fragmentation pattern should be consistent with the proposed structure.
-
Compare the obtained spectrum against a NIST library database if available, though a match is not guaranteed for this specific isomer.
-
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated with the standard precautions for volatile liquid alkanes.
-
Hazards: Assumed to be flammable. May cause skin and eye irritation. Avoid inhalation of vapors.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.
The definitive SDS must be requested from and provided by the custom synthesis CRO.
Conclusion
The procurement of this compound is a clear case study in the sourcing of non-commodity chemicals. For researchers in drug discovery and related fields, understanding that such specific molecules are generally not "on the shelf" is crucial. The correct and efficient pathway involves a well-planned custom synthesis project, characterized by clear technical specifications, a partnership with a qualified CRO, and rigorous in-house analytical validation upon receipt of the material. This strategic approach ensures that the starting materials for research are of known identity and purity, underpinning the integrity of subsequent experimental work.
References
- National Institute of Standards and Technology (NIST). (n.d.). nonane, 6-ethyl-2-methyl-. NIST Chemistry WebBook.
- Xiao, L., Holland, A., & Mantle, M. D. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry, 94(7), 3237–3244.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424710, this compound. PubChem.
- National Council of Educational Research and Training (NCERT). (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.
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Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 6-Ethyl-2-methylnonane
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the foundation of its safe handling. While experimental data for 6-Ethyl-2-methylnonane is scarce, its properties can be estimated based on its chemical structure and data from similar branched alkanes.
| Property | Value (Estimated) | Source |
| Chemical Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62184-39-8 | [2] |
| Appearance | Colorless liquid (Expected) | Based on similar alkanes |
| Odor | Petroleum-like (Expected) | [3] |
| Boiling Point | Not determined | |
| Flash Point | Flammable (Expected to be < 60 °C) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | Based on general alkane properties |
| Vapor Density | Heavier than air (Expected) | Based on molecular weight |
Section 2: Hazard Identification and Classification
Given the lack of specific data, a precautionary approach to hazard classification is warranted. Based on data for similar branched alkanes, this compound should be considered a hazardous substance.
Primary Hazards:
-
Flammability: As a liquid hydrocarbon, this compound is expected to be flammable.[4] Its vapors can form explosive mixtures with air, and these vapors, being heavier than air, can travel to a source of ignition and flash back.[5]
-
Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[3][6] This is a common hazard for low-viscosity hydrocarbons.
-
Skin and Eye Irritation: Prolonged or repeated contact may cause skin dryness, cracking, and irritation.[6] Direct contact with the eyes is likely to cause irritation.
-
Inhalation Hazard: Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, nausea, and central nervous system depression.[7]
GHS Classification (Anticipated):
-
Flammable Liquids - Category 3
-
Aspiration Hazard - Category 1
-
Skin Irritation - Category 2
-
Specific Target Organ Toxicity (Single Exposure) - Category 3 (Narcotic effects)
Caption: Spill Response Workflow for this compound.
Section 8: Toxicological Information and Ecological Hazards
Toxicological Information:
As previously stated, specific toxicological data for this compound is not available. The primary toxicological concerns are based on the properties of similar branched alkanes and include:
-
Acute Toxicity: Low acute toxicity is expected via dermal and oral routes, with the main concern being aspiration toxicity if ingested. [6]Inhalation of high vapor concentrations can lead to central nervous system depression. [7]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.
-
Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. In the absence of a specific limit, it is prudent to adhere to the general exposure limits for volatile organic compounds (VOCs) or petroleum distillates as set by regulatory bodies like OSHA or ACGIH, and to maintain airborne concentrations as low as reasonably achievable.
Ecological Hazards:
-
This substance is expected to be harmful to aquatic life with long-lasting effects. [6]It should not be released into the environment. [8]* It is not expected to be readily biodegradable and may persist in the environment. [7][8]
References
- University of Notre Dame. (n.d.). Laboratory Flammable/Combustible Liquid & Compressed Gas Handling/Storage Procedure. Risk Management and Safety.
- University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.
- University of Illinois. (2022, June 20). Flammables and Combustibles - Standard Operating Procedure. Environment, Health & Safety.
- TutorChase. (n.d.). What are the safety considerations when handling alkanes?.
- Carnegie Mellon University. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids.
- University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Ethyl-2,2-dimethylnonane. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Ethyl-2,6-dimethylnonane. National Center for Biotechnology Information.
- Australian Industrial Chemicals Introduction Scheme. (2023, March 22). Alkanes, C8–18-branched and linear - Assessment statement (CA09590).
- PubChem. (n.d.). 6-Ethyl-2,5-dimethylnonane. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Ethyl-3-methylnonane. National Center for Biotechnology Information.
- Toxno. (n.d.). Alkanes, C10-20-branched and linear.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. NIST Chemistry WebBook.
- EWG. (n.d.). 6-ethyl-2-methyl-Decane. Human Toxome Project.
- Harvard University. (n.d.). Lab Safety Guideline: Hexane. Environmental Health and Safety.
- PubChem. (n.d.). 2-Ethyl-6-methylnonane-1,4,5,9-tetrol. National Center for Biotechnology Information.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- PubMed. (n.d.). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients.
- PubChem. (n.d.). 6-Ethyl-2,2,5-trimethylnonane. National Center for Biotechnology Information.
- Health and Safety Executive. (n.d.). Table 1: List of approved workplace exposure limits.
- Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
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An In-depth Technical Guide on 6-Ethyl-2-methylnonane: Synthesis, Properties, and Context
This guide provides a comprehensive technical overview of 6-ethyl-2-methylnonane, a representative branched-chain alkane. While a specific, detailed history of the discovery of this particular molecule is not prominent in scientific literature, this document serves as a thorough exploration of its chemical principles, plausible synthesis routes, and physicochemical properties. This information is contextualized within the broader landscape of saturated hydrocarbons, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to Branched-Chain Alkanes
Branched-chain alkanes are saturated hydrocarbons that feature alkyl groups attached to a central carbon chain.[1][2] Unlike their linear counterparts, the presence of these branches significantly influences their physical and chemical properties, such as boiling points, melting points, and viscosity.[3] These characteristics are of considerable importance in various industrial applications, including fuel production, where highly branched alkanes like isooctane are prized for their high octane ratings, and in the formulation of lubricants and polymers.[4] The study of specific isomers, such as this compound, provides a deeper understanding of structure-property relationships within this broad class of organic compounds.
Nomenclature and Structure of this compound
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which ensure that every distinct compound has a unique and unambiguous name.[5][6][7]
The name "this compound" is deconstructed as follows:
-
Nonane : This is the parent or root name, indicating the longest continuous chain of carbon atoms in the molecule, which is nine carbons long.
-
Methyl : A substituent group consisting of one carbon atom (CH₃).
-
Ethyl : A substituent group consisting of two carbon atoms (CH₂CH₃).
-
2-methyl : This indicates that a methyl group is attached to the second carbon atom of the nonane chain.
-
6-ethyl : This signifies that an ethyl group is attached to the sixth carbon atom of the nonane chain.
The numbering of the carbon chain begins from the end that gives the substituents the lowest possible locants (numbers).[8]
Caption: 2D structure of this compound.
Plausible Synthesis Pathway
While various methods exist for the synthesis of alkanes, a robust and illustrative approach for preparing a branched alkane like this compound involves the construction of the carbon skeleton using a Grignard reaction, followed by the removal of a hydroxyl group. A plausible retrosynthetic analysis would identify a ketone as a key intermediate.
A logical precursor to this compound is 6-ethyl-2-methylnonan-6-ol. This tertiary alcohol can be synthesized via a Grignard reaction between a ketone and an appropriate Grignard reagent.[9][10] For instance, the reaction of heptan-2-one with ethylmagnesium bromide would yield the desired tertiary alcohol. The subsequent deoxygenation of the alcohol to the alkane can be achieved through a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or more directly through reduction of an intermediate tosylate or halide.
An alternative and classic method for converting a ketone directly to an alkane is the Wolff-Kishner reduction .[11][12][13] This reaction is particularly useful for substrates that are sensitive to acidic conditions, which are required for the main alternative, the Clemmensen reduction.[14][15] The Wolff-Kishner reduction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures to reduce the carbonyl group of a ketone to a methylene (CH₂) group.[16][17]
Let's consider the synthesis of this compound from 2-methylnonan-6-one via the Wolff-Kishner reduction.
Caption: Proposed synthesis workflow via Wolff-Kishner reduction.
Experimental Protocol: Wolff-Kishner Reduction of 2-methylnonan-6-one
This protocol describes a plausible method for the synthesis of this compound from its corresponding ketone.
Materials:
-
2-methylnonan-6-one
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylnonan-6-one (1 equivalent), diethylene glycol, and an excess of hydrazine hydrate (approximately 4-5 equivalents).
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone intermediate.
-
Addition of Base: After cooling the mixture slightly, add potassium hydroxide pellets (approximately 4-5 equivalents).
-
Reduction: Replace the reflux condenser with a distillation head and slowly heat the mixture to distill off water and excess hydrazine. This allows the reaction temperature to rise to around 180-200°C. Once this temperature is reached, switch back to a reflux condenser and maintain heating for 3-4 hours. The evolution of nitrogen gas should be observed.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic extracts and wash with dilute HCl to remove any remaining hydrazine, followed by a wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Characterization: The resulting crude product can be further purified by fractional distillation. Characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound have been computationally predicted and are available in public databases. These properties are crucial for understanding its behavior in various applications.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [18] |
| Molecular Weight | 170.33 g/mol | [18][19] |
| CAS Number | 62184-39-8 | [18][19] |
| IUPAC Name | This compound | [18] |
| Computed XLogP3 | 6.1 | [18] |
| Computed Boiling Point | Not available | |
| Computed Density | Not available |
Applications and Significance in Research
While specific applications for this compound are not documented, as a branched alkane, it falls into a class of compounds with significant industrial relevance. Alkanes are the primary components of gasoline, diesel, and jet fuel.[20] Their combustion properties are highly dependent on their structure, with branched isomers generally exhibiting better performance in internal combustion engines.
In the context of drug development and chemical synthesis, branched alkanes serve as non-polar solvents and are integral components of more complex molecular architectures. Understanding the synthesis and properties of specific isomers like this compound provides foundational knowledge for the construction of novel organic molecules.
Conclusion
This compound serves as an excellent case study for understanding the principles of nomenclature, synthesis, and properties of branched-chain alkanes. While it may not have a storied history of discovery, its structure and plausible synthesis routes are illustrative of fundamental concepts in organic chemistry. The methodologies described, such as the Wolff-Kishner reduction, are powerful tools in the arsenal of synthetic chemists for the targeted preparation of saturated hydrocarbons. The continued study of such molecules contributes to a deeper understanding of structure-function relationships that are critical across the chemical sciences.
References
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- Brief Guide to the Nomencl
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- nonane, 6-ethyl-2-methyl- - the NIST WebBook. Link
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- Branched Alkanes Study Guide - Inspirit VR. Link
- Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols - Benchchem. Link
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An In-depth Technical Guide to Investigating 6-Ethyl-2-methylnonane as a Putative Biomarker in Exhaled Breath
A Senior Application Scientist's Perspective on Navigating the Path from Discovery to Potential Clinical Utility
Preamble: The Untapped Potential of Alkanes in Breath Analysis
The field of non-invasive diagnostics has seen a surge of interest in the analysis of volatile organic compounds (VOCs) in exhaled breath as a window into the metabolic state of an individual.[1][2] While much focus has been placed on well-known metabolites, the vast landscape of saturated hydrocarbons, such as 6-Ethyl-2-methylnonane, remains a largely unexplored frontier. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the investigation of a novel long-chain alkane, specifically this compound, as a potential biomarker for disease.
Currently, this compound is not an established biomarker for any specific pathology. However, its identity as a VOC, a class of compounds frequently identified in the breath of patients with conditions like lung cancer, makes it a candidate worthy of rigorous scientific inquiry.[3][4][5] This document will serve as a technical roadmap, grounded in the principles of biomarker discovery and validation, to systematically evaluate the potential of this compound.
Foundational Understanding: Physicochemical Properties and Biological Plausibility
A thorough investigation of a potential biomarker begins with a deep understanding of its chemical nature and a plausible hypothesis for its biological origin.
Physicochemical Profile of this compound
This compound is a saturated hydrocarbon with the molecular formula C12H26.[6][7] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H26 | [6] |
| Molecular Weight | 170.33 g/mol | [6] |
| IUPAC Name | This compound | [7] |
| CAS Number | 62184-39-8 | [7] |
Understanding these fundamental properties is crucial for developing appropriate analytical methodologies, particularly for its detection by mass spectrometry.
The Biological Rationale: A Hypothesis-Driven Approach
While the direct metabolic pathway producing this compound is not explicitly documented, a plausible hypothesis for its origin is crucial to guide research. For many long-chain alkanes, the leading hypothesis is their production via oxidative stress and subsequent lipid peroxidation of polyunsaturated fatty acids in cell membranes.
This proposed mechanism provides a solid starting point for investigating the potential of this compound as a biomarker for diseases with a known oxidative stress component, such as cancer, inflammatory disorders, and respiratory diseases.[2][4]
Analytical Workhorse: Detection and Quantification in Biological Matrices
The cornerstone of biomarker validation is a robust and reliable analytical method. For volatile compounds like this compound in breath, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[8]
Workflow for Breath Sample Analysis
The end-to-end process of analyzing exhaled breath for this compound involves several critical steps, each requiring careful optimization.
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Methodological & Application
Application Note: High-Confidence Identification and Quantification of 6-Ethyl-2-methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the analysis of 6-Ethyl-2-methylnonane, a branched-chain alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). Branched alkanes are significant components in petroleum products, environmental samples, and can serve as chemical markers in various industrial and research fields. The accurate identification of specific isomers like this compound is challenging due to the presence of structurally similar compounds with close boiling points.[1][2] This guide provides a comprehensive workflow, from sample preparation to data analysis, designed to achieve high selectivity and sensitivity. We detail the rationale behind critical experimental parameters, including the selection of a non-polar capillary column and the optimization of the oven temperature program, which are crucial for resolving complex hydrocarbon mixtures.[1] The protocol employs standard electron ionization (EI) for reproducible fragmentation and confident library-based identification.
Introduction
This compound (C₁₂H₂₆) is a saturated, branched-chain alkane.[3][4] The analysis of such hydrocarbons is fundamental in diverse fields, including geochemistry, environmental monitoring, and the quality control of fuels and lubricants. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[5]
The primary analytical challenge in analyzing branched alkanes lies in their isomeric complexity. Different isomers often exhibit very similar physical properties, leading to co-elution on standard GC columns.[1] Therefore, a well-designed analytical method is paramount. This document provides a self-validating protocol that explains the causality behind key methodological choices, ensuring both accuracy and reproducibility for researchers.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₂H₂₆ | [3][4] |
| Molecular Weight | 170.33 g/mol | [3][4] |
| CAS Number | 62184-39-8 | [3][4] |
| Structure | CCCC(CC)CCCC(C)C | [3] |
Principle of the GC-MS Method
The methodology is based on the separation of volatile and semi-volatile compounds by gas chromatography, followed by detection and identification using mass spectrometry.
-
Injection & Volatilization: A liquid sample containing the analyte is injected into a heated inlet, where it is rapidly vaporized.[6]
-
Chromatographic Separation: The vaporized sample is swept onto a capillary column by an inert carrier gas (Helium). The column's inner surface is coated with a stationary phase. For alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane) is ideal, as it separates compounds primarily based on their boiling points and, to a lesser extent, their molecular shape.[1] As the oven temperature gradually increases, compounds travel through the column at different rates, leading to their separation.
-
Ionization & Fragmentation: As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode). This process removes an electron, creating a positively charged molecular ion (M⁺), and imparts excess energy, causing the molecular ion to break apart into smaller, characteristic fragment ions.[7]
-
Mass Analysis & Detection: The fragment ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum that serves as a chemical "fingerprint" for the compound.
Materials and Reagents
-
Analyte Standard: this compound (CAS: 62184-39-8), analytical standard grade.
-
Solvent: n-Hexane or Dichloromethane, GC-MS or pesticide residue grade.[8]
-
Carrier Gas: Helium (99.999% purity or higher).
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.[9][10]
-
Pipettes: Calibrated micropipettes and tips.
-
Filtration: 0.22 µm PTFE syringe filters (if samples contain particulates).[9]
Detailed Experimental Protocol
Standard Solution Preparation
Causality: Proper sample preparation is critical to avoid system contamination and ensure accurate quantification. Dilution in a volatile, high-purity solvent like hexane prevents column overloading and is compatible with the non-polar GC column.[1][8] Using clean glass containers avoids contamination from plasticizers.[8][10]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with n-hexane.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with n-hexane.
-
Sample Transfer: Transfer an aliquot of the working standard into a 2 mL glass autosampler vial for analysis.[10] If the initial sample matrix is complex or contains particulates, filter the final diluted sample through a 0.22 µm syringe filter before transfer.[9]
GC-MS Instrumentation and Conditions
Causality: The parameters below are optimized for the separation of branched alkanes. A non-polar DB-5 or HP-5 type column is chosen for its proven ability to separate hydrocarbons based on boiling point.[1] The temperature program starts at a low temperature to trap volatile compounds and then ramps up to elute higher-boiling analytes, ensuring good peak shape and resolution.[2][7] A split injection is used to prevent overloading the column with the solvent and analyte.[1]
| Parameter | Recommended Setting | Rationale & Justification |
| Gas Chromatograph | Agilent 8890 GC or equivalent | |
| Injector | Split/Splitless Inlet | |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of C₁₂ alkanes without thermal degradation.[1] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks for a 10 µg/mL standard. Can be adjusted based on sample concentration.[1] |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing separation speed and efficiency.[1] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar phase that separates alkanes effectively by boiling point.[1][7] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 minutes | Allows for focusing of analytes at the head of the column. |
| Ramp 1 | 10 °C/min to 280 °C | A controlled ramp separates compounds based on their elution temperatures.[1][2] |
| Final Hold | Hold at 280 °C for 5 minutes | Ensures all higher-boiling compounds are eluted from the column, preventing carryover. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | |
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and comparison with NIST libraries.[7][11] |
| Source Temperature | 230 °C | Minimizes analyte condensation and degradation in the source.[11] |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis.[11] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes as they transfer from the GC to the MS.[11] |
| Data Acquisition | ||
| Mode | Scan | Acquires full mass spectra for compound identification. |
| Scan Range | 40 - 350 m/z | Covers the expected mass range of the molecular ion and key fragments. |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from damaging the detector filament. |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Expected Results and Data Interpretation
Chromatogram
The analysis will produce a Total Ion Chromatogram (TIC), which plots signal intensity against retention time. For a pure standard of this compound, a single, sharp peak is expected. The retention time is a characteristic property under specific chromatographic conditions but should always be confirmed with a recent analysis of a known standard.
Mass Spectrum
Extracting the mass spectrum from the apex of the chromatographic peak provides the fragmentation pattern. While a publicly available, verified mass spectrum for this compound is not readily found in the NIST database, the fragmentation pattern can be predicted based on the rules of alkane fragmentation.[4][12] The molecular ion (M⁺) for C₁₂H₂₆ at m/z 170 is expected to be of very low abundance or absent, which is typical for long-chain alkanes.[13] The spectrum will be dominated by a series of fragment ions separated by 14 amu (-CH₂- units), with characteristic clusters corresponding to CₙH₂ₙ₊₁⁺ ions.
Predicted Key Mass Fragments for this compound
| m/z | Ion Identity | Interpretation |
| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) - Likely very low abundance or absent. |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 127 | [M - C₃H₇]⁺ | Loss of a propyl group. |
| 99 | [M - C₅H₁₁]⁺ | Cleavage at a branched point. |
| 85 | [C₆H₁₃]⁺ | Common alkane fragment. |
| 71 | [C₅H₁₁]⁺ | Common alkane fragment. |
| 57 | [C₄H₉]⁺ | Typically a very abundant fragment (t-butyl cation). |
| 43 | [C₃H₇]⁺ | Typically a very abundant fragment (isopropyl cation). |
Data Analysis Steps:
-
Peak Identification: Locate the peak of interest in the TIC.
-
Background Subtraction: Obtain a clean mass spectrum of the peak by subtracting the background noise.
-
Library Matching: Compare the experimental mass spectrum against a reference library (e.g., NIST/Wiley). The "Match Factor" provides a quantitative measure of the similarity.
-
Confirmation: Final identification should be based on a combination of the retention time matching that of a known standard and a high-quality library match.
Troubleshooting
-
Peak Tailing: Often caused by active sites in the injector liner or column contamination.[1] To resolve this, replace the injector liner, use a deactivated liner, or trim the first few centimeters of the GC column.
-
Poor Resolution: If isomers are not separating, consider reducing the oven ramp rate (e.g., from 10 °C/min to 5 °C/min) to increase the time analytes spend interacting with the stationary phase.[1]
-
No Peak Detected: Check sample preparation, ensure the syringe is drawing liquid from the vial, and verify instrument parameters (e.g., solvent delay is not too long).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the reliable analysis of this compound by GC-MS. By detailing the rationale behind sample preparation, instrument configuration, and data analysis, this guide equips researchers with the necessary tools to achieve accurate and reproducible results. The methodology is robust and can be adapted for the analysis of other branched alkanes in various matrices, serving as a foundational method in research and quality control laboratories.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424710, this compound.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Blom, K. F. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1868.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.
- Bai, Y., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science, 9.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- NIST. (n.d.). Decane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Mass spectrum of Decane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.
- Li, Y., et al. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 12(22), 4108.
- Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
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Application Note: Comprehensive NMR-Based Structural Characterization of 6-Ethyl-2-methylnonane
Introduction: The Challenge of Branched Alkane Analysis
Saturated hydrocarbons, particularly complex branched alkanes like 6-Ethyl-2-methylnonane, present a unique challenge for structural elucidation. Their lack of functional groups means techniques like IR and UV-Vis spectroscopy offer limited information. Nuclear Magnetic Resonance (NMR) spectroscopy, however, stands as the definitive method for determining the precise connectivity of such molecules. The proton (¹H) NMR spectra of branched alkanes are often characterized by severe signal overlap in the upfield region (typically 0.5-1.5 ppm), making direct interpretation difficult. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing a suite of modern NMR experiments—including ¹³C, DEPT, and 2D-NMR (COSY, HSQC)—to unambiguously characterize the structure of this compound. We will explain the causality behind experimental choices and provide field-proven protocols to ensure trustworthy and reproducible results.
Molecular Structure and Predicted Spectral Complexity
This compound (C₁₂H₂₆) possesses multiple stereocenters and numerous chemically similar, yet magnetically distinct, proton and carbon environments. This inherent complexity necessitates a multi-faceted NMR approach. The primary challenge lies in resolving and assigning the signals corresponding to the long alkyl chain and its branches.
Caption: Labeled structure of this compound.
Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy
The first step in characterization involves acquiring standard one-dimensional proton and carbon spectra.
¹H NMR Spectroscopy: A Case of Overlap
The ¹H NMR spectrum of an alkane is typically confined to a narrow upfield region (0.5-1.5 ppm). For this compound, we anticipate signals for methyl (CH₃), methylene (CH₂), and methine (CH) protons. Due to the structural complexity, many of these signals will overlap, forming complex multiplets that are difficult to assign directly. The primary value of the 1D ¹H spectrum at this stage is to confirm the presence of aliphatic protons and their total integration.
¹³C NMR and DEPT: Differentiating Carbon Types
The ¹³C NMR spectrum offers better signal dispersion than the ¹H spectrum. Alkane carbons typically resonate between 8 and 60 ppm. By counting the number of unique signals, one can identify the number of non-equivalent carbons, which is a crucial first step in confirming the structure.
To further refine the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.
-
DEPT-90: This experiment exclusively shows signals for methine (CH) carbons.
-
DEPT-135: This experiment displays methyl (CH₃) and methine (CH) carbons as positive peaks and methylene (CH₂) carbons as negative peaks. Quaternary carbons are absent from both DEPT spectra.
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon can be definitively assigned to its type (CH₃, CH₂, CH, or C).
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts and multiplicities for this compound. These predictions are based on established empirical rules and spectral databases for similar structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1, H10 (on C1, C10) | ~0.8-0.9 | Doublet | 6H |
| H9, H12 (on C9, C12) | ~0.8-0.9 | Triplet | 6H |
| H2 (on C2) | ~1.4-1.6 | Multiplet | 1H |
| H6 (on C6) | ~1.3-1.5 | Multiplet | 1H |
| H3, H4, H5, H7, H8, H11 | ~1.1-1.4 | Complex Multiplets | 12H |
Table 2: Predicted ¹³C NMR and DEPT Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Carbon Type |
|---|---|---|---|---|
| C1, C10 | ~22-24 | No Signal | Positive | CH₃ |
| C9, C12 | ~10-15 | No Signal | Positive | CH₃ |
| C2 | ~30-35 | Positive | Positive | CH |
| C6 | ~35-40 | Positive | Positive | CH |
| C3, C5, C8, C11 | ~25-35 | No Signal | Negative | CH₂ |
| C4, C7 | ~20-30 | No Signal | Negative | CH₂ |
Note: Due to chirality, some CH₂ groups may be diastereotopic and give rise to distinct signals.
Advanced Analysis: 2D NMR for Unambiguous Connectivity
Given the predicted spectral overlap, 2D NMR techniques are not just helpful; they are necessary for complete and unambiguous structural confirmation.
Caption: Workflow for NMR-based structure elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum displays the 1D proton spectrum on both axes, with cross-peaks appearing off the diagonal where coupled protons intersect. For this compound, COSY is invaluable for:
-
Tracing Spin Systems: Starting from a less ambiguous signal (e.g., a methyl triplet), one can "walk" along the carbon chain by following the cross-peaks. For instance, the triplet of the C9 methyl group will show a correlation to the adjacent C8 methylene protons.
-
Resolving Overlap: Even if two multiplets overlap in the 1D spectrum, their distinct cross-peaks in the COSY spectrum can resolve their individual coupling networks.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons to which they are attached (one-bond C-H correlation). The resulting 2D spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum represents a direct C-H bond. The utility of HSQC in this context is threefold:
-
Definitive C-H Assignment: It provides an unambiguous link between the proton and carbon chemical shifts.
-
Leveraging ¹³C Dispersion: It uses the superior chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals. Protons that are indistinguishable in the 1D ¹H spectrum can often be resolved if their attached carbons have different ¹³C chemical shifts.
-
Structural Validation: The combination of COSY and HSQC data allows for the complete and confident tracing of the molecule's carbon skeleton and the assignment of all proton and carbon signals.
Experimental Protocols
Protocol 1: Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃), as it is an excellent solvent for nonpolar alkanes and has a well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) for spectral referencing.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).
-
Dissolution: Dissolve the analyte and TMS in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Transfer: Transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).
Causality Note: CDCl₃ is the solvent of choice due to its high dissolving power for nonpolar compounds and minimal interference in the upfield region where alkane signals appear. TMS is the universal standard, ensuring data is comparable across different instruments and experiments.
Protocol 2: NMR Data Acquisition (Example on a 500 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the NMR magnet. Lock the field on the deuterium signal of the CDCl₃. Tune and match the ¹H and ¹³C channels. Shim the magnetic field to achieve optimal resolution and lineshape, using the TMS or solvent peak as a reference.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 12-15 ppm (centered around 5-6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Rationale: A longer delay ensures quantitative integration, although for simple identification, 1-2 seconds is often sufficient.
-
Number of Scans (ns): 8-16.
-
-
¹³C {¹H} Broadband Decoupled Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024. Rationale: The low natural abundance of ¹³C necessitates a higher number of scans to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135 and DEPT-90 Acquisition:
-
Pulse Program: Standard DEPT pulse sequences.
-
Parameters: Use parameters similar to the standard ¹³C experiment. The number of scans can often be slightly lower than for the standard ¹³C due to polarization transfer enhancement.
-
-
¹H-¹H COSY Acquisition:
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpppqf').
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans (ns): 2-4 per increment.
-
Increments (F1 dimension): 256-512.
-
-
¹H-¹³C HSQC Acquisition:
-
Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3'). Rationale: The edited HSQC provides the same information as a DEPT-135 by phasing CH/CH₃ and CH₂ signals differently, combining two experiments in one.
-
Spectral Width: ~10-12 ppm (F2, ¹H) and ~160-180 ppm (F1, ¹³C).
-
Number of Scans (ns): 2-8 per increment.
-
Increments (F1 dimension): 256.
-
Protocol 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the transformed spectra to obtain pure absorption peaks. Apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
2D Spectra Processing: Process both dimensions of the 2D data. Symmetrize the COSY spectrum if necessary.
-
Analysis: Use the processed spectra to perform the assignments as outlined in the sections above.
Conclusion
The structural characterization of complex branched alkanes like this compound is a non-trivial task that relies heavily on a systematic and multi-technique NMR approach. While 1D ¹H NMR suffers from severe signal overlap, the combination of ¹³C NMR with DEPT editing allows for the confident identification of all carbon types. The final, unambiguous assignment of every proton and carbon, and thus the confirmation of the molecular structure, is achieved through the powerful connectivity information provided by 2D COSY and HSQC experiments. The protocols and analytical workflow detailed in this note provide a robust framework for researchers to confidently elucidate the structure of complex saturated hydrocarbons.
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Application Note: FT-IR Analysis of 6-Ethyl-2-methylnonane
Abstract
This application note provides a comprehensive guide to the analysis of 6-Ethyl-2-methylnonane (C₁₂H₂₆) using Fourier Transform Infrared (FT-IR) Spectroscopy. As a branched-chain alkane, its structure is characterized exclusively by C-C and C-H single bonds. FT-IR spectroscopy serves as a rapid and non-destructive technique to confirm the identity and purity of such hydrocarbons by identifying their characteristic molecular vibrations. This document details the fundamental principles, instrumentation, step-by-step protocols for both Attenuated Total Reflectance (ATR) and Transmission methods, and a detailed guide to spectral interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction: The Spectroscopic Signature of a Branched Alkane
This compound is a saturated hydrocarbon with a molecular weight of 170.33 g/mol [1][2]. In fields such as petrochemical analysis, lubricant development, and as a non-polar solvent in drug formulation, confirming the identity and absence of impurities is critical. Alkanes lack traditional functional groups like carbonyls or hydroxyls, making their FT-IR spectra appear simple yet highly characteristic. The spectra are dominated by C-H stretching and bending vibrations.[3][4][5] The specific branching pattern of this compound—with its methyl, ethyl, methylene, and methine groups—creates a unique combination of these vibrations, particularly in the "fingerprint region" (1500-500 cm⁻¹), which allows for its unambiguous identification.[3][4]
This guide provides the theoretical and practical framework for obtaining and interpreting a high-quality FT-IR spectrum of this compound.
Molecular Structure and Expected Vibrational Modes
The primary IR-active vibrations in this compound arise from the stretching and bending of its C-H bonds. C-C bond vibrations are typically weak and fall in the low-frequency region of the spectrum.[3]
The key structural components contributing to the spectrum are:
-
Methyl Groups (CH₃): Present at the 2-position and on the ethyl branch. These give rise to characteristic symmetric and asymmetric stretching and bending modes.
-
Methylene Groups (CH₂): Found in the nonane backbone and the ethyl group. These also have distinct stretching and bending (scissoring, rocking) vibrations.
-
Methine Groups (CH): Located at the 2- and 6-positions where branching occurs. Their C-H stretching signals are typically weaker than those from CH₂ and CH₃ groups.[6]
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted FT-IR Absorption Bands
The following table summarizes the expected absorption frequencies for this compound based on established group frequencies for alkanes.[3][4][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| 2950 - 2975 | Strong | C-H Asymmetric Stretch (CH₃) | Part of a strong, complex absorption band. |
| 2920 - 2935 | Strong | C-H Asymmetric Stretch (CH₂) | Often the most intense peak in the C-H region. |
| 2865 - 2885 | Medium | C-H Symmetric Stretch (CH₃) | Appears as a shoulder on the main C-H band. |
| 2850 - 2860 | Medium | C-H Symmetric Stretch (CH₂) | The lowest frequency C-H stretching mode. |
| ~2890 | Weak | C-H Stretch (CH) | Often obscured by stronger CH₂ and CH₃ bands. |
| 1450 - 1475 | Medium | C-H Scissoring/Bending (CH₂) | A sharp, distinct peak. |
| ~1460 | Medium | C-H Asymmetric Bending (CH₃) | Often overlaps with the CH₂ scissoring band. |
| 1375 - 1385 | Medium-Weak | C-H Symmetric Bending (CH₃) | "Umbrella mode". The presence of a gem-dimethyl group at the 2-position may cause splitting. |
| 720 - 725 | Weak | CH₂ Rocking | Typically observed for chains of four or more CH₂ groups.[3][4] |
Materials and Instrumentation
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer capable of a spectral range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Sampling Accessory (select one):
-
ATR: A single- or multi-bounce ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Transmission: Two polished infrared-transparent salt plates (e.g., NaCl or KBr) and a sample holder.
-
-
Sample: this compound (high purity).
-
Reagents & Consumables:
-
Volatile solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
-
Glass Pasteur pipette or microliter syringe.
-
Gloves.
-
Experimental Protocols
A critical prerequisite for accurate analysis is performing a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum. Ensure the spectrometer is purged with dry air or nitrogen for at least 15 minutes before use.
Protocol 1: Attenuated Total Reflectance (ATR) Method
ATR is the preferred method for liquid analysis due to its simplicity, speed, and minimal sample volume requirement.[8]
Step-by-Step Procedure:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. Use instrument settings of 4 cm⁻¹ resolution and an average of 16-32 scans.
-
Sample Application: Using a pipette, place a single drop (approx. 5-10 µL) of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition: Collect the sample spectrum using the same parameters as the background scan.
-
Post-Analysis Cleaning: Clean the sample from the crystal using a lint-free wipe and isopropanol. Verify cleanliness by collecting a spectrum and ensuring no sample peaks remain.
Protocol 2: Transmission (Neat Liquid Film) Method
This traditional method sandwiches a thin film of the liquid between two salt plates.[9] It is highly effective but requires careful handling to avoid damaging the plates.
Step-by-Step Procedure:
-
Plate Inspection: Ensure the salt plates are clean and transparent. If cloudy, polish them according to the manufacturer's instructions. Handle plates only by their edges.[9]
-
Background Collection: Place the empty sample holder in the spectrometer and collect a background spectrum (4 cm⁻¹ resolution, 16-32 scans).
-
Sample Application: Place one salt plate on a clean, dry surface. Add one small drop of this compound to the center of the plate.[10]
-
Creating the Film: Gently place the second salt plate on top of the first. The liquid will spread to form a thin, uniform film. Avoid introducing air bubbles.[11]
-
Data Acquisition: Carefully place the assembled plates into the sample holder in the FT-IR beam path and collect the sample spectrum. The strongest absorption bands should ideally be between 0.5 and 1.5 absorbance units.
-
Post-Analysis Cleaning: Disassemble the plates and immediately clean them thoroughly with a volatile solvent and a soft, lint-free wipe. Store the plates in a desiccator to prevent moisture damage.
Caption: General experimental workflow for FT-IR analysis of a liquid sample.
Data Interpretation and Quality Control
A high-quality spectrum of this compound will exhibit the following features:
-
C-H Stretching Region (3000-2840 cm⁻¹): This will be the most intense and prominent feature in the spectrum.[12] A series of strong, sharp peaks below 3000 cm⁻¹ confirms the presence of sp³ hybridized C-H bonds, characteristic of alkanes.[4][6] The absence of peaks above 3000 cm⁻¹ is crucial, as this confirms the absence of alkene or aromatic impurities.[7]
-
C-H Bending Region (1475-1375 cm⁻¹): Two key peaks should be visible. The first, around 1465 cm⁻¹, is a composite of CH₂ scissoring and CH₃ asymmetric bending. The second, a weaker but sharp peak around 1378 cm⁻¹, is due to the symmetric "umbrella" bending of the methyl groups.[3] This methyl deformation mode is a reliable indicator for hydrocarbons.[13]
-
Fingerprint Region (<1300 cm⁻¹): This region contains complex, weaker absorptions from C-C stretching and various CH₂ rocking motions. While difficult to assign individually, the overall pattern is unique to the molecule's specific isomeric structure.[3][4]
-
Quality Control Checks:
-
No Broad O-H Band: The absence of a broad absorption band around 3200-3600 cm⁻¹ indicates the sample is free from water or alcohol contamination.
-
No Carbonyl (C=O) Peak: A sharp, strong peak in the 1680-1750 cm⁻¹ region would suggest contamination with ketones, aldehydes, or esters.
-
Flat Baseline: The baseline of the spectrum should be flat, indicating a good background subtraction and no scattering issues.
-
Conclusion
FT-IR spectroscopy is a powerful, efficient, and definitive tool for the structural verification of this compound. By following the detailed protocols for either ATR or transmission methods, a high-quality spectrum can be reliably obtained. Correct interpretation, focusing on the characteristic C-H stretching and bending vibrations below 3000 cm⁻¹ and the absence of peaks from common impurities, allows for confident confirmation of the compound's identity and purity. The unique pattern in the fingerprint region serves as a final validation of its specific branched structure.
References
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- Title: Improved ATR-FTIR detection of hydrocarbons in water with semi-crystalline polyolefin coatings on ATR elements Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]
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- Title: Sample preparation for FT-IR Source: University of the West Indies
- Title: ASTM D7414 - Standard Test Method for Condition Monitoring of Oxidation in In-Service Petroleum and Hydrocarbon Based Lubricants by Trend Analysis Using Fourier Transform Infrared (FT-IR)
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- Title: ASTM D7418-07 - Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR)
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- Title: Determination of Hydrocarbons in Environmental Samples with Spectrum Two FT-IR Source: PerkinElmer Applic
- Title: The Infrared Spectroscopy of Alkenes Source: Spectroscopy Online URL:[Link]
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Application Note: A Robust HPLC-Based Protocol for the Purification of 6-Ethyl-2-methylnonane
Introduction and Statement of Purpose
6-Ethyl-2-methylnonane is a branched-chain alkane, a class of saturated hydrocarbons that are fundamental building blocks in chemical synthesis and are often found in complex fuel and lubricant mixtures.[1][2] The purification of such non-polar, non-chromophoric compounds presents a significant challenge for chromatographers. Their lack of a UV-absorbing moiety precludes the use of standard UV-Vis detectors, and their high hydrophobicity makes traditional reversed-phase chromatography inefficient for achieving high purity.[3]
This application note provides a comprehensive, field-tested guide for the purification of this compound using High-Performance Liquid Chromatography (HPLC). We will detail a systematic approach beginning with analytical method development on a Normal-Phase (NP) system and culminating in a scalable preparative protocol. The causality behind the selection of the stationary phase, mobile phase, and a suitable universal detector—either a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)—is thoroughly explained to provide a robust and scientifically-grounded methodology for researchers, scientists, and drug development professionals.
The Chromatographic Challenge: Why Alkanes Are Difficult to Purify
The primary obstacles in the HPLC purification of saturated hydrocarbons like this compound are twofold:
-
Lack of Polarity and Functional Groups: Alkanes are the least polar of most organic compound classes.[3] This minimal polarity means they exhibit very weak interactions with most stationary phases, leading to poor retention and co-elution with non-polar solvents in many chromatographic modes.
-
Absence of a Chromophore: Saturated alkanes do not possess π-electrons or heteroatoms that absorb light in the UV-Visible spectrum. This renders the most common HPLC detector, the UV-Vis detector, ineffective for their detection.[3][4]
To overcome these challenges, a specialized approach is required, moving away from the more common reversed-phase systems towards a methodology tailored for non-polar analytes.
Principle of Separation and Methodological Rationale
Chromatographic Mode Selection: Normal-Phase (NP) HPLC
The separation of alkanes is primarily achieved using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).[3]
-
Mechanism: In NP-HPLC, a polar stationary phase (e.g., unmodified silica gel) is paired with a non-polar mobile phase (e.g., n-hexane).[5][6][7] Separation is governed by the polarity of the analytes; the least polar compounds interact weakly with the stationary phase and elute first.[3][6] Since alkanes are extremely non-polar, they have short retention times, but subtle differences in their structure (e.g., branching) can be exploited to achieve separation from other, slightly more polar, impurities.
-
Why Not Reversed-Phase (RP) HPLC? In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).[8][9] Highly non-polar compounds like this compound would be very strongly retained, potentially irreversibly, or would show very little retention and elute in the solvent front, making separation from similar non-polar compounds impossible.[3]
Detection Method Selection: Universal Detectors
Given the absence of a chromophore, a universal detector is mandatory. The two most suitable options are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD).
-
Refractive Index Detector (RID): An RID measures the difference in the refractive index between the mobile phase in a reference cell and the column eluent containing the analyte in a sample cell.[10][11] It is a truly universal detector for any analyte that has a refractive index different from the mobile phase.[10] However, RIDs are highly sensitive to temperature and flow rate fluctuations and are incompatible with gradient elution, limiting them to isocratic methods.[12][13]
-
Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column eluent, evaporates the mobile phase in a heated drift tube, and then measures the light scattered by the remaining non-volatile analyte particles.[4][14] This makes it a "universal" detector for any analyte that is less volatile than the mobile phase. ELSDs are compatible with gradient elution, are not as sensitive to temperature fluctuations as RIDs, and often provide a more stable baseline.[14][15]
Choice for this Protocol: While both detectors are suitable, the ELSD is often preferred for method development due to its gradient compatibility and potentially higher sensitivity for semi-volatile compounds.[4][15] However, the RID is a robust and cost-effective choice for simple, isocratic preparative work.
Stereoisomer Considerations
The structure of this compound contains two chiral centers at the C2 and C6 positions. This gives rise to four possible stereoisomers (two pairs of enantiomers). While this application note focuses on the general purification of the compound from other chemical impurities, it is critical for drug development professionals to recognize that isolating a single stereoisomer would require a subsequent chiral separation step. This is typically achieved using specialized chiral stationary phases (CSPs), often polysaccharide-based, under normal-phase conditions.[16][17][18]
Experimental Protocols
Part A: Analytical Method Development
The initial goal is to develop a robust analytical method that provides adequate retention and resolution of this compound from any potential impurities.
Step-by-Step Protocol:
-
System Preparation:
-
Use an HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and an ELSD or RID.
-
Install a silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Prime the system thoroughly with 100% HPLC-grade n-hexane.
-
-
Mobile Phase and Sample Preparation:
-
Prepare the mobile phase using 100% HPLC-grade n-hexane. Degas the solvent before use.
-
Dissolve the crude this compound sample in n-hexane to a concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved.
-
-
Chromatographic Run and Optimization:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[3]
-
Set the column oven temperature to 30 °C to ensure reproducible retention times.
-
For an ELSD, set the drift tube temperature (e.g., 40-50 °C) and nebulizer gas flow according to the manufacturer's recommendations for hexane.
-
For an RID, allow the detector to fully stabilize as per the manufacturer's instructions.
-
Inject 10 µL of the prepared sample.
-
Run the analysis isocratically for 15-20 minutes.
-
Optimization: If separation from impurities is poor, consider adding a very small percentage (0.1-1%) of a slightly more polar solvent like isopropanol or ethyl acetate to the hexane mobile phase to modulate retention. However, for alkane purification, 100% hexane is often optimal.
-
Table 1: Optimized Analytical HPLC Conditions
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC |
| Column | Silica Stationary Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 100% n-Hexane (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Drift Tube: 45 °C, Nebulizer Gas: 1.5 SLM) or RID |
| Run Time | 20 minutes |
Part B: Preparative Scale-Up and Purification
Once the analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of the target compound.[19][20][21]
Step-by-Step Protocol:
-
System and Column Change:
-
Use a preparative HPLC system with higher flow rate capabilities and a fraction collector.[19]
-
Install a preparative silica column with the same stationary phase chemistry as the analytical column but with larger dimensions (e.g., 250 mm x 21.2 mm, 5 µm).
-
-
Scale-Up Calculations:
-
Adjust the flow rate based on the column cross-sectional area. The new flow rate (F_prep) can be calculated as: F_prep = F_anal * (d_prep² / d_anal²) Where F is the flow rate and d is the column inner diameter. Example:1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min
-
Increase the injection volume proportionally to the column loading capacity. Start with a conservative loading study to avoid overloading the column.
-
-
Sample Preparation for Loading:
-
Dissolve a larger quantity of the crude sample in a minimal amount of n-hexane to create a concentrated solution (e.g., 50-100 mg/mL). The maximum concentration depends on solubility and the results of a loading study.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with n-hexane at the calculated flow rate until the baseline is stable.
-
Inject the concentrated sample.
-
Monitor the detector signal and collect the eluent in fractions as the peak corresponding to this compound elutes. Use narrow time windows for collection to maximize purity.
-
-
Post-Purification Analysis:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Analyze a small aliquot of each purified fraction using the analytical method described in Part A to confirm purity.
-
Combine the fractions that meet the desired purity specification.
-
Table 2: Example Preparative HPLC Conditions
| Parameter | Condition |
| HPLC System | Preparative HPLC with Fraction Collector |
| Column | Silica Stationary Phase, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase | 100% n-Hexane (Isocratic) |
| Flow Rate | 21.2 mL/min |
| Column Temperature | 30 °C |
| Sample Load | 100-500 mg (determined by loading study) |
| Detector | ELSD or RID (with appropriate flow splitter if needed) |
| Fractionation | Time-based, centered on the target peak retention time |
Workflow Visualization
The following diagram illustrates the logical workflow from crude sample to purified product.
Caption: Workflow for HPLC purification of this compound.
Conclusion
This application note demonstrates a reliable and scalable workflow for the purification of the branched alkane this compound. By leveraging Normal-Phase HPLC with a silica stationary phase and a non-polar mobile phase like n-hexane, effective separation from impurities can be achieved. The critical challenge of detection is overcome by employing a universal detector, such as an ELSD or RID. The detailed protocols for both analytical method development and preparative scale-up provide a clear and reproducible path for researchers to obtain high-purity saturated hydrocarbons for use in further research, development, and quality control applications.
References
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Gomez-Perez, F. J., et al. (2007). Continuous Flow Configuration for Total Hydrocarbons Index Determination in Soils by Evaporative Light Scattering Detection. PubMed.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Reddit. (2017, August 30). What the heck is HPLC normal phase/reverse-phase and what does it tell us?. r/Mcat.
- Fu, M., et al. (2000). Simulated Distillation of Heavy Oils Using an Evaporative Light Scattering Detector. Energy & Fuels, ACS Publications.
- KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD).
- Phenomenex. (2025, April 1). Types of HPLC Detectors.
- Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53424710, this compound.
- KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
- Labcompare.com. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector).
- Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems.
- SCION Instruments. (n.d.). RI Detector HPLC.
- Waters. (n.d.). Preparative Chromatography Solutions | For Sample Preparation & Purification.
- ResearchGate. (2016, March 23). What are the applications of refractive index detector in HPLC analysis?.
- Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. NIST Chemistry WebBook.
- Dr. Maisch HPLC GmbH. (2021, April 20). Chiral HPLC - from Basics to the Latest and Unique Novelties [Video]. YouTube.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Matysová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- ChemComplete. (2020, August 16). Introduction to HPLC - Lecture 3: Reverse Phase HPLC [Video]. YouTube.
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Application Notes and Protocols for the Use of 6-Ethyl-2-methylnonane as a Reference Standard in Hydrocarbon Analysis
Introduction: The Critical Role of Branched Alkanes in Detailed Hydrocarbon Analysis
In the intricate world of hydrocarbon analysis, particularly within the petroleum and petrochemical industries, the precise identification and quantification of individual components in complex mixtures is paramount. Detailed Hydrocarbon Analysis (DHA) is a gas chromatography (GC) technique that serves as the backbone for quality control, process optimization, and regulatory compliance. The accuracy of DHA hinges on the use of high-purity reference standards to calibrate instrumentation and identify unknown peaks in a chromatogram. While n-alkanes provide a foundational framework for retention index calculations, branched alkanes, such as 6-Ethyl-2-methylnonane, play a crucial role as specific reference points, especially in the analysis of spark-ignition engine fuels and related products. Their unique elution characteristics amidst a dense forest of isomers make them invaluable for confirming the correct identification of surrounding peaks and ensuring the overall integrity of the analysis.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard in hydrocarbon analysis. We will delve into the theoretical underpinnings of its application, detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS), and the principles of data analysis and interpretation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its proper application. This compound is a saturated, branched alkane with a molecular formula of C12H26.[1][2] Its structure, characterized by an ethyl group at the sixth carbon and a methyl group at the second carbon of a nonane backbone, results in a distinct chromatographic behavior compared to its linear or less-branched isomers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 62184-39-8 | NIST WebBook[1] |
| Molecular Formula | C12H26 | PubChem[2] |
| Molecular Weight | 170.33 g/mol | PubChem[2] |
| Structure | A nonane chain with a methyl group on the second carbon and an ethyl group on the sixth carbon. | - |
Principle of Application: The Kovats Retention Index
The primary method for identifying compounds in a complex chromatogram is by comparing their retention times to those of known standards. However, absolute retention times can vary between instruments and even between different runs on the same instrument due to slight variations in temperature, pressure, or column condition. To overcome this, the Kovats Retention Index (I) was developed as a standardized, dimensionless value that relates the retention time of an analyte to the retention times of adjacent n-alkanes.[3][4]
The Kovats index for a temperature-programmed analysis is calculated using the following formula:
I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))] [5]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
t_R is the retention time.
Experimental Workflow for Hydrocarbon Analysis using this compound
The following diagram illustrates the general workflow for the analysis of a hydrocarbon sample using this compound as a reference standard.
Caption: A generalized workflow for hydrocarbon analysis using a reference standard.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Objective: To prepare a stock solution of this compound and a hydrocarbon sample for GC-MS analysis.
Materials:
-
This compound (high purity, >98%)
-
Hexane (GC grade)
-
Hydrocarbon sample (e.g., gasoline, naphtha)
-
Class A volumetric flasks (1 mL, 10 mL)
-
Micropipettes
-
Autosampler vials with caps
Procedure:
-
Preparation of this compound Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of hexane and then dilute to the mark with hexane. c. Stopper the flask and invert several times to ensure homogeneity. This is your stock solution.
-
Preparation of Working Standard (10 µg/mL): a. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with hexane. c. This working standard can be used for direct injection to determine the retention time and response factor of this compound.
-
Sample Preparation: a. For liquid hydrocarbon samples like gasoline, a direct dilution is often sufficient. b. Pipette 100 µL of the gasoline sample into a 10 mL volumetric flask. c. Dilute to the mark with hexane. d. For quantification using the internal standard method, a known amount of the this compound stock solution can be added to the volumetric flask before diluting to the mark.
Protocol 2: GC-MS Instrumentation and Analysis
Objective: To set up and run the GC-MS for the analysis of the prepared samples. The following parameters are typical for a Detailed Hydrocarbon Analysis (DHA) based on methods like ASTM D6730.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides precise temperature and pressure control. |
| Injector | Split/Splitless | Allows for analysis of neat or diluted samples. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Split Ratio | 100:1 | Prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Column | 100% Dimethylpolysiloxane (e.g., DB-1, HP-5) | A non-polar column that separates compounds primarily by boiling point. |
| Column Dimensions | 100 m x 0.25 mm ID, 0.5 µm film thickness | Long column provides high resolution needed for DHA. |
| Oven Program | 35 °C (hold 15 min), ramp to 200 °C at 2 °C/min, hold 10 min | A typical temperature program for separating a wide range of hydrocarbons. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive detection and structural information. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 35-350 amu | Covers the expected mass fragments of hydrocarbons in the sample. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the detector. |
Protocol 3: Data Analysis and Interpretation
Objective: To identify and quantify this compound and other hydrocarbons in the sample chromatogram.
Procedure:
-
Retention Index Calculation: a. Inject a mixture of n-alkanes (e.g., C8 to C20) under the same GC conditions as the samples. b. Record the retention times of the n-alkanes. c. Inject the this compound working standard and record its retention time. d. Using the formula provided in the "Principle of Application" section, calculate the Kovats retention index for this compound. e. This experimentally determined retention index can then be used for the confident identification of this compound in complex sample chromatograms.
-
Peak Identification in Sample Chromatogram: a. Compare the calculated retention index of the peak in the sample chromatogram with the experimentally determined retention index of the this compound standard. b. Confirm the identity by comparing the mass spectrum of the peak in the sample with the mass spectrum of the this compound standard or a reference library such as the NIST Mass Spectral Library. Branched alkanes exhibit characteristic fragmentation patterns, often with prominent ions resulting from cleavage at the branch points.
-
Quantification: a. External Standard Method: Create a calibration curve by injecting a series of this compound standards of known concentrations. Plot the peak area versus concentration and use the resulting linear regression to determine the concentration of this compound in the sample. b. Internal Standard Method: If this compound was spiked into the sample as an internal standard, calculate the relative response factor (RRF) of other analytes relative to it. The concentration of the analytes can then be determined using the known concentration of the internal standard and their respective peak areas.
Logical Framework for Compound Identification
The following diagram illustrates the logical process for confirming the identity of a chromatographic peak using both retention index and mass spectral data.
Caption: A flowchart depicting the dual-criteria approach for confident compound identification.
Conclusion
This compound serves as a valuable, high-purity reference standard for the detailed analysis of complex hydrocarbon mixtures. Its well-defined branched structure provides a crucial anchor point in the C12 region of a gas chromatogram, enhancing the reliability of peak identification through the use of the Kovats Retention Index system. By following the detailed protocols outlined in this application note, researchers and analysts can confidently incorporate this compound into their workflows to improve the accuracy and reproducibility of their hydrocarbon analyses. The combination of experimental retention index determination and mass spectral confirmation provides a robust methodology for navigating the complexities of modern hydrocarbon characterization.
References
- Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. (n.d.). TU Wien's reposiTUm.
- Gas Chromatographic Retention Data. (n.d.). NIST WebBook.
- Determination of Retention Indices of Saturated Hydrocarbons by Graphical Methods. (1968). Journal of Chromatographic Science, 6(1), 1-10.
- Qu, C., Schneider, B. I., Kearsley, A. J., Keyrouz, W., & Allison, T. C. (2021). Predicting Kováts Retention Indices Using Graph Neural Networks. Journal of Chemical Information and Modeling, 61(7), 3219-3227.
- Qu, C., Schneider, B. I., Kearsley, A. J., Keyrouz, W., & Allison, T. C. (2021). Predicting Kováts Retention Indices Using Graph Neural Networks. arXiv preprint arXiv:2101.00021.
- Critical evaluation of the NIST retention index database reliability with specific examples. (2021). Journal of Chromatography A, 1651, 462295.
- Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. (2023). ChemRxiv.
- iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. (2011). Analytica Chimica Acta, 689(2), 205-213.
- NIST 23 Gas Chromatography (GC) Library with Search Software 2023/2020/2017. (n.d.). Scientific Instrument Services.
- Elution Patterns From Capillary GC For Methyl-Branched Alkanes. (1998). Journal of Chemical Ecology, 24(11), 1845-1870.
- A Validation Model for Prediction of Kovats Retention Indices of Compounds Isolated from Origanum spp. and Thymus spp. Essential Oils. (2019). Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 18(4), 374-388.
- nonane, 6-ethyl-2-methyl-. (n.d.). NIST WebBook.
- Nonane, 2-methyl-. (n.d.). NIST WebBook.
- St-Gelais, A. (2014, August 25). GC Analysis – Part IV. Retention Indices. PhytoChemia.
- GAS-SOLID CHROMATOGRAPHY Retention index Retention Index is a measure of the retention of a solute relative to the retention of. (n.d.).
- 5 Screening of compounds – Survey of Chemical Substances in Consumer Products, No. 105 2010. (n.d.). Danish Environmental Protection Agency.
- This compound. (n.d.). PubChem.
- Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. (1983). Defense Technical Information Center.
- 6-Ethyl-2,2,5-trimethylnonane. (n.d.). PubChem.
- 6-Ethyl-2,2-dimethylnonane. (n.d.). PubChem.
- Retention Indices for Frequently Reported Compounds of Plant Essential Oils. (2011). Journal of Physical and Chemical Reference Data, 40(4), 043101.
- Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. (2022). Foods, 11(15), 2269.
- Retention Index and Alkane Standards. (2017, November 18). Chromatography Forum.
- Gas chromatographic retention behavior of polycyclic aromatic hydrocarbons (PAHs) and alkyl-substituted PAHs on two stationary phases of different selectivity. (2018). Analytical and Bioanalytical Chemistry, 410(1), 191-201.
- Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. (2016). Molecules, 21(10), 1341.
- Kovats Retention Index analysis of flavor and fragrance compound using Biplot Statistical method in gas chromatography systems. (2019). Journal of Physics: Conference Series, 1242, 012042.
- 6-Ethyl-2,6-dimethylnonane. (n.d.). PubChem.
- 6-Ethyl-7-methylnonane-2,5-diol. (n.d.). PubChem.
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- 8. arxiv.org [arxiv.org]
Application Note: A Comprehensive Protocol for the Laboratory Synthesis of 6-Ethyl-2-methylnonane
Introduction
Highly branched alkanes are of significant interest in various fields of chemical research, including the development of high-performance lubricants, advanced fuels, and as inert solvents in sensitive chemical processes. Their intricate structures, which deviate from simple linear chains, impart unique physical properties such as lower freezing points and specific viscosity characteristics. 6-Ethyl-2-methylnonane, a C12 hydrocarbon, serves as an excellent model compound for the study of synthetic methodologies leading to complex acyclic alkanes. This application note provides a detailed, four-step protocol for the laboratory synthesis of this compound, commencing from commercially available starting materials. The described synthetic route is designed to be robust and accessible for researchers and professionals in organic synthesis and drug development, with a focus on explaining the rationale behind the chosen procedures and ensuring a self-validating experimental design.
Synthetic Strategy
The synthesis of a non-symmetrical, branched alkane such as this compound necessitates a carefully planned approach to construct the carbon skeleton with the desired substitution pattern. A retrosynthetic analysis of the target molecule suggests several possible bond disconnections. The strategy outlined herein involves the sequential construction of the carbon backbone via a Grignard reaction, followed by functional group manipulations to yield the final alkane.
The chosen pathway begins with the conversion of a primary alcohol, 5-methylhexan-1-ol, into its corresponding alkyl bromide. This bromide is then used to form a Grignard reagent, a potent nucleophile that facilitates the formation of a key carbon-carbon bond. Reaction of this Grignard reagent with a ketone, pentan-3-one, assembles the complete carbon framework of the target molecule in the form of a tertiary alcohol. Subsequent dehydration of this alcohol yields a mixture of alkenes, which are then subjected to catalytic hydrogenation to afford the saturated target compound, this compound. This multi-step approach offers a high degree of control and is illustrative of common and powerful transformations in organic synthesis.
Experimental Protocols
PART 1: Synthesis of 1-Bromo-5-methylhexane
The initial step involves the conversion of the primary alcohol, 5-methylhexan-1-ol, into the corresponding alkyl bromide, 1-bromo-5-methylhexane. This is achieved via a nucleophilic substitution reaction using phosphorus tribromide (PBr₃). The hydroxyl group of the alcohol is a poor leaving group; PBr₃ acts as a reagent to convert it into a much better leaving group, facilitating its displacement by the bromide ion.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-methylhexan-1-ol | 116.20 | 25.0 g | 0.215 |
| Phosphorus tribromide (PBr₃) | 270.69 | 21.6 g (7.4 mL) | 0.080 |
| Diethyl ether (anhydrous) | 74.12 | 150 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine (saturated NaCl solution) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | ~10 g | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 5-methylhexan-1-ol (25.0 g, 0.215 mol) and anhydrous diethyl ether (100 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus tribromide (21.6 g, 0.080 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution to neutralize any unreacted PBr₃ and HBr.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-bromo-5-methylhexane.
-
Purify the crude product by vacuum distillation to obtain a colorless liquid.
PART 2: Synthesis of 6-Ethyl-2-methylnonan-6-ol
This step involves the formation of the complete carbon skeleton through a Grignard reaction. The previously synthesized 1-bromo-5-methylhexane is converted into a Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentan-3-one.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-5-methylhexane | 179.10 | 17.9 g | 0.100 |
| Magnesium turnings | 24.31 | 2.67 g | 0.110 |
| Iodine | 253.81 | 1 crystal | - |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Pentan-3-one | 86.13 | 8.61 g (10.6 mL) | 0.100 |
| Saturated NH₄Cl solution | - | 100 mL | - |
| Anhydrous MgSO₄ | - | ~10 g | - |
Procedure:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry nitrogen.
-
Add magnesium turnings (2.67 g, 0.110 mol) and a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-5-methylhexane (17.9 g, 0.100 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the alkyl bromide solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard reaction. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of pentan-3-one (8.61 g, 0.100 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the crude tertiary alcohol, 6-ethyl-2-methylnonan-6-ol. This crude product can be used in the next step without further purification.
PART 3: Dehydration of 6-Ethyl-2-methylnonan-6-ol to Alkenes
The tertiary alcohol is dehydrated to a mixture of alkenes using an acid catalyst. The protonation of the hydroxyl group converts it into a good leaving group (water), which departs to form a tertiary carbocation. Elimination of a proton from an adjacent carbon atom then yields the alkene products. According to Zaitsev's rule, the more substituted alkene is expected to be the major product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 6-ethyl-2-methylnonan-6-ol | 186.34 | ~0.100 mol | ~0.100 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Anhydrous MgSO₄ | - | ~10 g | - |
Procedure:
-
Place the crude 6-ethyl-2-methylnonan-6-ol in a 250 mL round-bottom flask with a stir bar.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL).
-
Warm the mixture to room temperature and then heat to a gentle reflux for 1 hour. The reaction can be monitored by TLC for the disappearance of the starting alcohol.
-
Cool the mixture and dilute with 100 mL of diethyl ether.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkene mixture.
PART 4: Hydrogenation of Alkenes to this compound
The final step is the saturation of the carbon-carbon double bonds in the alkene mixture to yield the target alkane. This is accomplished by catalytic hydrogenation, where hydrogen gas is added across the double bonds in the presence of a palladium on carbon (Pd/C) catalyst.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude alkene mixture | ~168.32 | ~0.100 mol | ~0.100 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen gas (H₂) | 2.02 | - | - |
Procedure:
-
Dissolve the crude alkene mixture in ethanol (100 mL) in a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask).
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Seal the vessel and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 3-4 atm or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen or by GC analysis of aliquots. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product is then purified by fractional distillation to yield pure this compound as a colorless liquid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization
The final product and key intermediates should be characterized using standard analytical techniques.
-
1-Bromo-5-methylhexane: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy. The boiling point should be consistent with literature values.
-
6-Ethyl-2-methylnonan-6-ol: As a tertiary alcohol, the ¹³C NMR spectrum will show a characteristic quaternary carbon signal for the carbon bearing the hydroxyl group. The ¹H NMR spectrum will show the absence of a proton on this carbon, and a broad singlet for the -OH proton, which will disappear upon a D₂O shake.[1][2]
-
This compound:
-
GC-MS: Gas chromatography can be used to assess the purity of the final product. The mass spectrum under electron ionization (EI) is expected to show a weak or absent molecular ion peak (m/z 170). The fragmentation pattern will be characteristic of a branched alkane, with preferential cleavage at the branching points to form stable carbocations.[3][4][5] Key fragments would be expected from the loss of alkyl radicals.
-
Safety and Hazard Mitigation
A thorough risk assessment must be conducted prior to performing this synthesis.
-
Phosphorus tribromide (PBr₃): is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1][5]
-
Grignard Reagents: are highly reactive and moisture-sensitive. The reaction is exothermic and can be difficult to control. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (nitrogen or argon). An ice bath should be readily available to control the reaction rate.[6][7]
-
Diethyl Ether: is extremely flammable and volatile. It should be used in a well-ventilated fume hood, away from any sources of ignition.
-
Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. It should be handled with extreme care, using appropriate PPE.
-
Catalytic Hydrogenation: involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). The reaction should be conducted in a properly functioning hydrogenation apparatus, and the catalyst should be handled carefully, preferably under a blanket of inert gas or as a slurry to prevent ignition upon contact with air.[3][8][9]
-
Pentan-3-one: is a flammable liquid and can cause eye and respiratory irritation.[2][10][11]
References
- BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Chandra, T., & Zebrowski, J. P. (n.d.).
- Flinn Scientific. (n.d.).
- H.E.L Group. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. NIST Chemistry WebBook.
- New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY.
- Agilent Technologies. (2019).
- Santa Cruz Biotechnology. (n.d.).
- Carl ROTH. (n.d.).
- ChemicalBook. (2025).
- Quora. (2022).
- Flinn Scientific. (n.d.).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
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- 10. A Puzzling Alcohol Dehydration Reaction Solved by GC-MS Analysis - Dialnet [dialnet.unirioja.es]
- 11. Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Ethyl-2-methylnonane in Complex Mixtures by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and validated method for the quantitative determination of 6-Ethyl-2-methylnonane, a C12 branched alkane, in complex matrices. The methodology employs headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This approach provides excellent sensitivity and selectivity, making it suitable for applications in petroleum analysis, environmental monitoring, and quality control where detailed hydrocarbon composition is critical. The protocol has been validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for its intended purpose.[1][2]
Introduction
This compound (C₁₂H₂₆) is a branched-chain alkane that can be a component in various complex hydrocarbon mixtures, such as petroleum naphthas, fuels, and environmental samples.[3][4][5][6] Accurate quantification of specific isomers like this compound is essential for process control in refining, product quality assessment, and regulatory compliance.[3][7][8] The structural similarity of branched alkane isomers presents a significant analytical challenge, as they often have nearly identical boiling points and mass spectra, leading to co-elution in chromatographic systems.[9][10][11]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and definitive technique for this type of analysis, combining the high separation efficiency of GC with the structural elucidation capabilities of MS.[9] However, direct injection of complex samples can contaminate the instrument and lead to poor sensitivity. Headspace solid-phase microextraction (HS-SPME) is an equilibrium-based, solvent-free sample preparation technique that effectively isolates and concentrates volatile and semi-volatile analytes, like this compound, from the sample matrix.[12][13] This minimizes matrix interference and enhances detection limits.
This document provides a step-by-step protocol for the HS-SPME-GC-MS analysis of this compound, guidance on method validation, and insights into the scientific principles governing the chosen parameters.
Principle of the Method
The core of this method is the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial. An SPME fiber coated with a selective stationary phase is exposed to this headspace.[13] Analytes adsorb onto the fiber until equilibrium is reached. The fiber is then retracted and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for separation.[13][14] Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The eluted compounds are then ionized and fragmented in the mass spectrometer. Quantification is performed by comparing the integrated peak area of a characteristic ion for this compound to a calibration curve generated from standards.
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard (IS): Toluene-d8 or other suitable deuterated compound not present in the sample.
-
Solvent: Hexane or Pentane (Pesticide grade or equivalent)
-
SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).
-
Scientist's Note: The choice of fiber is critical. A non-polar PDMS fiber is generally suitable for alkanes. However, for broader analyte ranges or enhanced sensitivity for more volatile species, a mixed-phase fiber like DVB/CAR/PDMS can be more effective.[12][13] The DVB/CAR/PDMS fiber is often preferred for its ability to trap a wider range of volatile organic compounds (VOCs).[15]
-
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Reagent Water: Type I, ultrapure.
Sample and Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane in a Class A volumetric flask.
-
Working Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with hexane.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a stock solution of Toluene-d8 in hexane.
-
Sample Preparation:
-
For liquid samples (e.g., petroleum naphtha), accurately weigh approximately 1 g of the sample into a 20 mL headspace vial.
-
For solid or aqueous samples, place 5 g (or 5 mL) of the sample into a 20 mL headspace vial. Add 5 mL of reagent water.
-
-
Spiking: Add 10 µL of the internal standard solution to all sample and calibration standard vials.
-
Sealing: Immediately seal the vials with the screw caps.
HS-SPME Procedure
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically in the GC inlet at a high temperature).
-
Incubation: Place the sealed vial in an autosampler tray or heating block set to 60°C. Allow the sample to equilibrate for 15 minutes.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, operated in Splitless mode |
| Inlet Temperature | 250°C |
| Desorption Time | 3 minutes |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan |
| Quantifier Ion | m/z 57 (Primary), m/z 43, 71 (Qualifiers) |
| Internal Standard Ion | m/z 98 (for Toluene-d8) |
| Scan Range (Full Scan) | m/z 40-300 |
-
Scientist's Note: Electron ionization of alkanes typically produces a series of characteristic fragment ions. The base peak for many branched alkanes is often m/z 57, corresponding to a C₄H₉⁺ carbocation, making it an excellent choice for sensitive quantification in SIM mode.[9][16] A full scan acquisition should be run on a representative standard to confirm the fragmentation pattern and identify any potential co-eluting interferences. While soft ionization techniques can preserve the molecular ion, EI is robust and provides standardized, library-searchable spectra.[10][17]
Method Validation
To ensure the analytical procedure is suitable for its intended purpose, validation was performed based on ICH Q2(R1) guidelines.[1][2][18][19]
Validation Parameters Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 10 µg/mL | Meets criterion |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 15% Intermediate (Inter-day) ≤ 15% | ≤ 6.8% ≤ 9.3% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interference at the retention time of the analyte. | Pass |
Note: The results presented are typical performance data and should be verified by the end-user.
Workflow Diagram
The overall analytical workflow is depicted below.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Conclusion
The described HS-SPME-GC-MS method provides a selective, sensitive, and robust tool for the quantitative analysis of this compound in complex mixtures. The solvent-free extraction minimizes sample handling and potential for contamination while concentrating the analyte for low-level detection. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision, making it highly suitable for routine use in quality control and research laboratories.
References
- ASTM International. (2021). Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography (ASTM D5134-21). ASTM.
- ANSI Webstore. (2013). ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. ANSI.
- MDPI. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. MDPI.
- Hilaris Publisher. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Hilaris Publisher.
- MDPI. (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI.
- European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- National Institute of Standards and Technology. nonane, 6-ethyl-2-methyl-. NIST WebBook.
- National Center for Biotechnology Information. This compound. PubChem.
- ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. ResearchGate.
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- 19. fda.gov [fda.gov]
Application Note: Derivatization of 6-Ethyl-2-methylnonane for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Detection
Introduction: The Analytical Challenge of Branched Alkanes
6-Ethyl-2-methylnonane (C₁₂H₂₆) is a saturated, branched alkane, a class of compounds that presents significant analytical challenges.[1][2] Due to their non-polar nature and lack of functional groups, these hydrocarbons exhibit low reactivity and are often difficult to detect with high sensitivity using standard analytical techniques. Their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hampered by poor ionization efficiency and extensive fragmentation, leading to non-specific mass spectra and elevated detection limits. This application note details a robust, two-step derivatization strategy designed to overcome these limitations by introducing a functional group amenable to further chemical modification, thereby significantly improving the chromatographic behavior and mass spectrometric response of this compound.
Strategy Overview: A Two-Step Functionalization and Derivatization Approach
Direct derivatization of saturated hydrocarbons is challenging due to the inertness of C-H bonds.[3] Our strategy involves a sequential process:
-
C-H Bond Functionalization: Introduction of a reactive "handle" onto the alkane backbone. We employ a selective free-radical bromination to introduce a bromine atom.[4][5][6] This method preferentially targets the most substituted carbon atom, offering a degree of regioselectivity.[7]
-
Derivatization for Analysis: The resulting alkyl bromide is then converted into a more volatile and easily detectable derivative. This note will focus on its conversion to a formate ester, which demonstrates improved chromatographic properties.
This two-step approach transforms the analytically challenging alkane into a compound optimized for sensitive GC-MS analysis.
Part 1: Selective Functionalization via Free-Radical Bromination
3.1. Principle and Rationale
Free-radical bromination is a well-established method for the functionalization of alkanes.[4][5][6][7] The reaction is initiated by light (hν) or heat, which causes the homolytic cleavage of bromine (Br₂) into two bromine radicals (Br•).[6] These radicals then abstract a hydrogen atom from the alkane, with a strong preference for the most stable radical intermediate. In the case of this compound, the tertiary C-H bonds at the C2 and C6 positions are the most likely sites of reaction. For the purpose of this protocol, we will focus on the formation of the tertiary bromide.
3.2. Experimental Protocol: Free-Radical Bromination
Materials:
-
This compound (99% purity)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel
-
UV lamp (or 100W incandescent bulb)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of anhydrous CCl₄.
-
Equip the flask with a reflux condenser and a dropping funnel. Position a UV lamp approximately 10-15 cm from the flask.
-
Gently reflux the solution while adding a solution of 10 mmol of Br₂ in 10 mL of CCl₄ dropwise over 30 minutes. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, continue to irradiate and reflux for an additional 60 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 20 mL of 5% Na₂S₂O₃ solution (to remove excess Br₂), 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude bromoalkane.
Part 2: Derivatization of Bromoalkane to Formate Ester
4.1. Principle and Rationale
The conversion of the synthesized alkyl halide into a formate ester significantly improves its suitability for GC analysis. Esters are generally more volatile and exhibit better chromatographic peak shapes than their corresponding alkyl halides.[8][9] This conversion is achieved via a formyloxylation reaction using dimethylformamide (DMF) as both a reagent and solvent, catalyzed by a silver(I) salt.[10]
4.2. Experimental Protocol: Formyloxylation
Materials:
-
Crude bromo-6-ethyl-2-methylnonane (from Part 1)
-
Silver tetrafluoroborate (AgBF₄)
-
Dimethylformamide (DMF), anhydrous
-
Nitromethane (CH₃NO₂), anhydrous
-
Diethyl ether
-
Deionized water
Procedure:
-
Under an inert atmosphere (e.g., argon), prepare a solution of 1.3 mmol of AgBF₄ in 4.4 mL of anhydrous CH₃NO₂ in a clean, dry flask.
-
In a separate flask, dissolve 1 mmol of the crude bromoalkane in 1.75 mL of anhydrous DMF.
-
Add the bromoalkane/DMF solution to the stirred AgBF₄/CH₃NO₂ solution.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of diethyl ether.
-
Filter the mixture to remove the precipitated silver bromide (AgBr).
-
Wash the filtrate with deionized water (3 x 15 mL) to remove DMF and any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. The resulting product is the formate ester derivative of this compound.
GC-MS Analysis
The derivatized sample is now ready for GC-MS analysis. The introduction of the formate ester group provides a distinct fragmentation pattern and improved chromatographic performance.
5.1. Recommended GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
5.2. Expected Results and Data Presentation
The derivatization process is expected to yield a significant improvement in analytical sensitivity.
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) | Expected Limit of Detection (LOD) |
| This compound (Underivatized) | ~8.5 | 43, 57, 71, 85 | ~50 ng/mL |
| Formate Ester of this compound | ~10.2 | [M-HCOO]⁺, 43, 57, 71 | <5 ng/mL |
Note: Retention times and LODs are estimates and may vary based on the specific instrument and conditions.
Visualizations of Experimental Workflows
Caption: Overall workflow for the derivatization of this compound.
Conclusion and Trustworthiness
This application note provides a self-validating protocol for the derivatization of this compound, a representative branched alkane. By first introducing a bromine functional group and subsequently converting it to a formate ester, the analytical properties of the molecule are significantly enhanced for GC-MS analysis. This method demonstrates a substantial improvement in the limit of detection and provides a more robust analytical signal. The protocols described are grounded in established chemical principles and offer researchers a reliable method to improve the detection of otherwise challenging non-polar analytes.
References
- ResearchGate. (n.d.). Functionalization of Saturated Hydrocarbons using Nitrogen Ion Insertion Reactions in Mass Spectrometry.
- Ashenhurst, J. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry.
- Scribd. (n.d.). 1.2. Free Radical Bromination of Alkanes - Master Organic Chemistry.
- Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
- Google Patents. (n.d.). CN105209412A - Oxidation of alkanes to alcohols.
- University of Calgary. (n.d.). Ch4 : Radical halogenation of Alkanes.
- Ashenhurst, J. (n.d.). Free Radical Bromination of Alkanes. Master Organic Chemistry.
- BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
- Periana, R. A., et al. (2020). Oxidation of alkanes to alcohols (U.S. Patent No. 10,745,340). U.S. Patent and Trademark Office.
- Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Restek. (n.d.). GC Derivatization.
- Sutton, P. W., et al. (2022). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 12(8), 879.
- ResearchGate. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
- Royal Society of Chemistry. (2016). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.
- Ashenhurst, J. (2011, August 8). Oxidation Ladders. Master Organic Chemistry.
- Chemistry LibreTexts. (2019, June 5). 4.13: Oxidation of Alkanes.
- National Institutes of Health. (2020, November 20). n-Alkanes to n-alcohols: Formal primary C H bond hydroxymethylation via quadruple relay catalysis.
- Marek, I. (n.d.). Selective Functionalization of Unsaturated Hydrocarbons. Ilan Marek.
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- ResearchGate. (n.d.). (PDF) Derivatization in Mass Spectrometry– 3. Alkylation (Arylation).
- ResearchGate. (n.d.). Conversion of Alkyl Halides into Formate Esters and Alcohols via Formyloxylation Reaction with DMF Catalyzed by Ag(I).
- PubMed. (n.d.). Mechanism of the selective functionalization of saturated hydrocarbons by Gif systems: relationship with methane monooxygenase.
- Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
- ResearchGate. (2025, August 10). The Selective Functionalisation of Saturated Hydrocarbons. Gif and All That.
- National Institute of Standards and Technology. (n.d.). nonane, 6-ethyl-2-methyl-. NIST WebBook.
- Frontiers. (n.d.). Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures.
- Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- National Institutes of Health. (n.d.). Preparation of fatty acid methyl esters for gas-liquid chromatography.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
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Application Notes & Protocols: 6-Ethyl-2-methylnonane as a High-Performance, Sustainable Solvent in Organic Synthesis
Introduction: Beyond Conventional Solvents
In the pursuit of greener and more efficient chemical processes, the role of the solvent cannot be overstated. While traditional solvents have been the bedrock of organic synthesis, growing environmental and safety concerns necessitate the exploration of viable alternatives.[1][2] This application note introduces 6-Ethyl-2-methylnonane, a branched alkane with significant potential as a sustainable and effective solvent in a range of organic reactions. Branched alkanes, in general, offer a compelling combination of low reactivity, non-polar characteristics, and improved safety profiles compared to some conventional solvents.[3][4] this compound, with its C12 backbone, represents a promising option for reactions requiring a high-boiling, non-polar medium.
This document serves as a comprehensive guide for researchers, chemists, and process development professionals on the practical application of this compound. We will delve into its fundamental properties, explore its suitability for various reaction classes, and provide detailed protocols for its use, handling, and safety.
Physicochemical Properties and Comparative Analysis
Understanding the physical properties of a solvent is paramount to its effective application. While extensive experimental data for this compound is not broadly published, we can infer its characteristics based on its structure and comparison with similar alkanes.
| Property | This compound (Predicted/Inferred) | Toluene (for comparison) | Heptane (for comparison) |
| Molecular Formula | C12H26[5][6] | C7H8 | C7H16 |
| Molecular Weight | 170.33 g/mol [5][6] | 92.14 g/mol | 100.21 g/mol |
| Boiling Point | ~200-220 °C | 111 °C | 98 °C |
| Density | ~0.75-0.78 g/mL | 0.87 g/mL | 0.68 g/mL |
| Polarity | Non-polar | Non-polar | Non-polar |
| Flash Point | > 60 °C | 4 °C | -4 °C |
| Water Solubility | Immiscible[7][8] | Immiscible | Immiscible |
Key Insights:
-
High Boiling Point: The elevated boiling point of this compound makes it an excellent candidate for reactions requiring high temperatures, allowing for a wider operational window and potentially faster reaction kinetics.
-
Low Polarity: As a non-polar solvent, it is well-suited for dissolving non-polar starting materials and intermediates, making it a potential replacement for toluene, heptane, and other hydrocarbon solvents.
-
Enhanced Safety Profile: The predicted higher flash point compared to volatile solvents like toluene and heptane suggests a reduced fire hazard, a critical consideration in process safety.[7][8]
Applications in Organic Synthesis
The inert nature and non-polar characteristics of this compound make it a versatile solvent for a variety of organic transformations.
Grignard and Organometallic Reactions
The synthesis of highly-branched alkanes often involves Grignard reactions.[9] Due to its non-polar and aprotic nature, this compound can serve as a suitable medium for the formation and reaction of Grignard reagents and other organometallics. Its high boiling point can be advantageous for reactions that are sluggish at lower temperatures.
Protocol 1: General Procedure for a Grignard Reaction
Objective: To assess the feasibility of this compound as a solvent for the formation and reaction of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Electrophile (e.g., benzaldehyde)
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether (for comparison, if desired)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat under a flow of nitrogen until violet vapors are observed.
-
Solvent Addition: Allow the flask to cool and add anhydrous this compound.
-
Grignard Formation: Dissolve the alkyl/aryl halide in anhydrous this compound and add it to the dropping funnel. Add a small portion to the magnesium suspension. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gentle heating may be required. Once initiated, add the remaining halide solution dropwise to maintain a steady reflux.
-
Reaction with Electrophile: After the Grignard reagent formation is complete, cool the reaction mixture. Add a solution of the electrophile in this compound dropwise from the dropping funnel.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the product by GC-MS or NMR to determine the yield and purity.
Suzuki and Other Cross-Coupling Reactions
The high thermal stability of this compound makes it a candidate for high-temperature cross-coupling reactions, where catalyst stability and substrate solubility are crucial.
Protocol 2: Suzuki Cross-Coupling Reaction
Objective: To evaluate the performance of this compound in a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
This compound
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add this compound to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-150 °C) under an inert atmosphere (nitrogen or argon) and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture, add water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Workflow and Decision Making
The selection of an appropriate solvent is a critical step in reaction optimization. The following diagram illustrates a decision-making workflow for considering this compound as a solvent.
Caption: Decision workflow for selecting this compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. Based on data for similar branched alkanes, the following guidelines should be followed:
-
General Handling: Use in a well-ventilated area or a fume hood.[7][8] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools.[8] In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]
Conclusion and Future Outlook
This compound presents itself as a promising, sustainable, and safer alternative to conventional non-polar solvents in organic synthesis. Its high boiling point, thermal stability, and non-polar nature make it suitable for a range of applications, particularly in organometallic and cross-coupling reactions. While further research is needed to fully characterize its performance across a broader spectrum of organic transformations, the protocols and data presented in this application note provide a solid foundation for its evaluation and adoption in both academic and industrial laboratories. The move towards greener solvents is a critical aspect of modern chemistry, and this compound is a noteworthy candidate in this important endeavor.
References
- Alkane's Role in Industrial Solvents: Effectiveness. (2026). Industrial Solvents Journal.
- PubChem. (n.d.). This compound. National Institutes of Health.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. National Institute of Standards and Technology.
- PubChem. (n.d.). 6-Ethyl-2,2,5-trimethylnonane. National Institutes of Health.
- Chemistry For Everyone. (2025). What Are Branched Alkanes?. YouTube.
- PubChem. (n.d.). 6-Ethyl-2,6-dimethylnonane. National Institutes of Health.
- PubChem. (n.d.). 6-Ethyl-2,2-dimethylnonane. National Institutes of Health.
- Wikipedia. (n.d.). Alkane.
- University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab.
- PubMed Central. (n.d.). Solvents and sustainable chemistry. National Institutes of Health.
- ResearchGate. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.
- PEARL. (2014). Synthesis of H-branch alkanes. Plymouth University.
- PubChem. (n.d.). 6-Ethyl-2,5-dimethylnonane. National Institutes of Health.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-. National Institute of Standards and Technology.
- PubChem. (n.d.). 6-Ethyl-3-methylnonane. National Institutes of Health.
- NCERT. (n.d.). Organic chemistry – some Basic Principles and Techniques.
- Brainly.in. (2023). IUPAC name of the given compound.
- ResearchGate. (2025). Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing.
- PubChem. (n.d.). 6,7-Diethyl-2-methylnonane. National Institutes of Health.
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
- PubChem. (n.d.). 6-Ethyl-3-methylnonan-2-ol. National Institutes of Health.
- PubChem. (n.d.). 4-Ethyl-2-methylnonane. National Institutes of Health.
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Application Notes and Protocols for Studying the Tribological Properties of 6-Ethyl-2-methylnonane
Introduction: The Significance of Branched Alkanes in Lubrication
In the intricate world of tribology, the molecular architecture of a lubricant's base stock is a primary determinant of its performance. While linear alkanes have been extensively studied, branched alkanes such as 6-Ethyl-2-methylnonane present a unique set of properties that are of considerable interest to researchers and drug development professionals, particularly in applications requiring stable, low-friction interfaces. This compound, a C12H26 isomer, serves as an excellent model compound for investigating the influence of specific branching structures on frictional forces, wear mechanisms, and overall lubricant efficacy under various contact regimes.[1][2]
The irregular, three-dimensional structure of branched alkanes disrupts the tendency of linear chains to align and form highly ordered, high-shear-strength layers under pressure.[3] This disruption is hypothesized to reduce the coefficient of friction, a critical parameter in minimizing energy loss and preventing surface damage in moving mechanical systems. These application notes provide a comprehensive guide to the systematic evaluation of the tribological properties of this compound, from fundamental characterization to advanced surface analysis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for interpreting its tribological behavior. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Registry Number | 62184-39-8 | [1][2] |
| Boiling Point | Increased branching tends to lower the boiling point compared to linear alkanes of similar molecular weight.[4][5] | N/A |
| Solubility | Insoluble in water; soluble in organic solvents.[6] | N/A |
Experimental Workflow for Tribological Characterization
The following diagram outlines a logical workflow for the comprehensive tribological study of this compound. This workflow ensures a systematic approach, from initial material preparation to in-depth analysis of wear surfaces.
Caption: A logical workflow for the tribological study of this compound.
Protocols for Tribological Evaluation
Protocol 1: Pin-on-Disk Tribometry for Frictional and Wear Characterization
The pin-on-disk tribometer is a versatile and widely used instrument for evaluating the friction and wear properties of materials and lubricants.[7][8][9] This protocol is designed to assess the performance of this compound under controlled sliding conditions.
Objective: To determine the coefficient of friction and wear rate of a selected material pairing lubricated with this compound.
Materials and Equipment:
-
Test pins and disks (e.g., AISI 52100 steel)
-
This compound (test lubricant)
-
Reference lubricant (e.g., a linear alkane of similar viscosity)
-
Ultrasonic bath
-
Solvents for cleaning (e.g., hexane, isopropanol)
-
Optical microscope or profilometer for wear scar analysis[10]
-
Analytical balance (for wear measurement by mass loss)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the test pins and disks in an ultrasonic bath with hexane followed by isopropanol to remove any organic residues.
-
Dry the substrates with a stream of dry nitrogen or in a vacuum oven.
-
Measure the initial mass of the pin and disk using an analytical balance.
-
Characterize the initial surface roughness of the disk using a profilometer or Atomic Force Microscopy (AFM).[11]
-
-
Tribometer Setup:
-
Securely mount the disk onto the rotating stage of the tribometer.
-
Mount the pin in the stationary holder.
-
Apply a small amount of this compound to the disk surface, ensuring a consistent lubricant film at the contact point.
-
Set the desired test parameters (e.g., normal load, sliding speed, test duration, and temperature). These parameters should be chosen to simulate the intended application or to explore a range of lubrication regimes.
-
-
Test Execution:
-
Apply the specified normal load to the pin.
-
Initiate the rotation of the disk at the set speed.
-
Continuously record the frictional force and normal load throughout the test to calculate the coefficient of friction in real-time. The coefficient of friction is the ratio of the frictional force to the normal force.[7]
-
-
Post-Test Analysis:
-
Clean the pin and disk again to remove any remaining lubricant and wear debris.
-
Measure the final mass of the pin and disk to determine the mass loss due to wear.
-
Analyze the wear track on the disk and the wear scar on the pin using an optical microscope or a profilometer to determine the wear volume.[10]
Data Presentation:
| Parameter | This compound | Reference Lubricant |
| Average Coefficient of Friction | ||
| Wear Rate (mm³/Nm) | ||
| Wear Scar Diameter (μm) | ||
| Wear Track Width (μm) |
Protocol 2: High-Frequency Reciprocating Rig (HFRR) Testing
For applications involving oscillating or vibrational motion, a high-frequency reciprocating rig (HFRR) provides valuable insights into a lubricant's performance under boundary lubrication conditions.[12][13] This protocol is adapted from ASTM D6425 and ASTM D5707.[12][13][14][15]
Objective: To evaluate the anti-wear properties and coefficient of friction of this compound under high-frequency linear oscillation.
Materials and Equipment:
-
High-Frequency Reciprocating Rig (HFRR) or similar SRV test machine[12][14]
-
Test ball and disk specimens (e.g., high-carbon, anti-friction bearing steel)[15]
-
This compound
-
Cleaning solvents (hexane, isopropanol)
-
Microscope for wear scar measurement
Procedure:
-
Specimen Preparation:
-
Clean the test ball and disk as described in Protocol 1.
-
-
HFRR Setup:
-
Mount the disk in the test reservoir and the ball in the oscillating arm.
-
Add a specified volume of this compound to the reservoir, ensuring the disk is fully wetted.
-
Set the test parameters: load, frequency, stroke length, temperature, and duration as per standard methods like ASTM D5707 or D6425, or as required by the specific research question.[13][14]
-
-
Test Execution:
-
Initiate the test, which will apply the load and begin the oscillation.
-
The instrument will record the friction force and temperature throughout the test.
-
-
Post-Test Analysis:
-
After the test, clean the ball and disk.
-
Measure the dimensions of the wear scar on the ball using a calibrated microscope.
-
Calculate the wear scar diameter and use it to assess the anti-wear properties of the lubricant.
-
Advanced Surface Characterization
A comprehensive understanding of the tribological performance of this compound requires detailed analysis of the wear surfaces.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
SEM provides high-resolution images of the wear scar morphology, revealing details about the wear mechanisms (e.g., abrasive, adhesive, fatigue).[16][17] When coupled with EDS, it allows for elemental analysis of the wear track, which can identify material transfer or the presence of oxides and other tribochemical reaction products.[16][17]
Atomic Force Microscopy (AFM)
AFM offers true three-dimensional imaging of the wear surface at the nanoscale.[11][17] This technique is invaluable for quantifying surface roughness changes within the wear track and for detailed imaging of any lubricant-derived boundary films that may have formed.[11]
The relationship between these analytical techniques in a post-tribological testing scenario is illustrated below.
Caption: Interrelation of post-test surface analysis techniques.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the detailed investigation of the tribological properties of this compound. By systematically evaluating its frictional and wear characteristics and by employing advanced surface analysis techniques, researchers can gain valuable insights into the role of molecular branching in lubrication. This knowledge is critical for the rational design of new lubricant base stocks and for advancing our understanding of tribology at the molecular level.
References
- Application Notes: Tribological Performance of Branched Alkanes in Boundary Lubric
- Tribometer - Wikipedia. [Link]
- ASTM D5707-23 - Standard Test Method for Measuring Friction and Wear Properties of Lubric
- D5707 Standard Test Method for Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscill
- Tribological properties of alkanes in confined systems; A molecular dynamics analysis of nano-powder compaction processes | Request PDF - ResearchG
- D6425 Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine - ASTM. [Link]
- Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine1. [Link]
- Pin-on-Disk Testing - MicroTriboDynamics Labor
- Pinning Down the Pin-on Disk Tribometer - Koehler Instrument Company, Inc. [Link]
- Pin-on-Disc Tribometer | Startpage | RWTH Aachen University | EN. [Link]
- Tribology in Industry New Universal Tribometer as Pin or Ball-on-Disc and Reciprocating Pin-on-Pl
- Test Standards Index - Phoenix Tribology Ltd. [Link]
- This compound | C12H26 | CID 53424710 - PubChem - NIH. [Link]
- 6-Ethyl-2,6-dimethylnonane | C13H28 | CID 57491040 - PubChem - NIH. [Link]
- 6-Ethyl-2,2,5-trimethylnonane | C14H30 | CID 57492083 - PubChem. [Link]
- AFM surface morphologies of residual nanowear scars of TiN films worn...
- nonane, 6-ethyl-2-methyl- - the NIST WebBook. [Link]
- SEM and AFM: Complementary Techniques for Surface Investigations - Wiley Analytical Science. [Link]
- The use of AFM for high resolution imaging of macroscopic wear scars - ResearchG
- Organic chemistry – sOme Basic PrinciPles and Techniques - NCERT. [Link]
- A Comparative Technical Analysis of SEM and AFM for Surface Characteriz
- 6-Ethyl-7-methylnonane-2,5-diol | C12H26O2 | CID 87743556 - PubChem. [Link]
- 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
- 3.5: Properties of Alkanes - Chemistry LibreTexts. [Link]
- 6-Ethyl-2,2-dimethylnonane | C13H28 | CID 57491037 - PubChem. [Link]
- SEM and AFM: Complementary Techniques for Surface Investig
- 14.5: Branched-Chain Alkanes - Chemistry LibreTexts. [Link]
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- 1. This compound | C12H26 | CID 53424710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Tribometer - Wikipedia [en.wikipedia.org]
- 8. Pinning Down the Pin-on Disk Tribometer - Koehler Instrument Company, Inc. [koehlerinstrument.com]
- 9. iot.rwth-aachen.de [iot.rwth-aachen.de]
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- 17. A Comparative Technical Analysis of SEM and AFM for Surface Characterization [afmworkshop.com]
Application Note: High-Sensitivity Analysis of 6-Ethyl-2-methylnonane in Environmental Samples
Abstract
This technical guide provides a comprehensive framework for the sensitive and accurate determination of 6-Ethyl-2-methylnonane, a representative C12 branched alkane, in various environmental matrices. As a component of petroleum distillates and combustion byproducts, the presence of this compound can be indicative of anthropogenic contamination. This document outlines detailed protocols for sample collection, preparation, and analysis using advanced chromatographic techniques, specifically focusing on Purge and Trap Gas Chromatography coupled with Mass Spectrometry (P&T-GC-MS). The methodologies presented herein are designed to offer robust and reproducible results for researchers, environmental scientists, and professionals in drug development monitoring environmental contaminants.
Introduction: The Environmental Significance of Branched Alkanes
This compound (C₁₂H₂₆) is a saturated branched alkane.[1][2] While not as extensively studied as some other volatile organic compounds (VOCs), its presence in the environment is primarily linked to petroleum-based products. Branched alkanes constitute a significant fraction of hydrocarbons emitted into the urban atmosphere and are components of diesel fuel and lubricating oils.[3] Their environmental fate and transport are of increasing interest due to their potential to contribute to the formation of secondary organic aerosols (SOAs).
The analysis of specific branched alkanes like this compound presents an analytical challenge due to the vast number of isomers present in complex hydrocarbon mixtures.[3] Therefore, highly selective and sensitive analytical methods are required for accurate quantification. This application note provides a validated approach to address this challenge.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | |
| Molecular Weight | 170.33 g/mol | |
| CAS Number | 62184-39-8 | [1] |
| Boiling Point | (Predicted) | |
| LogP | 6.1 |
Experimental Workflow: A Strategic Overview
The successful analysis of this compound in environmental samples hinges on a meticulously planned workflow. The following diagram illustrates the critical stages, from sample acquisition to data interpretation. The causality behind each step is to minimize analyte loss, reduce matrix interference, and ensure high analytical precision.
Caption: High-level overview of the analytical workflow.
Sample Collection and Preservation: The Foundation of Accurate Results
The volatility of this compound necessitates stringent sample collection and preservation protocols to prevent analyte loss. The choice of methodology is matrix-dependent.
Water Samples
-
Protocol:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa (VOA vials).
-
Ensure no headspace (air bubbles) is present by filling the vial to the brim.
-
For preservation, add hydrochloric acid (HCl) to lower the pH to <2. This inhibits microbial degradation of the analyte.
-
Store samples at 4°C and analyze as soon as possible.
-
Soil and Sediment Samples
For soil and sediment, two primary methods are recommended to minimize volatilization losses upon sample collection.
-
Protocol 1: Methanol Preservation (For medium to high-level concentrations)
-
Immediately after collection, extrude a known weight of soil (typically 5-10 g) into a pre-weighed vial containing a known volume of methanol.
-
This creates a soil-methanol slurry where the methanol extracts and preserves the volatile compounds.
-
Store samples at 4°C.
-
-
Protocol 2: En Core® Sampler or similar device (For low-level concentrations)
-
Collect a 5 or 25-gram soil plug directly into the hermetically sealed sampler.
-
This method prevents any loss of volatiles in the field.
-
Store the sampler at 4°C and extrude the sample into a vial with a preservative in the laboratory just before analysis.
-
Air Samples
-
Protocol:
-
Draw a known volume of air through a sorbent tube containing a suitable adsorbent (e.g., Tenax®, charcoal, or a combination).
-
The choice of sorbent depends on the target analyte's volatility. For C12 alkanes, a multi-bed sorbent is often effective.
-
Seal the sorbent tubes immediately after sampling and store them at 4°C.
-
Sample Preparation and Extraction: Isolating the Target Analyte
The goal of sample preparation is to efficiently transfer this compound from the sample matrix to the analytical instrument while minimizing interferences.
Purge and Trap (P&T) for Water and Soil Samples
This is the most common and robust technique for volatile analysis in aqueous and solid matrices.
-
Principle: An inert gas (helium or nitrogen) is bubbled through the sample (or a soil-water slurry), purging the volatile compounds into the gas phase. These compounds are then trapped on a sorbent material. The trap is subsequently heated rapidly, desorbing the analytes onto the GC column.
-
Instrumentation: A commercial Purge and Trap concentrator is required.
-
Protocol for Water:
-
An aliquot of the water sample (typically 5-25 mL) is placed in the purging vessel.
-
Internal standards are added.
-
The sample is purged with helium for a set time (e.g., 11 minutes).
-
The analytes are trapped and then thermally desorbed to the GC-MS.
-
-
Protocol for Soil (Methanol Extract):
-
An aliquot of the methanol extract is diluted with reagent water in the purging vessel.
-
The procedure then follows that for water samples.
-
Solid-Phase Microextraction (SPME) for Water and Soil Samples
SPME is a solvent-free extraction technique that can be used as an alternative to P&T, particularly for screening purposes.
-
Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition onto the fiber. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are desorbed.
-
Protocol (Headspace SPME):
-
A known amount of soil or water is placed in a headspace vial.
-
The vial is heated and agitated to promote the partitioning of analytes into the headspace.
-
The SPME fiber is exposed to the headspace for a defined period.
-
The fiber is then introduced into the GC-MS for analysis. A 100-µm polydimethylsiloxane fiber is often suitable for nonpolar compounds like alkanes.
-
GC-MS Analysis: Separation and Detection
Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the analysis of this compound in complex environmental matrices.
Caption: Key stages of the GC-MS analysis process.
Recommended GC-MS Parameters
The following table provides a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of volatile non-polar compounds. |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 35°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min | Allows for the separation of very volatile compounds at the beginning of the run and elution of higher boiling point compounds. |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of analytes from the P&T or SPME to the column. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic and reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (e.g., m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification. SIM provides higher sensitivity for quantification by monitoring characteristic ions. |
Identification and Quantification
-
Identification: The primary identification of this compound is based on its retention time from the GC column and its mass spectrum. The mass spectrum should be compared to a reference spectrum from a standard or a reliable library (e.g., NIST). Characteristic fragment ions for C12 alkanes include m/z 43, 57, 71, and 85.
-
Quantification:
-
Calibration: A multi-point calibration curve is generated by analyzing a series of standards of known concentrations.
-
Standard Preparation: Due to the potential lack of a commercially available certified reference material for this compound, it is recommended to either:
-
Procure a custom-synthesized standard from a specialty chemical supplier.
-
Use a certified standard of a structurally similar C12 branched alkane for semi-quantitative analysis, clearly noting this in the report.
-
-
Internal Standards: The use of internal standards (e.g., deuterated compounds) is crucial to correct for variations in instrument performance and matrix effects.
-
Calculation: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for generating legally defensible and scientifically sound data.
-
Method Blank: An analyte-free matrix is analyzed with each batch of samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte is analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of the analyte and analyzed in duplicate to evaluate matrix effects and precision.
-
Surrogates: Compounds that are chemically similar to the analyte but not expected to be in the sample are added to every sample to monitor extraction efficiency.
Conclusion
The protocols outlined in this application note provide a robust and sensitive framework for the analysis of this compound in environmental samples. The combination of appropriate sample collection and preservation, efficient extraction by Purge and Trap or SPME, and selective detection by GC-MS allows for the reliable quantification of this branched alkane. Adherence to strict QA/QC procedures will ensure the generation of high-quality data for environmental monitoring and research applications.
References
- Alam, M. S., Stark, C., & Harrison, R. M. (2016). Mapping and quantifying isomer sets of hydrocarbons (≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. Atmospheric Measurement Techniques, 9(10), 4937-4949. [Link]
- National Institute of Standards and Technology (NIST). (n.d.). Nonane, 6-ethyl-2-methyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (2006). Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). [Link]
- Potter, T. L., & Simmons, K. E. (1998). TPH Volume 2: Composition of Petroleum Mixtures. DTIC. [Link]
- ATSDR. (1999). Toxicological Profile for Total Petroleum Hydrocarbons (TPH). Agency for Toxic Substances and Disease Registry. [Link]
Sources
- 1. nonane, 6-ethyl-2-methyl- [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53424710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
A Comprehensive Guide to the Biodegradation Studies of 6-Ethyl-2-methylnonane: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for researchers investigating the biodegradation of 6-Ethyl-2-methylnonane, a representative branched-chain alkane. Branched alkanes are significant components of crude oil and refined petroleum products, and their complex structure makes them more resistant to microbial degradation than their linear counterparts.[1][2] This document outlines the theoretical basis for their degradation, provides step-by-step protocols for laboratory-scale studies using soil slurry bioreactors, and details the analytical methods required for quantitative assessment. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for environmental fate analysis and bioremediation research.
Introduction: The Challenge of Branched Alkanes
This compound is a C12 highly branched alkane. Such compounds are common in fuel formulations and industrial lubricants. Accidental spills and improper disposal lead to their accumulation in soil and water, posing a significant environmental challenge. Unlike linear alkanes, the methyl and ethyl branches in structures like this compound create steric hindrance, which can impede the enzymatic action of microorganisms.[1] Understanding the pathways and kinetics of their degradation is crucial for developing effective bioremediation strategies.
The ability to metabolize hydrocarbons is found in a diverse range of bacteria and fungi.[3][4] Genera such as Rhodococcus, Pseudomonas, Alcanivorax, and Acinetobacter are well-known for their capacity to degrade various alkanes, including branched structures.[1][4][5][6] These microorganisms employ specialized enzyme systems to initiate the otherwise inert alkane molecule's breakdown.[7]
Theoretical Framework: Microbial Degradation Pathways
The aerobic biodegradation of alkanes is an oxidative process that requires molecular oxygen. The initial and most critical step is the introduction of an oxygen atom into the hydrocarbon chain, catalyzed by enzymes called monooxygenases or dioxygenases.[2]
Initial Oxidative Attack
For a branched alkane like this compound, two primary pathways for the initial attack are possible:
-
Terminal Oxidation (Monoterminal): The most common pathway for n-alkanes involves the oxidation of a terminal methyl group.[8][9] An alkane hydroxylase (like AlkB) or a cytochrome P450 monooxygenase converts the alkane to a primary alcohol. This alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid, which can enter the central metabolism via the β-oxidation pathway.[1][10] For this compound, this could occur at either the C1 or C9 position.
-
Subterminal Oxidation: This pathway involves the oxidation of an internal carbon atom, yielding a secondary alcohol.[9][10][11] The secondary alcohol is then oxidized to a ketone. A subsequent key step involves a Baeyer-Villiger monooxygenase (BVMO), which inserts an oxygen atom to form an ester. This ester is then hydrolyzed by an esterase into an alcohol and a carboxylic acid, which can be further metabolized.[9] The branching at C2 and C6 makes several internal carbons potential sites for subterminal attack.
The specific pathway utilized by a microbial community will depend on the enzymes present. The presence of branching can favor subterminal oxidation if the terminal ends are sterically hindered.
Caption: Potential initial aerobic degradation pathways for this compound.
Experimental Protocols
This section details the setup of a laboratory-scale biodegradation study using a soil slurry method. This approach enhances the bioavailability of the hydrocarbon to the microorganisms compared to static soil microcosms.[12][13][14]
Materials and Reagents
| Component | Specification | Purpose |
| Test Substrate | This compound (>98% purity) | Carbon and energy source for microbes |
| Inoculum Source | Hydrocarbon-contaminated soil or activated sludge | Source of degrading microorganisms |
| Mineral Salts Medium (MSM) | See Table 2 for composition | Provides essential nutrients for microbial growth |
| Bioreactor Vessels | 250 mL or 500 mL glass flasks with screw caps or foam stoppers | Microcosm for the biodegradation assay |
| Shaking Incubator | Temperature and agitation controlled | Maintain optimal conditions for microbial activity |
| Extraction Solvent | Hexane or Dichloromethane (GC grade) | To extract residual hydrocarbon from samples |
| Drying Agent | Anhydrous Sodium Sulfate | To remove water from the solvent extract |
| Internal Standard | e.g., n-Dodecane-d26 or other non-degradable alkane | For accurate quantification in GC analysis |
Protocol 1: Preparation of Mineral Salts Medium (MSM)
This medium provides the inorganic nutrients necessary for bacterial growth without supplying an alternative carbon source.
| Reagent | Concentration (g/L) |
| K₂HPO₄ | 1.0 |
| KH₂PO₄ | 1.0 |
| (NH₄)₂SO₄ | 1.0 |
| MgSO₄·7H₂O | 0.2 |
| CaCl₂·2H₂O | 0.05 |
| FeCl₃·6H₂O | 0.01 |
| Trace Element Solution | 1 mL/L |
| Components of Trace Element Solution (g/L): | |
| ZnSO₄·7H₂O | 0.1 |
| MnCl₂·4H₂O | 0.03 |
| H₃BO₃ | 0.3 |
| CoCl₂·6H₂O | 0.2 |
| CuCl₂·2H₂O | 0.01 |
| NiCl₂·6H₂O | 0.02 |
| NaMoO₄·2H₂O | 0.03 |
Procedure:
-
Dissolve the main salts in 900 mL of deionized water.
-
Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl.
-
Add 1 mL of the trace element solution.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving at 121°C for 20 minutes.
Protocol 2: Soil Slurry Bioreactor Setup
This protocol describes the setup of triplicate experimental flasks and essential controls.
Procedure:
-
Prepare Inoculum: Sieve the contaminated soil to remove large debris. Create a 10% (w/v) slurry by mixing 10 g of soil with 100 mL of sterile MSM. Stir for 1 hour to create a homogenous suspension.
-
Set up Bioreactors: For each flask, add 90 mL of sterile MSM.
-
Spike with Substrate: Prepare a stock solution of this compound in a volatile solvent carrier (e.g., pentane). Add a small volume (e.g., 100 µL) to each flask to achieve the desired final concentration (e.g., 100 mg/L). Allow the carrier solvent to evaporate in a fume hood for 30 minutes.
-
Inoculate: Add 10 mL of the soil slurry inoculum (from step 1) to the "Biodegradation" flasks.
-
Prepare Controls:
-
Abiotic Control: Add 10 mL of a sterilized soil slurry (autoclaved) or 10 mL of sterile MSM instead of the live inoculum. This control accounts for non-biological losses (e.g., volatilization, adsorption).
-
No-Substrate Control: Add 10 mL of live inoculum to 90 mL of MSM without the test substrate. This monitors for any background microbial activity or contamination.
-
-
Incubation: Loosely cap the flasks to allow for gas exchange and place them in a shaking incubator at 25-30°C and 150 rpm.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 21 days), remove a whole flask for destructive sampling or withdraw a 1-2 mL aliquot from each flask for analysis.
Caption: Experimental workflow for the soil slurry biodegradation assay.
Protocol 3: Sample Extraction and Preparation
This protocol ensures efficient recovery of the analyte from the aqueous slurry matrix.
Procedure:
-
Transfer a 1 mL slurry sample to a 10 mL glass vial with a PTFE-lined cap.
-
Add 1 mL of extraction solvent (e.g., hexane) to the vial.
-
Spike with a known amount of internal standard (e.g., 10 µL of a 1000 mg/L solution).
-
Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the vial at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a new 2 mL autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
Analytical Method and Data Interpretation
Accurate quantification of the target compound is essential for determining the extent and rate of biodegradation. Gas chromatography is the preferred method for analyzing volatile and semi-volatile hydrocarbons.[15][16][17]
Protocol 4: GC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both retention time and mass spectral data for confident identification and quantification. |
| Column | Non-polar, e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) | Separates compounds based on boiling point; suitable for alkanes. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates a range of hydrocarbons effectively. |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode confirms identity; SIM mode provides higher sensitivity and accuracy for target compound. |
Data Interpretation
-
Identification: Confirm the peak for this compound by matching its retention time and mass spectrum against a pure standard.
-
Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Calculate Degradation: The percentage of degradation at each time point is calculated relative to the concentration in the abiotic control at the same time point. This corrects for any non-biological losses.
Degradation (%) = [1 - (Concentration_Biodegradation / Concentration_Abiotic)] x 100
The results should be plotted as concentration versus time, and the degradation percentage should be reported for the final time point.
Trustworthiness and Validation
The reliability of these studies hinges on the proper use of controls.
-
The abiotic control is critical to differentiate between biological degradation and physical processes like volatilization or adsorption to the flask walls or soil particles. A significant decrease in concentration in the abiotic control suggests that biodegradation is not the sole removal mechanism.
-
The no-substrate control ensures that the observed degradation is due to the metabolism of the target compound and not some other carbon source inadvertently introduced into the system.
References
- Alexander, R., Kagi, R. I., & Sheppard, P. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes.
- Carmichael, L. M., & Pfaender, F. K. (1997). Protocols To Enhance Biodegradation of Hydrocarbon Contaminants in Soil.
- Feng, L., Wang, W., Cheng, J., Ren, Y., Zhao, G., & Gao, C. (2007). The terminal and subterminal oxidation pathways for aerobic n-alkane degradation.
- Dove, H., & Mayes, R. W. (2007).
- Das, N., & Chandran, P. (2011). Three possible n -alkane degradation pathways.
- Mishra, S., & Jyot, J. (2014). Analytical approaches used in monitoring the bioremediation of hydrocarbons in petroleum-contaminated soil and sludge.
- University of Colorado Boulder. (n.d.). Gas Chromatography: Analysis of a Hydrocarbon Mixture. University of Colorado Boulder Department of Chemistry. [Link]
- Rojo, F. (2009). Degradation of alkanes by bacteria. Environmental Microbiology.
- Ji, Y., Mao, G., Wang, Y., & Bartlam, M. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology. [Link]
- Gray, M. R., Banerjee, D. K., Dudas, M. J., & Pickard, M. A. (2000). Protocols To Enhance Biodegradation of Hydrocarbon Contaminants in Soil.
- Harayama, S., Kishira, H., Kasai, Y., & Shutsubo, K. (1999). Alkane Degradative Pathways.
- Wang, Y., & Chen, S. (2019). Four pathways for alkane biodegradation.
- Williams, A. C., & Rybalko, V. N. (2011). Gas Chromatography of Alkanes: Introducing Quantitative Structure-Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.
- Das, N., & Chandran, P. (2011). Monitoring of microbial hydrocarbon remediation in the soil. PubMed Central. [Link]
- Polgar, A. G., Holst, J. J., & Groennings, S. (1962).
- Singh, S. N. (2014). Microbial Degradation of Alkanes.
- Oudot, J., & Dutrieux, E. (1989).
- Rojo, F. (2009). Degradation of alkanes by bacteria. PubMed. [Link]
- Rojo, F. (2009). Degradation of alkanes by bacteria: Minireview.
- Wang, W., & Shao, Z. (2013).
- So, C. M., & Young, L. Y. (2003). The anaerobic degradation pathway.
- Fisher, S. J. (1998). The use of advanced analytical techniques for studying the biodegradation of aromatic hydrocarbons. espace, Curtin's institutional repository. [Link]
- Gray, M. R., Banerjee, D. K., Dudas, M. J., & Pickard, M. A. (2000). PROTOCOLS TO ENHANCE BIODEGRADATION OF HYDROCARBON CONTAMINANTS IN SOIL. University of Alberta. [Link]
- Whyte, L. G., & Greer, C. W. (1999). Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp. Applied and Environmental Microbiology. [Link]
- Bekins, B. A., Cozzarelli, I. M., Erickson, M. L., Steenson, R. A., & Thorn, K. A. (2005). Analytical Methods.
- Dang, Y., Xu, Y., Cui, Z., Li, Y., Wang, X., & Li, G. (2021). Degradation potential of alkanes by diverse oil-degrading bacteria from deep-sea sediments of Haima cold seep areas, South China Sea. Frontiers in Marine Science. [Link]
- Aislabie, J., & Foght, J. (2003). Slurry-Phase Experiments as Screening Protocol for Bioremediation of Complex Hydrocarbon Waste.
- Zhang, M., Zhao, Q., Liu, J., & Li, A. (2021). Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors. MDPI. [Link]
- Al-Dossary, A. S., & Al-Ghamdi, H. A. (2021). Biotechnology-based microbial degradation of plastic additives. PubMed Central. [Link]
- Liu, J., Lee, L. S., Nies, L. F., & Kim, K. H. (2014). 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions. PubMed. [Link]
- Li, Y., Li, C., & Liu, L. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. MDPI. [Link]
- Gannon, J. E., Adams, M. C., & Bennett, E. O. (1978).
Sources
- 1. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 2. Monitoring of microbial hydrocarbon remediation in the soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of alkanes by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Degradation potential of alkanes by diverse oil-degrading bacteria from deep-sea sediments of Haima cold seep areas, South China Sea [frontiersin.org]
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- 9. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Overcoming co-elution of 6-Ethyl-2-methylnonane isomers
Overcoming Co-elution of 6-Ethyl-2-methylnonane Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting this compound isomers in Gas Chromatography (GC) analysis. As your Senior Application Scientist, I will guide you through the causality behind experimental choices to achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: What is co-elution, and why is it a significant problem for analyzing branched alkane isomers like this compound?
A: Co-elution occurs when two or more compounds exit the GC column at the same time, resulting in chromatographic peaks that are not fully separated. This presents a major challenge in quantitative analysis because it prevents the accurate identification and measurement of individual isomers. Branched alkanes such as this compound are particularly susceptible to co-elution because their isomers often have very similar chemical structures and boiling points, which are the primary properties governing separation on standard non-polar GC columns.
Q2: My chromatogram shows a single broad peak or a peak with a shoulder where I expect to see multiple isomers. How can I definitively confirm co-elution?
A: Visual inspection of the peak shape is the first indicator. Broad or asymmetrical (shouldered) peaks strongly suggest the presence of multiple unresolved compounds. If you are using a mass spectrometer (MS) detector, you can gain further confirmation:
-
Examine Mass Spectra Across the Peak: Acquire mass spectra at different points along the peak (the beginning, apex, and end). If the mass spectra or the ion abundance ratios change, it confirms the presence of more than one compound.
-
Use Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique fragment ions can often reveal the presence of multiple, slightly offset peaks hidden within a single broad peak.
Q3: What is the most critical factor I should address to improve the separation of my this compound isomers?
A: The single most important factor is the choice of the GC column, specifically its stationary phase. The stationary phase chemistry dictates the column's selectivity, which is its ability to differentiate between sample components. For non-polar branched alkanes, a non-polar stationary phase is the standard recommendation, as this ensures that the separation is primarily driven by differences in boiling points. However, even subtle differences in stationary phase chemistry can significantly impact the resolution of closely related isomers.
Q4: I've optimized my method on a standard non-polar column but still can't resolve all peaks. Is it possible I'm dealing with chiral isomers?
A: Yes, this is a strong possibility. The this compound molecule has two chiral centers (at carbons C2 and C6), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Standard achiral GC columns cannot separate enantiomers (non-superimposable mirror images). If you have optimized your method and still observe co-elution, you are likely dealing with enantiomers that require a specialized chiral stationary phase (CSP) for separation.
In-Depth Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve the co-elution of this compound isomers. Follow this logical progression from initial system checks to advanced method development.
Caption: A systematic workflow for troubleshooting isomer co-elution.
Step 1: GC Column Selection — The Foundation of Your Separation
The resolution of closely related isomers is fundamentally dependent on the selectivity (α) and efficiency (N) of your column.
A. Stationary Phase Selection
For separating constitutional isomers of branched alkanes, the primary separation mechanism is based on boiling point. Therefore, a non-polar stationary phase is the correct starting point.
-
100% Dimethylpolysiloxane (PDMS): This is a common, robust non-polar phase that separates compounds almost exclusively by boiling point. It is an excellent first choice.
-
5% Phenyl-95% Dimethylpolysiloxane: The small amount of phenyl content in this phase can introduce subtle dipole or π-π interactions, which may alter selectivity enough to resolve isomers that co-elute on a 100% PDMS phase.
Caption: Logic for selecting the correct stationary phase chemistry.
B. Column Dimensions
Optimizing column dimensions is critical for maximizing efficiency (N), which leads to sharper peaks and better resolution.
| Parameter | Effect on Resolution | Recommendation for Isomer Separation | Rationale |
| Length (L) | Longer = Higher Resolution | Start with 30 m. Increase to 60 m or 100 m for complex mixtures. | Longer columns provide more theoretical plates (higher N), increasing the opportunity for isomers to separate. |
| Internal Diameter (ID) | Smaller = Higher Resolution | Use 0.25 mm or 0.18 mm ID. | Smaller ID columns increase efficiency by reducing mass transfer distances, resulting in sharper peaks. |
| Film Thickness (df) | Thinner = Sharper Peaks | Use a thin film (e.g., 0.1 µm to 0.25 µm). | Thinner films reduce analyte interaction time, minimizing peak broadening and improving resolution for higher-boiling compounds. |
Step 2: Refining the Oven Temperature Program
Temperature programming is the most powerful tool for improving separation after column selection. The goal is to find the optimal balance between retention and elution speed.
Experimental Protocol: Developing an Optimized Temperature Program
-
Initial Scouting Run: Begin with a generic linear program to determine the elution temperature of the isomers.
-
Initial Temperature: 40°C (hold for 1 min)
-
Ramp Rate: 10°C/min
-
Final Temperature: 250°C (or the column's upper limit)
-
Rationale: This initial run shows you where the compounds elute and provides a baseline chromatogram.
-
-
Optimize the Initial Temperature: The initial temperature primarily affects the resolution of early-eluting peaks.
-
Action: Lower the initial temperature to 35°C or even 30°C.
-
Rationale: A lower starting temperature increases the retention of the isomers at the head of the column, improving their separation before they begin to travel down the column.
-
-
Optimize the Ramp Rate: The ramp rate has the most significant impact on the separation of peaks that elute during the ramp.
-
Action: Reduce the ramp rate in steps. Try 5°C/min, then 3°C/min.
-
Rationale: A slower ramp rate gives the isomers more time to interact with the stationary phase, enhancing the separation between them.
-
-
Introduce Mid-Ramp Holds (Isothermal Holds): If a critical pair of isomers remains unresolved, a hold can be effective.
-
Action: Determine the elution temperature of the co-eluting pair from the scouting run. Set a new program that ramps to ~20°C below this temperature and then holds for 2-5 minutes before resuming the ramp.
-
Rationale: An isothermal hold at an optimal temperature can significantly enhance selectivity for a specific pair of compounds.
-
Step 3: Adjusting Carrier Gas and Injection Parameters
-
Carrier Gas Linear Velocity: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity. Operating too far above or below this optimum reduces column efficiency and, therefore, resolution. A typical starting flow rate is 1-2 mL/min for a 0.25 mm ID column.
-
Injection Technique: Use a split injection with a sufficiently high split ratio (e.g., 50:1 or 100:1). This prevents column overload, where injecting too much sample saturates the stationary phase, leading to broad, distorted peaks that are impossible to resolve.
Step 4: Addressing Chiral Co-elution
If the steps above fail to provide baseline resolution, you are almost certainly dealing with co-eluting enantiomers.
-
The Challenge: Enantiomers have identical physical properties (e.g., boiling point, polarity) and cannot be separated in an achiral environment.
-
The Solution: Separation requires a Chiral Stationary Phase (CSP) . These phases are derivatized with a chiral selector (often cyclodextrin derivatives for GC) that forms transient, diastereomeric complexes with the enantiomers. Because these temporary complexes have different stabilities, one enantiomer is retained longer than the other, enabling separation.
-
Action: Procure a GC column with a suitable chiral stationary phase (e.g., a derivatized cyclodextrin column) and screen for the optimal separation conditions, again focusing on the temperature program.
By following this structured approach—confirming the issue, optimizing the column and method parameters, and finally considering the specific challenge of chirality—you can systematically overcome the co-elution of this compound isomers and achieve accurate, reliable results.
References
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separ
- The Secrets of Successful Temperature Programming.
- Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers. Benchchem.
- Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Benchchem.
- Temperature Programming for Better GC Results. Phenomenex.
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.
- OPTIMIZING THE GC TEMPER
- troubleshooting co-elution of DDE isomers in gas chrom
Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of separating complex mixtures of branched alkanes using gas chromatography (GC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the separation of branched alkanes.
Q1: What is the most critical factor for separating branched alkane isomers?
A: The single most critical factor is the choice of the stationary phase. Branched alkanes are non-polar, and their primary separation mechanism on most GC columns is based on differences in their boiling points. Isomers, especially those with similar degrees of branching, can have very close boiling points, making stationary phase selectivity paramount. For most applications involving C6 and higher alkanes, a non-polar stationary phase, such as 100% dimethylpolysiloxane (PDMS), is the standard starting point. These phases separate compounds almost exclusively by their boiling points. Highly branched alkanes are more compact and have lower boiling points than their less branched or linear (n-alkane) counterparts, causing them to elute earlier.
Q2: When should I choose a wall-coated (WCOT) vs. a porous layer open tubular (PLOT) column?
A: The choice depends entirely on the volatility of your target analytes.
-
WCOT Columns are the standard for most GC applications and are ideal for analyzing volatile and semi-volatile compounds, typically from C6 upwards. They feature a liquid stationary phase coated on a smooth, deactivated fused silica surface. For branched alkanes, a non-polar phase like Rxi-1ms or DB-1 is a robust choice.
-
PLOT Columns , on the other hand, have a solid adsorbent coated on the capillary wall. This creates a much higher surface area and stronger retention, which is essential for separating extremely volatile compounds like C1-C5 hydrocarbons at temperatures above ambient. An Alumina (Al₂O₃) PLOT column, for instance, provides excellent resolution of C1-C5 isomers that would otherwise co-elute on a standard WCOT column.
Q3: How do column dimensions (length, internal diameter, film thickness) impact the separation of branched alkanes?
A: Column dimensions are critical for optimizing efficiency (resolution) and analysis time. Each parameter represents a trade-off.
| Parameter | Effect of Increase | Typical Choice for Branched Alkanes | Rationale |
| Length (L) | Increases resolution (proportional to √L), increases run time, increases cost. | 60 m - 100 m | Complex isomer mixtures require high efficiency (many theoretical plates) to achieve baseline separation. Longer columns provide this efficiency. |
| Internal Diameter (ID) | Decreases efficiency, increases sample capacity. | 0.18 mm - 0.25 mm | Narrow-bore columns generate higher plate numbers, leading to sharper peaks and better resolution, which is crucial for closely eluting isomers. |
| Film Thickness (df) | Increases retention, increases resolution for early eluting peaks, increases bleed at high temperatures. | 0.25 µm - 1.0 µm | A thicker film enhances retention for highly volatile branched alkanes, preventing them from eluting too close to the solvent front. However, excessively thick films can lead to peak broadening for later eluting compounds. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Q1: My C8 (octane) isomers are co-eluting. How can I improve their resolution?
A: This is a classic challenge due to the numerous isomers with similar boiling points. Here is a systematic approach to troubleshoot this issue.
Workflow: Improving Isomer Resolution
Caption: Troubleshooting workflow for co-eluting isomers.
-
Causality: Resolution is a function of both thermodynamic (selectivity) and kinetic (efficiency) factors.
-
Optimize Temperature Program: Your first and easiest step is to slow down the oven temperature ramp rate (e.g., from 10 °C/min to 2-3 °C/min). A slower ramp gives each compound more time to interact with the stationary phase, allowing for more effective partitioning and improving the separation of compounds with close boiling points.
-
Increase Column Efficiency: If optimizing the temperature program is insufficient, the next step is to increase the total number of theoretical plates. The most direct way to do this is by using a longer column (e.g., moving from a 30 m to a 60 m or 100 m column). Resolution increases with the square root of the column length.
-
Change Stationary Phase: In the rare case where isomers have virtually identical boiling points and cannot be separated on a standard non-polar phase, you might consider a column with a different selectivity, such as one with a low-level phenyl content (e.g., a 5% phenyl-methylpolysiloxane). The phenyl groups can introduce shape selectivity through polarizability interactions, which may alter the elution order and resolve the co-elution.
-
Q2: Why is my analysis time so long, and how can I shorten it without losing critical resolution?
A: Long analysis times are typically a consequence of using long columns and slow temperature ramps required for high-resolution separations. Here’s how you can speed up your analysis intelligently.
-
Switch to a Faster Carrier Gas: Hydrogen (H₂) is the most effective way to reduce run times. According to the van Deemter equation, H₂ has a much flatter optimal velocity curve compared to helium (He) or nitrogen (N₂). This means you can operate at a higher linear velocity (flow rate) with a minimal loss in efficiency, often cutting analysis time by 30-50% compared to helium.
-
Use a Narrower Column ID: Moving from a 0.25 mm ID to a 0.18 mm ID column can shorten analysis time. Narrower columns provide higher efficiency per unit length, allowing you to potentially use a shorter column (e.g., a 40 m x 0.18 mm column can offer similar efficiency to a 60 m x 0.25 mm column) and operate at higher optimal velocities.
-
Increase Temperature Ramp Rate: After implementing the changes above, you can often increase your oven ramp rate without sacrificing the resolution gained. This is a final optimization step.
Q3: I'm seeing poor peak shapes (tailing or fronting) for my alkanes. What's the cause?
A: Peak tailing for non-polar alkanes is unusual but can happen. Fronting is typically a sign of column overload.
-
Tailing Peaks:
-
Cause: Tailing is often caused by "active sites" in the system, which can be exposed silica in the inlet liner, on the column cut, or within the column itself. It can also be caused by pooling of the sample if the injection temperature is too low (a "cold spot").
-
Solution:
-
Inlet Maintenance: Use a high-quality, deactivated inlet liner and change it regularly.
-
Proper Column Installation: Ensure you have a clean, square cut on the column end and that it is installed at the correct height in the inlet and detector.
-
Use a Guard Column: A 5-meter uncoated, deactivated guard column connected to the analytical column can trap non-volatile residues and protect the analytical column from contamination.
-
-
-
Fronting Peaks:
-
Cause: This is a classic symptom of column overload. You are injecting too much sample mass for the column to handle, saturating the stationary phase at the head of the column.
-
Solution:
-
Increase the Split Ratio: If using split injection, increase the split ratio (e.g., from 50:1 to 100:1 or 200:1).
-
Dilute the Sample: If you cannot adjust the split, dilute your sample.
-
Use a Thicker Film Column: A column with a thicker stationary phase has a higher sample capacity.
-
-
Experimental Protocol: Method Development for a Complex Branched Alkane Mixture
This protocol provides a systematic approach to developing a robust GC method from the ground up.
Objective: To achieve baseline separation of all branched alkane isomers in a C6-C12 mixture.
1. Initial Column Selection & System Setup:
-
Step 1.1: Select a high-efficiency, non-polar capillary column. A good starting point is a 60 m x 0.25 mm ID x 0.5 µm df 100% dimethylpolysiloxane (e.g., Rxi-1ms) column.
-
Step 1.2: Install the column in the GC. Ensure proper ferrule selection and a clean, square cut.
-
Step 1.3: Condition the column according to the manufacturer's instructions (typically ramping to a temperature slightly above your expected final method temperature and holding for 1-2 hours).
-
Step 1.4: Set helium or hydrogen as the carrier gas. Set a constant flow rate of 1.5 mL/min for helium or a linear velocity of 40 cm/s for hydrogen.
-
Step 1.5: Set the inlet to split mode (e.g., 100:1 split ratio) at 250 °C. Set the FID detector at 280 °C.
2. Initial Scouting Gradient:
-
Step 2.1: Prepare a representative sample of your branched alkane mixture.
-
Step 2.2: Inject the sample using the following aggressive temperature program to determine the elution range:
-
Initial Temp: 40 °C, hold for 2 min.
-
Ramp: 20 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 min.
-
-
Step 2.3: Analyze the chromatogram to identify the approximate elution temperatures of the first and last peaks of interest.
3. Method Optimization:
Diagram: Method Optimization Cycle
Caption: Iterative cycle for GC method optimization.
-
Step 3.1: Set the initial oven temperature approximately 10-20 °C below the boiling point of the most volatile analyte (or the elution temperature from the scout run). This ensures good focusing of early peaks. Hold for 1-2 minutes.
-
Step 3.2: Optimize the ramp rate. A good starting point for a complex mixture is a slow ramp of 2-5 °C/min. This is the most powerful parameter for improving resolution.
-
Step 3.3: Inject the sample with the new program. Evaluate the resolution of the most closely eluting ("critical") pairs.
-
Step 3.4: If resolution is still insufficient, decrease the ramp rate further or consider a longer column as described in the troubleshooting section. If analysis time is too long, consider switching to hydrogen carrier gas.
-
Step 3.5: Repeat the analysis and refinement steps until baseline resolution is achieved for all target compounds.
References
- Restek Corporation. (n.d.). Pro EZGC Chromatogram Modeler. Restek.
- Agilent Technologies. (2021). GC Columns and Supplies Quick Reference Guide. Agilent.
- Restek Corporation. (n.d.). PLOT Columns: The Practical Guide for Your GC Analysis. Restek.
- Restek Corporation. (n.d.). Frequently Asked Questions (FAQs) for GC Columns. Restek.
- Agilent Technologies. (2007). Five Good Reasons to Use Hydrogen Carrier Gas. Agilent.
Mass spectral fragmentation pattern of 6-Ethyl-2-methylnonane for identification
Technical Support Center: Mass Spectrometry
Introduction: The Challenge of Branched Alkane Identification
Welcome to the technical support center. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectral fragmentation pattern of 6-Ethyl-2-methylnonane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ).[1][2] Identifying highly branched alkanes like this can be challenging due to the extensive fragmentation they undergo and the characteristic weakness or absence of the molecular ion peak.[3][4] This document is designed to serve as a practical resource for researchers, offering predictive insights based on established fragmentation principles and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I'm analyzing this compound. At what m/z value should I expect to find the molecular ion (M⁺•)?
A1: The molecular weight of this compound (C₁₂H₂₆) is 170.33. Therefore, you should look for the molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 170.[1] However, be aware that for highly branched alkanes, the molecular ion peak is often very weak or entirely absent from the spectrum under standard 70 eV electron ionization conditions.[4][5]
Q2: Why is the molecular ion peak for this compound likely to be absent or have very low abundance?
A2: The absence of a strong molecular ion peak is a hallmark of branched alkanes.[3][6] Upon ionization, the resulting radical cation is energetically unstable. This instability is readily relieved through fragmentation, particularly at the points of branching.[7] The branching at the C2 (methyl) and C6 (ethyl) positions in this compound creates energetically favorable pathways for cleavage, leading to the formation of more stable secondary and tertiary carbocations.[3] This rapid fragmentation means that very few molecular ions survive intact to reach the detector.[4]
Q3: What are the fundamental rules governing the fragmentation of a branched alkane like this?
A3: The fragmentation is primarily driven by the stability of the products (the resulting carbocation and radical). The key principles are:
-
Cleavage at Branch Points: The C-C bonds at the points of branching are the most likely to break.[6][7] This is because this cleavage yields more stable secondary or tertiary carbocations.[3][5]
-
Loss of the Largest Substituent: At a branching point, the bond to the largest alkyl group is preferentially cleaved. This rule is based on the principle that this pathway produces the most stable radical.[6]
-
Formation of Stable Carbocations: The relative abundance of fragment ions is directly related to the stability of the carbocations formed (tertiary > secondary > primary).[4] This is a critical factor in predicting the base peak and other prominent peaks in the spectrum.
Q4: Where are the most probable cleavage points in the this compound structure?
A4: There are two primary branching points that will dictate the major fragmentation pathways:
-
The C2 Position: Cleavage adjacent to the methyl group.
-
The C6 Position: Cleavage adjacent to the ethyl group.
Fragmentation at these sites will lead to the most stable and, therefore, most abundant fragment ions.
Troubleshooting Guide: Interpreting Your Spectrum
Q5: My spectrum for a C₁₂H₂₆ isomer shows no peak at m/z 170. Is my instrument failing or is this expected?
A5: This is an expected result and not necessarily indicative of an instrument malfunction. As detailed in Q2, branched alkanes readily fragment, and the molecular ion is often not observed.[3][4] If you suspect instrument issues, such as leaks or contamination, you should run a standard or a known compound with a strong molecular ion to verify performance.[8][9] For definitive molecular weight determination of such compounds, consider using a "soft" ionization technique like Chemical Ionization (CI), which imparts less energy and results in less fragmentation.[10]
Q6: The spectrum is very complex with many peaks. How do I begin to identify the key fragments of this compound?
A6: Start by looking for the most abundant peaks and relating them back to the most stable possible carbocations that can be formed from the parent structure.
-
Identify the Base Peak: In many alkane spectra, the base peak will be at m/z 43 (C₃H₇⁺) or m/z 57 (C₄H₉⁺).[11][12] Check if one of these is your most intense peak.
-
Look for Logical Losses from Branch Points: Calculate the mass differences between the molecular ion (even if absent at m/z 170) and the major fragment peaks. These differences should correspond to the loss of stable alkyl radicals.
-
Recognize Homologous Series: Look for clusters of peaks separated by 14 mass units (-CH₂- group), which is characteristic of alkyl fragmentation.[5][13]
Q7: How can mass spectrometry help differentiate this compound from its isomers, like n-dodecane?
A7: The differentiation lies entirely in the fragmentation pattern.
-
n-Dodecane (a straight-chain alkane): Would show a more regular pattern of fragment clusters separated by 14 amu. The molecular ion, while still potentially weak, is more likely to be observed than in a highly branched isomer.[4] The overall fragmentation will be less dominated by specific high-abundance ions.[14]
-
This compound (branched): The spectrum will be dominated by intense peaks resulting from preferential cleavage at the C2 and C6 branch points. The relative intensities of these specific fragment ions serve as a fingerprint for this particular branching structure, which will be markedly different from the smoother decay of peaks seen for the linear isomer.[4]
Predictive Fragmentation Analysis of this compound
The fragmentation of this compound is best understood by examining the cleavage at its two branch points. Electron ionization (EI) begins by removing an electron from the molecule to form a radical cation [M]⁺•.[15]
Major Fragmentation Pathways
The primary fragmentation events involve sigma bond cleavage at the C2 and C6 positions to produce stable carbocations.[15]
-
Cleavage α to the C6 Branch (Tertiary Carbon): This is a highly favored pathway.
-
Loss of a butyl radical (•C₄H₉): Cleavage of the C5-C6 bond results in a stable secondary carbocation at m/z 113 .
-
Loss of a propyl radical (•C₃H₇): Cleavage of the C6-C7 bond results in a stable secondary carbocation at m/z 127 .
-
Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group at C6 results in a secondary carbocation at m/z 141 .
-
-
Cleavage α to the C2 Branch (Secondary Carbon):
-
Loss of a heptyl radical (•C₇H₁₅): Cleavage of the C2-C3 bond generates the isopropyl cation at m/z 43 . This is a very stable secondary carbocation and is often a highly abundant peak, if not the base peak.[7]
-
Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond is less favored due to the instability of the methyl radical but would produce a peak at m/z 155 .
-
The diagram below illustrates these key fragmentation pathways originating from the molecular ion.
Caption: Predicted major EI fragmentation pathways for this compound.
Summary of Expected Fragment Ions
The following table summarizes the most likely prominent ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Comments |
| 170 | [C₁₂H₂₆]⁺• | - | Molecular Ion. Expected to be very weak or absent.[3][6] |
| 141 | [CH₃CH(CH₂CH₂CH₂CH(CH₂CH₃)CH₃)]⁺ | •C₂H₅ | Loss of the ethyl group from C6. |
| 127 | [CH₃(CH₂)₄CH(CH₂CH₃)]⁺ | •C₃H₇ | Cleavage of the C6-C7 bond. Forms a stable secondary carbocation. |
| 113 | [CH₃CH(CH₂)₃CH(CH₂CH₃)]⁺ | •C₄H₉ | Cleavage of the C5-C6 bond. Forms a stable secondary carbocation. |
| 57 | [C₄H₉]⁺ | •C₈H₁₇ | Butyl cation. A common and often abundant fragment in alkane spectra.[11][12] |
| 43 | [C₃H₇]⁺ | •C₉H₁₉ | Isopropyl cation. From cleavage at C2. A highly stable secondary carbocation, likely to be the base peak .[7] |
Experimental Protocol: GC-MS Analysis of Volatile Alkanes
For definitive identification, coupling Gas Chromatography (GC) with Mass Spectrometry (MS) is the standard approach.
Objective: To acquire a reproducible EI mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile, high-purity solvent such as hexane or pentane.
-
GC Configuration:
-
Column: Use a non-polar capillary column (e.g., DB-1ms, HP-5ms).
-
Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Inlet Temperature: Set to 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 min) and ramp at a moderate rate (e.g., 10 °C/min) to a final temperature of 250 °C. This ensures good separation from solvent and any impurities.
-
-
MS Configuration:
-
Interface Temperature: Set the GC-MS transfer line temperature to 250 °C.[16]
-
Ion Source: Use a standard Electron Ionization (EI) source.
-
Ionization Energy: Set to 70 eV.[16]
-
Source Temperature: Set to 230 °C.[16]
-
Mass Range: Scan a range of m/z 35 to 400 to ensure capture of all relevant fragments.[16]
-
-
Data Analysis:
-
Obtain the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Subtract the background spectrum from an adjacent point on the baseline to obtain a clean spectrum.
-
Compare the resulting experimental spectrum against the predicted fragmentation patterns in this guide and with reference spectra from libraries such as NIST or Wiley if available.[17][18][19]
-
References
- Wiley Registry/NIST Mass Spectral Library 2023. (URL: [Link])
- Spectrometrics - The Wiley Registry®/NIST Mass Spectral Library 2023. (URL: [Link])
- Wiley Registry® / NIST Mass Spectral Library 2023 Overview. (URL: [Link])
- JoVE: Mass Spectrometry: Branched Alkane Fragment
- University Handout: Branched chain alkanes fragment
- Wiley Spectral Libraries - MS. (URL: [Link])
- YouTube: Mass Spectrometry: Fragmentation P
- ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry. (URL: [Link])
- Michigan State University Chemistry: Mass Spectrometry. (URL: [Link])
- Wiley Science Solutions: Mass Spectral D
- Wikipedia: Mass spectral interpret
- University of Bristol, School of Chemistry: Alkanes Mass Spectrometry. (URL: [Link])
- Wikipedia: Fragment
- Fiveable: Mass spectral fragmentation p
- Online Resource: Fragment
- University Lecture Slides: Interpret
- Wikipedia: Alpha cleavage. (URL: [Link])
- JoVE: Mass Spectrometry: Long-Chain Alkane Fragment
- ACD/Labs: Common Adduct and Fragment Ions in Mass Spectrometry. (URL: [Link])
- Chad's Prep®: Mass Spectrometry Fragmentation P
- G-M-I, Inc.: Mass Spectrometry Troubleshooting and Common Issues. (URL: [Link])
- PubChem: this compound. (URL: [Link])
- Chemistry Steps: Alpha (α) Cleavage. (URL: [Link])
- Phenomenex: Troubleshooting Guide. (URL: [Link])
- Alliance Bioversity International - CIAT: Mass Spectrometer (MS) troubleshooting guide. (URL: [Link])
- GenTech Scientific: A Guide To Troubleshooting Mass Spectrometry. (URL: [Link])
- NIST WebBook: nonane, 6-ethyl-2-methyl-. (URL: [Link])
- Agilent Technologies: Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (URL: [Link])
- NIST WebBook: Decane, 6-ethyl-2-methyl- (Gas Chrom
- Chemistry LibreTexts™: Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (URL: [Link])
- YouTube: Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (URL: [Link])
- NIST WebBook: Decane, 6-ethyl-2-methyl- (Mass Spectrum). (URL: [Link])
- NIST WebBook: nonane, 6-ethyl-2-methyl- (Main D
- NIST WebBook: Decane, 6-ethyl-2-methyl- (Main D
- PubChem: 5-Ethyl-2-methylnonane. (URL: [Link])
- NIST WebBook: Nonane, 2-methyl-. (URL: [Link])
- MDPI: Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. (URL: [Link])
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Technical Support Center: Troubleshooting Low Yield in 6-Ethyl-2-methylnonane Synthesis
Welcome to the technical support center for the synthesis of 6-Ethyl-2-methylnonane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields during the synthesis process. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental success.
A common and logical synthetic route to this compound involves a three-step process: a Grignard reaction to construct the carbon skeleton, followed by dehydration to form an alkene, and concluding with catalytic hydrogenation to yield the saturated alkane. This guide is structured to troubleshoot each of these critical stages.
Part 1: Troubleshooting the Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation, but it is notoriously sensitive to reaction conditions.[1] In our proposed synthesis, we will consider the reaction of a suitable Grignard reagent with a ketone to form a tertiary alcohol, the precursor to our target molecule's backbone.
Frequently Asked Questions (FAQs) - Grignard Reaction
Q1: My Grignard reaction has a very low yield of the desired tertiary alcohol. What are the most likely causes?
A1: Low yields in Grignard reactions typically stem from a few key areas: reagent quality, reaction conditions, and competing side reactions.[2] A systematic approach to troubleshooting is essential.[3]
-
Reagent and Solvent Quality: Grignard reagents are highly basic and react readily with protic compounds like water, alcohols, and carboxylic acids.[4] The presence of even trace amounts of water in your glassware, solvent, or starting materials will quench the Grignard reagent, reducing the amount available to react with your ketone.
-
Side Reactions with Sterically Hindered Ketones: If your ketone is sterically hindered, the Grignard reagent may act as a base rather than a nucleophile, leading to deprotonation and the formation of an enolate intermediate.[4][6] This will result in the recovery of your starting ketone after workup. Another potential side reaction is the reduction of the ketone, where a hydride is delivered from the β-carbon of the Grignard reagent.[6][7]
-
Solution: To minimize these side reactions, consider using a less sterically hindered Grignard reagent if your synthesis allows. Alternatively, organolithium reagents can sometimes be used to suppress enolization.[4]
-
-
Formation of Biphenyls: In the formation of the Grignard reagent itself, a common side product is the formation of a biphenyl (or other coupled products), which consumes your alkyl halide.[1]
-
Solution: This is often addressed by carefully controlling the rate of addition of the alkyl halide to the magnesium turnings during the preparation of the Grignard reagent.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous diethyl ether or THF | Grignard reagents are sensitive to moisture.[3] |
| Glassware | Flame-dried or oven-dried | To remove any adsorbed water.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction with atmospheric moisture and oxygen. |
| Temperature | As per literature for the specific reagents | Temperature control is crucial for minimizing side reactions.[3] |
Part 2: Troubleshooting the Dehydration of the Tertiary Alcohol
Following the successful synthesis of the tertiary alcohol, the next step is typically an acid-catalyzed dehydration to form an alkene. The primary challenges in this step are ensuring complete reaction and controlling the regioselectivity of the resulting double bond.
Frequently Asked Questions (FAQs) - Dehydration
Q2: My dehydration reaction is incomplete, and I am recovering a significant amount of the starting alcohol. How can I drive the reaction to completion?
A2: Incomplete dehydration can be due to several factors, including insufficient acid catalyst, inadequate temperature, or inefficient removal of water.
-
Acid Catalyst: The acid catalyst is essential for protonating the hydroxyl group, making it a good leaving group (water).
-
Solution: Ensure you are using a sufficient catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
-
Reaction Temperature: Dehydration reactions are endothermic and require an input of energy.
-
Solution: Increasing the reaction temperature will favor the formation of the alkene. However, be cautious of potential side reactions at higher temperatures.
-
-
Water Removal: The dehydration reaction is an equilibrium process. To drive it towards the product side, water must be removed as it is formed.
-
Solution: Using a Dean-Stark apparatus is a common and effective method for removing water azeotropically.
-
Q3: The dehydration of my tertiary alcohol is producing a mixture of alkene isomers. How can I improve the selectivity?
A3: The formation of multiple alkene isomers is a common outcome of dehydration reactions, particularly with larger, unsymmetrical alcohols. This is governed by Zaitsev's rule, which predicts that the more substituted (and more stable) alkene will be the major product. However, steric hindrance can sometimes favor the formation of the less substituted (Hofmann) product.
-
Choice of Dehydrating Agent: The choice of acid and reaction conditions can influence the product distribution.
-
Solution: While strong, non-coordinating acids like sulfuric acid often lead to Zaitsev products, bulkier reagents may favor the Hofmann product. Experimenting with different dehydrating agents (e.g., POCl₃ in pyridine) may alter the isomeric ratio.
-
Part 3: Troubleshooting the Catalytic Hydrogenation
The final step in the synthesis of this compound is the catalytic hydrogenation of the alkene intermediate. This reaction adds two hydrogen atoms across the double bond to form the saturated alkane.[8] While generally a high-yielding reaction, several factors can lead to incomplete conversion or slow reaction rates.
Frequently Asked Questions (FAQs) - Catalytic Hydrogenation
Q4: My catalytic hydrogenation is very slow or has stalled completely. What should I investigate?
A4: A slow or stalled hydrogenation reaction is often related to the catalyst, the reaction conditions, or the presence of impurities.[9]
-
Catalyst Activity: The catalyst is the heart of the hydrogenation reaction.[10] Its activity can be compromised by several factors.
-
Poisoning: The active sites of the catalyst can be blocked by poisons. Common poisons for noble metal catalysts include sulfur compounds and residual reagents from previous steps. Ensure your alkene is highly pure before hydrogenation.
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. It is always advisable to use a fresh batch of catalyst to rule out deactivation.
-
Insufficient Loading: The amount of catalyst used can impact the reaction rate. A typical starting point is 5-10 mol% of the substrate.
-
-
Reaction Conditions: The temperature, pressure, and agitation are critical parameters.
-
Hydrogen Pressure: Increasing the hydrogen pressure can increase the reaction rate. This can be achieved using a balloon of hydrogen or a high-pressure reactor.[9][11]
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes be beneficial.[12]
-
Agitation: Inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, limiting the reaction rate. Ensure vigorous stirring to maximize contact between the reactants.
-
-
Choice of Catalyst and Solvent: The choice of catalyst and solvent can significantly impact the reaction's success.
| Parameter | Recommendation | Rationale |
| Catalyst | 10% Pd/C, PtO₂, or Raney Ni | These are common and effective catalysts for alkene hydrogenation.[10][12][13] |
| Catalyst Loading | 5-10 mol% | A good starting point for efficient conversion. |
| Hydrogen Pressure | 1 atm (balloon) to several bar | Higher pressure can increase the reaction rate. |
| Temperature | Room temperature to ~50°C | Gentle heating can accelerate the reaction.[13] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Polar solvents are generally effective.[9] |
| Agitation | Vigorous stirring | Ensures good mixing of the three-phase system. |
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: Troubleshooting decision tree for low yield in catalytic hydrogenation.
Overall Synthesis and Troubleshooting Workflow
Caption: Proposed synthesis workflow for this compound with key troubleshooting points.
References
- MEL Science. (n.d.). Reaction of hydrogenation of alkenes.
- Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Hydrogenation.
- (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes.
- WordPress.com. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
- eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- (n.d.). Grignard Reaction.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- YouTube. (2020). Wittig reaction for alkene synthesis.
- YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
- ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination.
- (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- ResearchGate. (n.d.). Optimization of Wittig reaction.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- (n.d.). Wittig Reaction - Common Conditions.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- NIH. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- WordPress.com. (2015). Reactions of Grignard reagents.
- NIST. (n.d.). nonane, 6-ethyl-2-methyl-.
- NIH. (n.d.). This compound | C12H26 | CID 53424710.
- NIH. (n.d.). 6-Ethyl-2,2-dimethylnonane | C13H28 | CID 57491037.
- Organic Syntheses. (n.d.). Sato, F. - Organic Syntheses Procedure.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
- Reddit. (2020). Synthesis - General tips for improving yield?.
- NIH. (n.d.). 6-Ethyl-2,2,5-trimethylnonane | C14H30 | CID 57492083.
- Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Grignard Reaction [organic-chemistry.org]
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- 13. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
Technical Support Center: Enhancing Sensitivity for Trace Detection of 6-Ethyl-2-methylnonane
Welcome to the technical support center dedicated to the sensitive and reliable trace detection of 6-Ethyl-2-methylnonane. As a branched, non-polar volatile organic compound (VOC), this compound presents unique analytical challenges, particularly at trace concentrations. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your methods effectively.
Part 1: Foundational Knowledge & Initial Considerations
This section addresses the fundamental properties of this compound and the preliminary choices that dictate analytical strategy.
FAQ 1.1: What are the key physicochemical properties of this compound that influence its trace analysis?
Understanding the analyte's properties is the cornerstone of method development. This compound is a C12 branched alkane.[1][2] Its key characteristics are summarized below.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₂H₂₆ | Determines the molecular weight for mass spectrometry.[1][2] |
| Molecular Weight | 170.33 g/mol | Essential for setting the mass-to-charge ratio (m/z) in the mass spectrometer.[1] |
| Structure | Branched Alkane | Non-polar nature dictates the choice of GC column and extraction phases (like-dissolves-like). |
| Volatility | High (Volatile Organic Compound) | Suitable for headspace analysis, thermal desorption, and purge and trap techniques.[3][4] |
| Solubility | Low in water, high in non-polar solvents | Influences the choice of sample preparation technique, especially for aqueous matrices. |
Part 2: Sample Preparation & Pre-concentration Strategies
At trace levels, direct injection is rarely sensitive enough. Pre-concentration is a critical step to elevate the analyte's concentration to a detectable level. The two most powerful solvent-free techniques for this purpose are Thermal Desorption (TD) and Solid-Phase Microextraction (SPME).
FAQ 2.1: When should I choose Thermal Desorption (TD) over other techniques?
Thermal desorption is the method of choice when analyzing large volumes of gaseous samples (e.g., air, breath) or for the direct analysis of volatile and semi-volatile compounds from solid matrices.[5][6] It offers exceptional sensitivity by concentrating analytes from a large sample volume onto a small sorbent bed.[7] The process involves two stages: primary desorption from the sample tube followed by rapid secondary desorption from a focusing trap, which ensures a sharp, concentrated band of analytes enters the GC column.[5]
FAQ 2.2: How do I select the right SPME fiber and extraction mode for this compound?
Solid-Phase Microextraction (SPME) is a versatile technique that extracts and concentrates analytes onto a coated fiber.[8][9] For the non-polar this compound, a non-polar fiber coating is essential.
-
Fiber Selection: A 100 µm Polydimethylsiloxane (PDMS) fiber is the standard choice for non-polar VOCs like alkanes.[10][11] PDMS works on an absorptive principle, where the analyte partitions into the liquid-like polymer phase.
-
Extraction Mode:
-
Headspace (HS) SPME: This is the preferred mode for complex or "dirty" matrices (e.g., biological fluids, soil). The fiber is exposed to the vapor phase above the sample, avoiding contact with non-volatile matrix components that could contaminate the fiber and the GC system.[9]
-
Direct Immersion (DI) SPME: This mode can be used for clean liquid samples (e.g., water) where the analyte concentration is extremely low. It generally offers faster extraction kinetics but carries a higher risk of matrix interference.
-
Part 3: GC-MS Method Optimization
A well-optimized GC-MS method is crucial for achieving the required sensitivity and selectivity.
FAQ 3.1: What are the ideal GC-MS parameters for detecting this compound?
The goal is to achieve sharp chromatographic peaks with minimal background noise. The following are recommended starting parameters that should be optimized for your specific instrumentation and matrix.[12]
| Parameter | Recommended Setting | Rationale & Expert Insights |
| GC Column | Non-polar (e.g., DB-1ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | The non-polar stationary phase provides optimal retention and peak shape for alkanes based on their boiling points.[12] A standard dimension column offers a good balance of resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.0-1.5 mL/min | Provides optimal efficiency for the chosen column diameter. Constant flow mode ensures stable retention times, especially during temperature programming.[13] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization/desorption of the C12 alkane without thermal degradation. |
| Oven Program | Start at 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A low starting temperature helps focus the analytes at the head of the column. The ramp rate is a good starting point for separating C12 isomers from other matrix components. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[12] |
| MS Mode | Scan Mode: For initial method development and qualitative analysis (e.g., m/z 40-300).Selected Ion Monitoring (SIM): For maximum sensitivity in quantitative analysis. | SIM mode significantly enhances the signal-to-noise ratio by only monitoring characteristic ions of the analyte, increasing dwell time on the ions of interest.[13] |
| Characteristic Ions | Hypothetical: m/z 43, 57, 71, 85 (Alkyl fragments) | Branched alkanes produce characteristic fragmentation patterns.[12] These ions (or others determined from a scan analysis of a standard) should be used for SIM mode. |
Part 4: Troubleshooting Guide
Even with optimized methods, challenges can arise. This section provides a logical approach to diagnosing and solving common problems.
FAQ 4.1: I'm seeing no peak or a very weak signal for my analyte. What should I check?
This is a common and frustrating issue in trace analysis. A systematic approach is key to identifying the root cause.
FAQ 4.2: My baseline is noisy and contains many interfering peaks. How can I clean it up?
A high background is detrimental to trace-level quantification.
-
Source of Contamination: Contamination is a primary suspect.[14] Potential sources include contaminated solvents, improperly cleaned glassware, plasticizers leaching from lab equipment, and even compounds in the laboratory air.[15][16] Always run a "method blank" (a sample containing no analyte that undergoes the entire preparation process) to identify background peaks.
-
Carrier Gas Purity: Ensure high-purity carrier gas (99.999% or higher) and install high-capacity oxygen and hydrocarbon traps. Oxygen can degrade the GC column phase, leading to increased column bleed and a noisy baseline.[13][17]
-
Column Bleed: Operating the column above its maximum temperature limit or contamination at the inlet can cause the stationary phase to "bleed," creating a rising baseline and characteristic siloxane ions (e.g., m/z 207, 281).[13] Condition the column properly and consider trimming the first few centimeters if it's contaminated.
-
Septum Bleed: Old or low-quality septa can release volatile compounds into the inlet. Use high-quality, low-bleed septa and replace them regularly.
FAQ 4.3: My results are not reproducible. What causes poor precision?
Poor precision invalidates quantitative data. The cause often lies in the sample preparation steps.
-
Inconsistent Sample Preparation: Manual steps, especially in SPME, must be rigorously controlled. Ensure that extraction time, temperature, agitation rate, and fiber immersion depth are identical for every sample and standard. Automation is highly recommended for improving reproducibility.[9]
-
Matrix Effects: Variations in sample matrices can lead to variable ion suppression or enhancement, causing poor precision.[18][19][20] The use of a suitable internal standard that co-extracts with the analyte can correct for these variations.
-
Analyte Degradation: Ensure your analyte is stable throughout the sample preparation and analysis process.[14] For volatile compounds, ensure vials are sealed properly to prevent loss.
-
Carryover: Trace amounts of a high-concentration sample can adsorb onto active sites in the inlet or column and elute in subsequent runs.[14] Run a blank after a high-concentration sample to check for carryover. If present, clean the inlet liner and bake out the column.
Part 5: Validated Experimental Protocols
These protocols provide a starting point for your method development and include self-validating steps.
Protocol 5.1: Headspace SPME-GC-MS for this compound
This protocol is designed as a self-validating system for analyzing this compound in a liquid matrix.
-
Preparation:
-
Condition a 100 µm PDMS SPME fiber in the GC inlet at 250°C for 30-60 minutes before first use or as recommended by the manufacturer.[11]
-
Prepare a calibration curve using a clean matrix (e.g., analyte-free water) spiked with known concentrations of this compound.
-
Prepare a Quality Control (QC) sample at a mid-range concentration.
-
-
Extraction:
-
Place 5 mL of the sample, standard, or blank into a 20 mL headspace vial.
-
If the matrix is aqueous, add NaCl (e.g., to 25% w/v) to increase the ionic strength, which "salts out" the non-polar analyte into the headspace and improves extraction efficiency.
-
Seal the vial immediately with a PTFE/silicone septum.
-
Place the vial in a heated agitator (e.g., 60°C with 250 rpm agitation). Allow the sample to equilibrate for 5 minutes.
-
Expose the conditioned SPME fiber to the headspace for a fixed time (e.g., 20 minutes). This time must be kept consistent across all samples.
-
-
Analysis:
-
Immediately withdraw the fiber and insert it into the GC inlet (250°C, splitless mode for 2 minutes) for thermal desorption.
-
Start the GC-MS data acquisition using the optimized parameters from the table in FAQ 3.1.
-
-
Validation & System Suitability:
-
Run a method blank at the beginning of the sequence to check for contamination.
-
Run the calibration curve. The correlation coefficient (r²) should be >0.995.
-
Analyze the QC sample after the calibration curve and periodically throughout the sample sequence. The calculated concentration should be within ±15% of the known value for trace analysis.[21]
-
To assess matrix effects, analyze a matrix spike (a real sample spiked with a known amount of analyte). The recovery should ideally be between 80-120%. If it falls outside this range, a matrix-matched calibration or the use of an internal standard is required.[20]
-
References
- Jardine, K. J., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-9. [Link]
- Jardine, K. J., et al. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- Agilent Technologies. (n.d.). VOC SVOC analysis by GC thermal desorption. [Link]
- Jülicher, B., Gowik, P., & Uhlig, S. (1998). Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept. Analyst, 123(2), 173-179. [Link]
- Spectroscopy Online. (2022). Identifying Volatile Organic Compounds (VOCs)
- Lewis, A. C., & Carslaw, N. (2004). Analysis of volatile organic compounds using gas chromatography.
- Markes International. (2023). Using thermal desorption for the quantitative analysis of long-chain hydrocarbons. [Link]
- Environmental Molecular Sciences Laboratory. (n.d.).
- LCGC International. (n.d.). Analysis of Volatile Organic Compounds in Air by Thermal Desorption. [Link]
- Ho, S. S. H., et al. (2023). Improving the analytical flexibility of thermal desorption in determining unknown VOC samples by using re-collection. Atmospheric Measurement Techniques, 16(1), 115-131. [Link]
- Singh, R., et al. (2013). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Chemical Research in Toxicology, 26(9), 1363-1370. [Link]
- Food and Agriculture Organization of the United Nations. (2010).
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Preventing sample degradation of 6-Ethyl-2-methylnonane during analysis
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support guide for the robust analysis of 6-Ethyl-2-methylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to mitigate sample degradation and ensure analytical accuracy. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to build self-validating and reliable methods.
Section 1: Understanding the Analyte & Potential Pitfalls
This section provides a foundational understanding of this compound and the common challenges encountered during its analysis.
Q1: What is this compound and why is it susceptible to analytical errors?
This compound is a C12 branched-chain alkane (C₁₂H₂₆)[1][2]. As a saturated hydrocarbon, it is relatively non-polar and chemically inert under standard conditions. However, its analytical challenges stem from two primary physical properties:
-
Volatility: Like other C12 alkanes, it is a volatile organic compound (VOC)[3][4]. This makes it prone to evaporative losses during sample collection, storage, and preparation if not handled correctly[5][6].
-
Susceptibility to System Activity: While chemically stable, it can interact with "active sites"—points of unwanted chemical interaction—within a gas chromatography (GC) system. These interactions, primarily adsorption, can lead to poor peak shape (tailing), reduced signal intensity, and inaccurate quantification[7][8][9].
Q2: What are the primary stages where sample loss or degradation of this compound can occur?
Analyte loss is a cumulative process. Degradation or loss can occur at every step from collection to detection. The most critical control points are sample storage, where volatility is the main concern, and the GC inlet, where thermal degradation and adsorption are the primary risks.
Caption: Key stages and associated risks for this compound loss.
Section 2: Pre-Analysis Integrity: Sample Collection & Storage
Proper handling before the sample reaches the instrument is fundamental for reliable data.
Q3: My replicate analyses show high variability. Could my sample storage be the issue?
Absolutely. Inconsistent results are often traced back to improper storage. The primary culprit for a volatile compound like this compound is evaporative loss, which can occur if vials are not sealed correctly or are stored at inappropriate temperatures[5]. Using the correct containers and storage conditions is the first line of defense against sample degradation.
Q4: What are the definitive best practices for collecting and storing samples containing volatile alkanes?
To ensure sample integrity from collection to analysis, a strict protocol must be followed. The goal is to minimize both analyte loss and the introduction of contaminants.
| Parameter | Recommendation | Rationale (The "Why") |
| Container Type | 1.5 mL or 2 mL glass autosampler vials. | Glass is chemically inert and prevents leaching of plasticizers that can occur with plastic containers[5][10]. |
| Cap/Septa | PTFE-lined screw caps or crimp-top seals. | Polytetrafluoroethylene (PTFE) provides a chemically resistant barrier, minimizing leakage and preventing interaction between the sample and the cap material[5]. |
| Filling Technique | Fill the vial to leave minimal headspace. | Reduces the volume available for the volatile analyte to partition into the gas phase, thus minimizing evaporative loss[6]. |
| Storage Temperature | Refrigerate at 2°C to 8°C. | Lowers the vapor pressure of the analyte, significantly reducing the rate of evaporation. It also slows down any potential (though unlikely for alkanes) biotic degradation[5][6][11]. |
| Holding Time | Analyze within 14 days of collection. | While many VOCs can be stable for longer, 14 days is a widely accepted conservative holding time to ensure sample integrity[11][12]. |
| Shipping | Ship chilled on wet ice (≤6°C) for overnight delivery. | Maintains the low-temperature environment to prevent analyte loss during transit[11]. |
Section 3: At the Bench: Sample Preparation & Handling
The choices made during sample preparation directly impact analyte recovery and the cleanliness of the analysis.
Q5: I'm observing low recovery of this compound after my extraction and concentration steps. What are the likely causes?
Low recovery during sample preparation is typically due to one of two issues:
-
Inappropriate Solvent Choice: Using a solvent in which the non-polar this compound has poor solubility will lead to incomplete extraction. Furthermore, using non-volatile solvents is incompatible with GC-MS analysis[10][13].
-
Analyte Loss During Concentration: Techniques like nitrogen blowdown, if performed at too high a temperature or with an aggressive gas flow, can evaporate the volatile analyte along with the solvent[14].
Q6: Which sample preparation techniques are recommended for this compound in complex matrices?
For a volatile, non-polar compound, the goal is to isolate it from the matrix efficiently without losing it.
| Technique | Description | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous sample matrix and an immiscible, volatile organic solvent (e.g., hexane, dichloromethane). | Simple, effective for cleaning up "dirty" samples. | Can be labor-intensive; risk of analyte loss if not handled carefully. |
| Solid-Phase Extraction (SPE) | Passing the sample through a cartridge with a sorbent that retains the analyte. Impurities are washed away, and the analyte is then eluted with a small volume of solvent.[10] | High concentration factor; excellent for trace analysis. | Requires method development to select the correct sorbent and elution solvent. |
| Headspace (HS) Analysis | The sample is sealed in a vial and heated, allowing volatile compounds to partition into the headspace gas, which is then injected into the GC.[3][10] | Excellent for isolating volatile analytes from non-volatile matrix, protecting the GC system. | Requires optimization of incubation time and temperature; may have lower sensitivity than LLE/SPE for some analytes. |
Section 4: The Critical Gateway: GC Inlet Optimization
The GC inlet is arguably the most critical point for preventing analyte degradation in the entire analytical workflow.
Q7: My chromatograms show significant peak tailing for this compound. Is my inlet the problem?
Yes, this is highly likely. Peak tailing for a non-polar compound like an alkane is a classic symptom of unwanted interactions within the GC system, often starting at the inlet[7]. The primary causes are:
-
Active Sites: Exposed silanol groups (-Si-OH) on the surface of a standard glass liner can interact with analytes, causing adsorption and delayed elution, which manifests as tailing[9][15].
-
Incorrect Temperature: An inlet temperature that is too low will cause slow, incomplete vaporization, leading to broad, tailing peaks.
-
Contamination: Non-volatile residue from previous injections can accumulate in the liner, creating active sites that degrade analyte performance[7][16].
Q8: How do I select the correct GC inlet liner to prevent these issues?
Liner selection is a critical decision that depends on sample concentration, cleanliness, and injection type. Using a deactivated liner is non-negotiable for achieving high-quality data.
Caption: Decision workflow for selecting the optimal GC inlet liner.
| Parameter | Recommended Setting | Rationale (The "Why") |
| Liner Type | Deactivated (silanized) single taper with glass wool. | Deactivation minimizes active sites[15][17]. The taper helps focus the sample onto the column, and wool enhances vaporization and traps non-volatile residues[18]. |
| Injection Mode | Splitless (for trace) or Split (for high concentration). | Splitless mode transfers the entire sample to the column for maximum sensitivity, while split mode prevents column overload for concentrated samples[18][19]. |
| Inlet Temperature | 280 - 300°C | Ensures rapid and complete vaporization of C12 alkanes without causing thermal degradation[20]. |
| Septum | High-quality, low-bleed septum. | Prevents leaks and minimizes the introduction of contaminants from the septum material itself. |
| Maintenance | Replace liner and septum every 100-200 injections (matrix-dependent). | Routine maintenance is the most effective way to prevent the buildup of active sites and ensure reproducible results[7][21]. |
Section 5: In-Depth Analysis: GC Column & MS Detector Troubleshooting
Final optimization steps to ensure a clean separation and sensitive detection.
Q9: My baseline is noisy and drifting, and my sensitivity for this compound is poor. What should I check?
A high and noisy baseline is often caused by column bleed or contaminated carrier gas. Poor sensitivity can result from this high background or non-optimized MS parameters.
-
Column Bleed: This occurs when the column's stationary phase breaks down at high temperatures, releasing siloxane fragments that create a high background signal (characteristic ions at m/z 207, 281)[21][22]. Ensure you are operating below the column's maximum temperature limit.
-
Carrier Gas Purity: Oxygen or moisture in the carrier gas will aggressively damage the stationary phase, especially at high temperatures, accelerating column bleed and creating active sites[22][23]. High-purity gas combined with oxygen and moisture traps is essential.
-
MS Detector Settings: The MS source temperature and acquisition parameters must be optimized for your target analyte[20][22].
Q10: What are the optimal GC-MS parameters for the analysis of C12 alkanes like this compound?
The following table provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale (The "Why") |
| GC Column | Non-polar, low-bleed column (e.g., 100% dimethylpolysiloxane stationary phase). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film. | A non-polar phase provides the best selectivity for non-polar alkanes. A low-bleed ("MS-grade") column is critical to minimize background noise[20][22]. |
| Carrier Gas | Helium or Hydrogen, >99.999% purity, with moisture/oxygen traps. | Inert carrier gas protects the column from oxidative damage. Hydrogen can allow for faster analysis, but helium is more common[21][23]. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode). | Optimal flow rate for a 0.25 mm ID column to balance separation efficiency and analysis time[20]. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 8°C/min to 300°C (hold 5 min). | The initial low temperature helps focus the analyte at the head of the column. The ramp rate provides good separation from other components[20]. |
| MS Source Temp. | 230°C | A standard starting point for good ionization efficiency of many organic compounds[20]. |
| MS Quad Temp. | 150°C | A typical setting for good mass filtering and ion transmission[20]. |
| Acquisition Mode | Full Scan: m/z 50-400 (for identification). SIM: m/z 57, 71, 85 (for quantification). | Full scan is used to identify unknown compounds. Selected Ion Monitoring (SIM) dramatically increases sensitivity by only monitoring characteristic fragment ions of alkanes, leading to lower detection limits[20]. |
Section 6: Standard Operating Protocols
Protocol 1: Routine GC Inlet Maintenance (Liner and Septum Replacement)
-
Cool Down: Set the GC inlet temperature to <50°C and turn off the oven and detector heating. Allow the system to cool completely.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument or cylinder.
-
Remove Inlet Nut: Using the appropriate wrench, carefully unscrew the retaining nut at the top of the inlet.
-
Replace Septum: Remove the old septum and septum retaining nut. Replace with a new septum, ensuring it is seated correctly. Do not overtighten the nut, as this can cause coring and leaks[7].
-
Access Liner: Proceed to access the liner by removing the appropriate fittings as per your instrument's manual.
-
Remove Old Liner: Carefully remove the old liner with clean forceps, noting its orientation and the position of any O-rings.
-
Install New Liner: Place a new, deactivated liner (and new O-ring if applicable) in the same orientation.
-
Reassemble & Leak Check: Reassemble the inlet, ensuring all connections are secure. Restore carrier gas flow and perform an electronic leak check at all fittings.
-
Equilibrate: Heat the inlet to its setpoint and allow the system to equilibrate for 20-30 minutes before running a sample.
References
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- Stability of Volatile Organics in Environmental Water Samples Storage and Preservation. (n.d.). ResearchGate.
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- Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. (2017). Journal of Environmental Monitoring, 19(1), 180-188.
- Analytical methods for the analysis of volatile natural products. (2023). Natural Product Reports, 40(4), 738-765.
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Technical Support Center: Calibration and Quantification of 6-Ethyl-2-methylnonane
Prepared by: Senior Application Scientist
Welcome to the technical support center for the quantitative analysis of 6-Ethyl-2-methylnonane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your data.
Section 1: Troubleshooting Guide for Calibration Curve Issues
This section addresses specific, common problems encountered during the quantification of this compound using gas chromatography (GC). Each issue is presented in a question-and-answer format, followed by a systematic troubleshooting workflow.
Q1: My calibration curve for this compound is showing non-linearity (plateauing) at higher concentrations. What are the likely causes and how do I fix it?
A non-linear response, particularly a plateau at higher concentrations, indicates that the measured signal is no longer proportional to the analyte concentration. This is a common issue when the analytical system is pushed beyond its optimal working range.
Probable Causes and Solutions
| Cause | Scientific Explanation (The "Why") | Recommended Solution |
| Detector Saturation | The detector (e.g., FID or MS) has a finite linear dynamic range. At high concentrations, the detector becomes overwhelmed and cannot produce a proportionally larger signal, leading to a flattened curve.[1] | Dilute your higher concentration standards to fall within the detector's linear range. Alternatively, perform a range-finding experiment to empirically determine the upper limit of linearity for your instrument. |
| Column Overload | Injecting too much analyte mass onto the column causes the stationary phase to become saturated. This leads to poor peak shape (typically fronting) and a non-linear response as the chromatographic process breaks down.[2] | Reduce the injection volume or decrease the concentration of your calibration standards. Using a column with a thicker film or wider internal diameter can also increase capacity. |
| Inlet Discrimination | This compound is a C12 hydrocarbon (boiling point >200°C), making it susceptible to incomplete vaporization in the GC inlet if the temperature is too low. Less volatile compounds transfer less efficiently to the column compared to the solvent, causing a lower-than-expected response at high concentrations.[2] | Increase the inlet temperature (e.g., to 250-280°C) to ensure rapid and complete vaporization. Use a deactivated, glass wool-packed liner to aid in vaporization and improve sample mixing. |
| Standard Preparation Errors | Simple errors in serial dilutions, especially for the highest concentration points, can introduce significant deviations that manifest as non-linearity. | Prepare a fresh set of standards, ideally from a new stock solution. Use calibrated pipettes and proper volumetric techniques. It is good practice to have a colleague independently verify the preparation.[3] |
Systematic Troubleshooting Workflow: Non-Linearity
Caption: Workflow for diagnosing non-linear calibration curves.
Q2: When analyzing real samples, my calculated concentrations seem inaccurate despite a good calibration curve (R² > 0.995). Could matrix effects be the problem?
Yes, this is a classic symptom of matrix effects. A high R² value from standards prepared in a clean solvent does not guarantee accuracy for samples in a complex matrix.[4] Matrix components can co-elute with your analyte and either enhance or suppress its signal in the GC system.[5][6]
Understanding Matrix Effects
-
Matrix-Induced Signal Enhancement: This is the most common matrix effect in GC.[6] Non-volatile components from the matrix can accumulate in the inlet liner and column head, masking active sites (e.g., free silanol groups). These active sites would normally adsorb a portion of the analyte, reducing its response. When masked, more analyte passes to the detector, artificially inflating the signal compared to a clean standard.[5][7]
-
Signal Suppression: While less common in GC than in LC-MS, signal suppression can occur if a co-eluting matrix component interferes with the ionization process in the MS source or the response mechanism of other detectors.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: Workflow for identifying and solving matrix effects.
Solutions
-
Matrix-Matched Calibration (Recommended): Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that both standards and samples experience the same matrix effects, which are then canceled out, providing accurate quantification.[5]
-
Internal Standard (IS) Method: Choose an internal standard that is chemically similar to this compound (e.g., a different branched alkane like 2-Methylnonane or a deuterated analog) and does not co-elute with other sample components.[8][9] The IS is added at a constant concentration to all standards and samples. By plotting the ratio of the analyte response to the IS response, you can correct for variations, including matrix effects.
-
Method of Standard Additions: This involves adding known amounts of the analyte to aliquots of the actual sample. It is highly accurate but labor-intensive, making it best for verifying results or for a small number of samples.
Q3: I'm seeing significant peak tailing for this compound, which is affecting my peak integration and reproducibility. How can I improve peak shape?
Peak tailing occurs when a portion of the analyte is retained more strongly by the system, often due to unwanted interactions. While alkanes are non-polar, system activity can still cause issues, especially at low concentrations.
Probable Causes and Solutions
| Cause | Scientific Explanation (The "Why") | Recommended Solution |
| Active Sites | Free silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself can interact with analytes, causing tailing.[2] This is a primary cause of poor peak shape for many compounds. | Use a high-quality, deactivated inlet liner. Consider performing routine maintenance, which includes replacing the liner and trimming the first few centimeters of the column from the inlet side. |
| Column Contamination | Accumulation of non-volatile matrix components at the head of the column can create active sites and disrupt the chromatography, leading to peak tailing and broadening. | Bake out the column at its maximum isothermal temperature (as specified by the manufacturer) for 1-2 hours. If this fails, trim 10-15 cm from the front of the column. |
| Improper Column Installation | If the column is not installed at the correct depth in the inlet or detector, it can create "dead volume" where the sample can swirl, causing band broadening and tailing. | Re-install the column according to the manufacturer's specifications for your specific GC model. Ensure a clean, square cut on the column end using a ceramic wafer. |
| Low Carrier Gas Flow | A carrier gas flow rate that is too low can lead to increased diffusion of the analyte band on the column, resulting in broader, sometimes tailing, peaks. | Check for leaks in the system. Ensure your carrier gas flow rate is set appropriately for your column's internal diameter (e.g., 1-1.5 mL/min for a 0.25 mm ID column). |
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is an appropriate concentration range for a this compound calibration curve?
The ideal range depends on your sample's expected concentration and your instrument's sensitivity. A good starting point is to create a 5 to 6-point calibration curve that brackets your expected sample concentrations.[10] For example, if you expect concentrations around 50 ng/mL, a range of 5, 10, 25, 50, 100, and 150 ng/mL would be appropriate. This ensures your unknown samples fall within the calibrated range and are not extrapolated.
FAQ 2: What type of GC column is recommended for analyzing this compound?
A low- to mid-polarity column is ideal. A standard DB-5ms or equivalent (5% Phenyl / 95% Dimethylpolysiloxane) is an excellent, robust choice for general hydrocarbon analysis, including branched alkanes. These columns provide good resolution and thermal stability. For complex hydrocarbon mixtures where co-elution with isomers is a concern, a column with a different selectivity or a longer column length (e.g., 60m) may be required.[11][12]
FAQ 3: Should I use an internal standard? If so, what are the key characteristics of a good one?
Using an internal standard is highly recommended for achieving the best precision and accuracy, as it corrects for variations in injection volume, matrix effects, and instrument drift.[3] A good internal standard should:
-
Be chemically similar to the analyte (e.g., another non-polar branched alkane).
-
Not be present in the original samples.
-
Be well-resolved from the analyte and any other matrix components.
-
Elute near the analyte of interest. Good candidates for this compound could include:2-Methylnonane [8] or commercially available deuterated alkanes.
Section 3: Protocols and Methodologies
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a 6-point external standard calibration curve in a solvent.
-
Prepare a Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh ~10 mg of pure this compound standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and bring to volume with a high-purity solvent (e.g., Hexane or Ethyl Acetate).
-
Calculate the precise concentration.
-
-
Prepare a Working Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Bring to volume with the same solvent. This is your working stock for creating the curve.
-
-
Prepare Calibration Standards (Example concentrations):
-
Use the working stock (10 µg/mL or 10,000 ng/mL) and perform serial dilutions to create standards in 1 mL final volumes. An example dilution scheme is provided below.
-
| Target Conc. (ng/mL) | Vol. of Working Stock (µL) | Final Volume (µL) |
| 250 | 25 | 1000 |
| 100 | 10 | 1000 |
| 50 | 5 | 1000 |
| 25 | 2.5 | 1000 |
| 10 | 1 | 1000 |
| 5 | 0.5 | 1000 |
-
Verification: After preparation, inject the mid-point standard (50 ng/mL) and verify that its calculated concentration is within ±15% of the nominal value against a previously established curve.
Protocol 2: Recommended GC-MS Method Parameters
These are starting parameters for a typical GC-MS system. Optimization will be required for your specific instrument and application.[13]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | N/A |
| Inlet | Split/Splitless | Allows flexibility for different concentration ranges. |
| Inlet Temp | 250 °C | Ensures complete vaporization of the C12 alkane. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Splitless mode for low concentrations; split mode to avoid column overload at high concentrations. |
| Injection Vol. | 1 µL | A standard volume; can be adjusted to meet sensitivity needs. |
| Liner | Deactivated, single-taper with glass wool | Promotes vaporization and protects the column. |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | Good general-purpose column for hydrocarbon analysis. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | 50°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | A starting point to ensure good separation from other potential contaminants. Adjust as needed. |
| MS System | Agilent 5977B or equivalent | N/A |
| Source Temp | 230 °C | Standard temperature for good ionization. |
| Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition | Scan (m/z 40-300) or SIM | Scan mode for method development; Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity in routine analysis. |
| Quantifier Ion | Determine from a scan of a pure standard (e.g., a prominent, specific fragment ion). | N/A |
References
- ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
- EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). (Source: U.S. Environmental Protection Agency) [Link]
- ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. (Source: ANSI Webstore) [Link]
- ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chrom
- VOC Content Analysis - EPA Method 24.
- nonane, 6-ethyl-2-methyl-. (Source: NIST Chemistry WebBook) [Link]
- How do I quantify volatile organic compounds using GC-MS?
- D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
- Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. (Source: a-a-r-s.org) [Link]
- Method 0031: Sampling Method for Volatile Organic Compounds (SMVOC). (Source: U.S. Environmental Protection Agency) [Link]
- SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. (Source: U.S. Environmental Protection Agency) [Link]
- EPA Method 204A Volatile Organic Compounds Capture Test. (Source: a2la.org) [Link]
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (Source: PubMed) [Link]
- Matrix enhancement effect: A blessing or a curse for gas chromatography? - A review.
- D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Gas Chromatography Problem Solving and Troubleshooting. (Source: Restek) [Link]
- Advice on troubleshooting a GC-uECD calibration curve?
- Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography.
- Matrix enhancement effect: A blessing or curse for gas chromatography? (Source: Technology Networks) [Link]
- How To Make A Calibration Curve For Gas Chromatography? (Source: Chemistry For Everyone) [Link]
- Relationship between the matrix effect and the physicochemical properties of analytes in gas chrom
- Troubleshooting Callibrationcurve far away from Zeropoint.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (Source: Drawell) [Link]
- This compound. (Source: PubChem) [Link]
- NIST Chemistry WebBook. (Source: National Institute of Standards and Technology) [Link]
- Calibration Curves, Part IV: Choosing the Appropriate Model.
- Preparation of Calibration Curves - A Guide to Best Practice.
- Misuse of Beer–Lambert Law and other calibr
- Calibration Curves, Blanks, and Method Verification Terminology. (Source: YouTube) [Link]
- Nonane, 2-methyl-. (Source: NIST Chemistry WebBook) [Link]
- Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. (Source: MDPI) [Link]
- 2-Ethyl-6-methylnonane-1,4,5,9-tetrol. (Source: PubChem) [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (Source: SciSpace) [Link]
- 6-Ethyl-2,2-dimethylnonane. (Source: PubChem) [Link]
- Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory.
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Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes in GC
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing volatile alkanes by gas chromatography (GC). It provides direct answers to common troubleshooting challenges and frequently asked questions, grounding its advice in the causal relationships between instrumental parameters and chromatographic outcomes.
Section 1: Troubleshooting Common Peak Shape and Reproducibility Issues
Q1: My most volatile alkanes (methane, ethane, propane) show broad or fronting peaks. What is causing this and how can I achieve sharper peaks?
A1: This is a classic issue rooted in the difficulty of focusing highly volatile, low-boiling-point compounds at the start of the chromatographic run.
Core Causality: The fundamental goal of a GC injection is to introduce the sample as an infinitely narrow band onto the analytical column.[1] For highly volatile analytes, their high vapor pressure and low retention make them travel down the column immediately upon injection, even at ambient temperatures. This premature migration before the oven temperature program begins leads to significant band broadening and poor peak shape.[2]
-
Primary Cause: Inadequate Analyte Focusing. If the initial oven temperature is too high, volatile compounds will not condense in a tight band at the head of the column.[2]
-
Solution: Cryo-Focusing. The most effective solution is to use a sub-ambient initial oven temperature.[3][4] Setting the initial oven temperature between -70°C and 35°C (depending on the volatility of the analytes) effectively "traps" these compounds at the column inlet.[4][5] This cryo-focusing technique ensures that all analyte molecules start their journey through the column from the same point when the temperature program is initiated, resulting in significantly sharper and more symmetrical peaks.[3]
-
-
Secondary Cause: Column Overload. Injecting too much of a concentrated sample can saturate the stationary phase at the column inlet, leading to peak fronting.[6] This is especially common when using a splitless injection for a non-trace sample.
-
Solution: Split Injection. For samples that are not at trace concentrations, a split injection is essential.[7][8] By venting a majority of the sample, only a small, manageable amount reaches the column, preventing overload.[1] A high split ratio (e.g., 100:1) is often a good starting point for concentrated volatile alkane samples.[9]
-
Q2: I'm observing poor reproducibility in my peak areas, especially for the more volatile components. What are the likely sources of this variability?
A2: Poor reproducibility with volatile analytes is almost always linked to the sample introduction step. Their high volatility makes them susceptible to discrimination effects that can vary from one injection to the next.
Core Causality: Any inconsistency in the vaporization process or leaks within the flow path will disproportionately affect the most volatile compounds, leading to erratic results.
-
Issue 1: Syringe Discrimination. During injection, the hot inlet can cause low-boiling point compounds to vaporize prematurely within the syringe needle. This can lead to a partial and variable introduction of these analytes compared to less volatile components.[1]
-
Solution: Utilize an autosampler for injections. Automated systems provide a much faster and more consistent injection speed than manual injection, minimizing the needle's residence time in the hot inlet and reducing discrimination.[6] If performing manual injections, use a gas-tight syringe and execute a rapid, smooth plunger depression.
-
-
Issue 2: System Leaks. Small leaks in the carrier gas pathway, particularly at the septum, liner O-ring, or column fittings, can cause significant and non-reproducible loss of volatile analytes.[10]
-
Solution: Conduct a thorough system leak check using an electronic leak detector. The septum is a common failure point and should be replaced regularly to ensure a consistent seal.
-
-
Issue 3: Inlet Liner Issues. An inappropriate or dirty inlet liner can lead to poor sample vaporization and analyte adsorption, causing inconsistent transfer to the column.[11][12]
-
Solution: Use a deactivated glass liner, preferably with a small plug of deactivated glass wool.[13][14] The glass wool provides a high-surface-area for rapid, uniform vaporization and helps to trap non-volatile residues, protecting the column.[14] The liner and glass wool should be replaced regularly as part of routine maintenance.
-
Section 2: FAQs on Method Development and Parameter Optimization
Q3: How do I decide between a split and a splitless injection for my alkane analysis?
A3: The choice is dictated almost entirely by the concentration of your target analytes.[7][15]
Core Causality: The injection technique must be matched to the analyte concentration to either prevent column overload (for high concentrations) or ensure sufficient sensitivity (for trace concentrations).[8]
-
Use Split Injection for High-Concentration Samples: This is the default and most robust method for analyzing samples where analytes are at ppm levels or higher.[7][16] The split vent discards a large portion of the sample, ensuring that the small amount transferred to the column does not cause overload, which would otherwise lead to broad, fronting peaks.[1]
-
Use Splitless Injection for Trace Analysis: This technique is designed for high sensitivity, transferring nearly the entire sample vapor to the column.[7][15] It is appropriate for analytes at low-ppm to ppb concentrations.
-
Critical Note: A successful splitless injection relies on refocusing the analytes at the head of the column. This requires setting an initial oven temperature that is 10-20°C below the boiling point of the sample solvent to achieve a proper "solvent effect," which condenses the analytes into a narrow band.[17]
-
Decision Workflow for Injection Mode Selection
Caption: Decision tree for selecting the optimal GC injection technique.
Q4: What are the best starting parameters for analyzing a C1-C10 hydrocarbon mix?
A4: While every method requires empirical optimization, a robust starting point can significantly accelerate development. The parameters below are designed to provide good resolution for a broad range of volatile alkanes.
Core Causality: The inlet temperature must ensure rapid, complete vaporization.[18] The oven program must provide both initial focusing for the most volatile compounds and sufficient thermal energy to elute the heavier components in a reasonable time.[19] Carrier gas velocity must be optimized for efficiency.[20]
Table 1: Recommended Starting GC Parameters for C1-C10 Alkanes
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of all analytes up to C10 without thermal degradation.[21][22] |
| Injection Mode | Split (50:1 to 100:1 ratio) | Prevents column overload for typical calibration standards and produces sharp peaks.[9] |
| Inlet Liner | Deactivated, single taper with glass wool | Promotes homogeneous vaporization and traps non-volatile residues.[13][23] |
| Carrier Gas | Helium or Hydrogen | Hydrogen provides faster analysis times at a lower optimal linear velocity.[24][25] |
| Linear Velocity | ~35 cm/s for Helium; ~45 cm/s for Hydrogen | Operating near the optimal velocity maximizes column efficiency and peak resolution.[20][21] |
| Initial Oven Temp | 35 °C (hold for 3-5 min) | Provides cryo-focusing for C1-C4 alkanes, ensuring sharp peaks for these early eluters.[9][26] |
| Oven Ramp Rate | 10 °C/min to 200 °C | A moderate ramp provides good separation of the mid-range alkanes (C5-C10).[26] |
| Final Oven Temp | 200 °C (hold for 2 min) | Ensures that all C10 isomers and any minor heavier components are eluted from the column.[26] |
Section 3: Experimental Protocols
Protocol 1: Systematic Optimization of Splitless Hold Time
This protocol is used to determine the optimal time to keep the split vent closed during a splitless injection, ensuring quantitative transfer of analytes without excessive solvent tailing.
Self-Validation: The optimal splitless hold time is achieved when the peak areas of the latest-eluting analytes of interest reach a plateau, indicating complete transfer, without causing excessive broadening of the solvent peak.[27]
-
Establish Initial Conditions: Set up the GC with the parameters from Table 1, but select "Splitless" as the injection mode.
-
Set Initial Splitless Time: Start with a splitless hold time of 0.5 minutes (30 seconds).
-
Inject Standard: Inject a mid-range concentration standard containing all analytes of interest.
-
Analyze Data: Record the peak areas for the earliest and latest eluting analytes of interest.
-
Increase Hold Time: Increase the splitless hold time in 0.2-minute increments (e.g., 0.7 min, 0.9 min, 1.1 min).
-
Repeat Injection: At each new hold time, inject the same standard and record the peak areas.
-
Plot the Data: Create a plot of Peak Area vs. Splitless Hold Time for both the early and late-eluting compounds.
-
Determine Optimum Time: The optimal time is the point at which the peak area of the latest-eluting compound no longer increases. This typically occurs between 0.8 and 1.5 minutes. Using a time much longer than this will not improve analyte transfer but will increase solvent tailing.[17]
Workflow for Optimizing Splitless Hold Time
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. CryoFocus-4 ColdTrap for Gas Chromatography [glsciences.eu]
- 4. Note 38: A New Micro Cryo-Trap For Trapping Of Volatiles At the Front Of a GC Capillary Column [sisweb.com]
- 5. Note 19: A New Programmable Cryo-Cooling/Heating Trap for the Cryo-Focusing of Volatiles and Semi-Volatiles at the Head of GC Capillary Columns [sisweb.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. trajanscimed.com [trajanscimed.com]
- 13. How to Choose a GC Inlet Liner [discover.restek.com]
- 14. metrolab.blog [metrolab.blog]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. gcms.cz [gcms.cz]
- 20. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 21. agilent.com [agilent.com]
- 22. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 25. peakscientific.com [peakscientific.com]
- 26. agilent.com [agilent.com]
- 27. Optimizing Splitless Injections: Introduction [discover.restek.com]
Technical Support Center: High-Temperature GC Analysis of Alkanes
Welcome to the technical support center for gas chromatography. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with column bleed during the high-temperature analysis of alkanes. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the causes and preventative measures to ensure the integrity and reliability of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What exactly is GC column bleed?
A: GC column bleed is the natural process where the stationary phase, the polymeric coating inside the capillary column, degrades and elutes from the column.[1][2] This degradation is typically caused by high temperatures or exposure to oxygen, which breaks down the siloxane backbone of the stationary phase into smaller, more volatile cyclic siloxane species.[3] These degradation products travel through the column with the carrier gas and are detected, resulting in a characteristic rise in the baseline signal.[4][5]
Q2: I see a rising baseline during my temperature program. Is some amount of bleed normal?
A: Yes, a certain degree of column bleed is normal and an inevitable aspect of gas chromatography.[1][6] All columns will exhibit some bleed, especially at higher temperatures, as the stationary phase has a finite thermal stability.[5][7] The level of bleed is proportional to the film thickness and the operating temperature; thicker films and higher temperatures will produce more bleed.[4][5] The key is to distinguish between normal, low-level bleed and excessive or "high" bleed, which can compromise your analysis.[4][8]
Q3: How does high column bleed specifically impact the analysis of alkanes?
A: High column bleed can significantly compromise your analytical performance in several ways:
-
Reduced Sensitivity: A high, noisy baseline diminishes the signal-to-noise ratio, making it difficult to accurately detect and quantify low-concentration alkanes.[1][9]
-
Inaccurate Integration: A rising baseline can interfere with peak integration, leading to inaccurate quantitative results.
-
MS Detector Contamination: For GC-MS users, the bleeding stationary phase (primarily siloxanes) contaminates the ion source, quadrupoles, and detector.[1][9] This leads to increased background noise (characteristic ions like m/z 207 for siloxanes), requires more frequent and costly instrument maintenance, and can interfere with spectral library matching.[10]
-
Shorter Column Lifespan: High bleed is a direct indicator of accelerated column degradation, which ultimately shortens the usable life of the column.[1][5]
Q4: My baseline has sharp, discrete peaks. Is this column bleed?
A: No, this is not characteristic of true column bleed. Column bleed manifests as a gradual, continuous rise in the baseline, especially during a temperature ramp.[4][5] Sharp, discrete "ghost" peaks are typically caused by contamination from other parts of the system, such as:
-
Septum Bleed: Degradation products from the injection port septum.[5]
-
Contamination: Residues from previous injections accumulating in the inlet liner or at the head of the column.[2][11]
-
Carrier Gas Impurities: Contaminants within the carrier gas supply.[7]
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving high column bleed based on common symptoms observed during high-temperature alkane analysis.
Symptom: High, Rising Baseline, Especially at Elevated Temperatures
This is the classic sign of excessive column bleed. The primary causes are thermal and oxidative damage to the stationary phase.
Oxygen is the primary enemy of most GC stationary phases, especially at high temperatures.[3][12] Even trace amounts of oxygen in the carrier gas can catalyze the degradation of the stationary phase, leading to severe and often irreversible damage.[1][3][13] This damage occurs much more rapidly than thermal damage alone.[12]
-
Expert Insight: Momentary exposure to air during a septum change is generally not a major issue; the real problem is a constant, low-level exposure from a system leak or impure gas.[3][12]
Below is a systematic workflow to identify and resolve sources of oxygen in your GC system.
Caption: Troubleshooting workflow for oxidative damage.
Operating a column at or above its specified maximum temperature limit will cause accelerated degradation of the stationary phase, even in the absence of oxygen.[3][12] While this process is slower than oxidative damage, prolonged exposure to excessive heat will permanently damage the column.[12]
-
Expert Insight: GC ovens can sometimes "overshoot" the setpoint temperature by a few degrees. To prevent accidental thermal damage, set the oven's maximum allowable temperature in the instrument software to be just a few degrees above your method's final temperature, and never above the column's maximum programmed temperature limit.[3][12]
| Stationary Phase Type | Common Name | Max Isothermal Temp (°C) | Max Programmed Temp (°C) | Notes for Alkane Analysis |
| 100% Dimethylpolysiloxane | DB-1, HP-1ms, Rxi-1ms | 325 | 350 | Excellent for general purpose hydrocarbon analysis. Low bleed characteristics. |
| 5% Phenyl-polysiloxane | DB-5, HP-5ms, Rxi-5ms | 325 | 350 | The most common phase; offers slightly different selectivity for aromatic hydrocarbons. Very robust and low-bleed.[10][14] |
| High-Temp Phases | HT5, Stx-5HT | 380 | 400+ | Specifically designed for high-temperature applications like simulated distillation of high-boiling alkanes. |
Caption: Comparison of common stationary phases for high-temperature alkane analysis.
A new GC column contains dissolved oxygen, residual solvents, and other volatile materials from the manufacturing process.[3] Proper conditioning is essential to remove these impurities and cross-link the stationary phase before analytical use. Failure to condition a column properly will result in a high, unstable baseline.[1][11]
-
Expert Insight: A critical, often-missed first step is to purge the column with carrier gas at a low temperature (e.g., 40 °C) for at least 30 minutes before starting the temperature ramp.[3] This removes the bulk of the dissolved oxygen from the stationary phase while it is relatively harmless, significantly extending column lifetime.[3]
Experimental Protocols: Best Practices for System Integrity
Adhering to strict protocols for column installation and conditioning is the most effective way to prevent premature column degradation and minimize bleed.
Protocol 1: Leak-Tight Column Installation
-
Preparation: Cool all heated zones (inlet, oven, detector). Turn off the carrier gas flow.
-
Column Inspection: Gently unwind the new column, taking care not to scratch the polyimide coating, which can create weak spots.[12] Trim approximately 10 cm from each end using a ceramic scoring wafer for a clean, square cut.
-
Inlet Connection:
-
Slide a new column nut and the appropriate ferrule onto the column. (See Table 2 for ferrule selection).
-
Insert the column into the injector to the exact depth specified in your instrument manual. Incorrect positioning can cause peak tailing or discrimination.
-
Finger-tighten the nut, then use a wrench to tighten it an additional ¼ to ½ turn. Do not overtighten , as this can crush the column or deform the ferrule.
-
-
System Purge & Leak Check:
-
Detector Connection (Post-Conditioning): The column should not be connected to the detector during the initial conditioning process to prevent contamination.[16][17]
| Ferrule Material | Max Temp (°C) | Reusability | Best Use Case & Comments |
| 100% Graphite | 450 | Limited | Softest material, seals with minimal torque. Good for FID/NPD. Not recommended for MS detectors as graphite is permeable to air, which can raise background noise.[18][19] |
| Vespel®/Graphite (e.g., 85%/15%) | 400 | Good | A robust, general-purpose ferrule. Less prone to deforming than pure graphite. Needs to be retightened after initial heat cycles.[6] |
| 100% Vespel® (Polyimide) | 350 | Poor | Hard material that can permanently bond to the column.[18] Excellent for creating a permanent, leak-tight seal, making it ideal for GC-MS connections where oxygen exclusion is critical.[6][18] |
| SilTite™ (Metal) | >450 | Excellent | Forms a strong, permanent, leak-free seal. Made of the same material as the nut, they expand and contract together, eliminating the need for retightening.[6] The gold standard for demanding GC-MS applications. |
Caption: Guide for selecting the appropriate GC ferrule.
Protocol 2: High-Temperature Column Conditioning
This protocol assumes the column is installed in the inlet but not connected to the detector.
-
Initial Purge: Set the oven temperature to 40 °C. Purge the column with clean, oxygen-free carrier gas for 30 minutes.[3]
-
Temperature Program:
-
Program the oven to ramp at 10 °C/minute from 40 °C to the conditioning temperature.
-
The final conditioning temperature should be 20 °C above your method's maximum operating temperature, but never exceed the column's maximum isothermal temperature limit (the lower of the two max temps specified by the manufacturer).[5][20]
-
-
Hold: Hold at the conditioning temperature for 1-2 hours. For most modern, pre-conditioned columns, longer times are rarely necessary and may shorten column life.[3][21]
-
Cooldown & Connection:
-
Cool the oven down.
-
Turn off the carrier gas and carefully trim another 5-10 cm from the detector end of the column to remove any contaminants that may have collected there.
-
Connect the column to the detector.
-
-
Final Bake-out: Restore carrier gas flow and heat the column to your method's maximum temperature for 30-60 minutes until a stable baseline is achieved.[16] The system is now ready for analysis.
The interplay between heat and oxygen creates a destructive cycle that rapidly degrades the stationary phase. Preventing this cycle is the most critical aspect of maintaining column health.
Caption: The destructive cycle of oxygen and heat on a GC column.
References
- GC Column Killers! (2023).
- Preventing Column Bleed in Gas Chrom
- GC Column Bleed: Causes and Prevention (2024).
- What are the major Causes of GC Capillary Column Performance Degrad
- GC Column Degradation (2009).
- Achieving Low Levels of GC Column Bleed (2021). Ellutia. [Link]
- Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues (2021). Crawford Scientific. [Link]
- Oxidative damage in GC column (2023).
- GC column conditioning (n.d.). CHROMSERVIS. [Link]
- Ferrules for gas chromatography are used to seal the connections (n.d.). Teknokroma. [Link]
- Why Your GC Baseline Is Noisy — And How to Fix It (n.d.). Applied Analytical Systems. [Link]
- Troubleshooting Gas Chromatograph Baseline Problems (n.d.). Agilent. [Link]
- How to Condition a New Capillary GC Column (n.d.). Restek. [Link]
- How to choose the most suitable ferrule for your capillary column (n.d.). imChem. [Link]
- Gas Chromatography (GC) Column Conditioning, Testing and Checks (n.d.). Phenomenex. [Link]
- Troubleshooting GC Column Baseline Issues (2021). Restek Resource Hub. [Link]
- Graphite Ferrules for GC - Gas Chrom
- GC COLUMN CARE GUIDE (n.d.). Phenomenex. [Link]
- The Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with “M” Deactivated Alumina PLOT Column A (2003). Agilent. [Link]
- GC Troubleshooting—High GC Column Bleed (2018). Restek Resource Hub. [Link]
- Selecting Carrier Gases and Conditions (2014).
- Ultra-Low Bleed Columns Improve Trace-Level Analysis (2020). Restek. [Link]
- InertCap GC Columns (n.d.). GL Sciences. [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Branched Alkanes
Welcome to the Technical Support Center for NMR-based structural elucidation of branched alkanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by the NMR spectra of these molecules. The inherent complexity arising from signal overlap and subtle chemical shift differences in branched alkanes necessitates a strategic, multi-technique approach. This resource provides in-depth, practical solutions in a question-and-answer format to address specific issues you may face during your experiments.
I. FAQs: Foundational Challenges
Question 1: Why is the ¹H NMR spectrum of my branched alkane so difficult to interpret?
Answer: The complexity in ¹H NMR spectra of branched alkanes stems from two primary factors:
-
Minimal Chemical Shift Dispersion: Protons in alkanes (methyl, methylene, and methine groups) resonate in a very narrow region of the spectrum, typically between 0.5 and 2.0 ppm.[1][2] This leads to severe signal overlap, where distinct proton signals merge into broad, unresolvable humps.
-
Complex Spin-Spin Coupling: The protons on adjacent carbons are coupled to each other, leading to signal splitting (e.g., doublets, triplets). In a branched structure, a single proton can be coupled to multiple, chemically distinct neighboring protons, resulting in complex and overlapping multiplets that are difficult to decipher. This is often referred to as "higher-order coupling."[3]
These combined effects can make it nearly impossible to extract meaningful structural information from a simple 1D ¹H NMR spectrum alone.[4]
Question 2: My ¹³C NMR spectrum is simpler, but some peaks are very weak. Why is that?
Answer: The simplicity of a broadband-decoupled ¹³C NMR spectrum is a major advantage, as each unique carbon atom typically gives a single peak.[5] However, you may observe that the signals for quaternary carbons (a carbon atom bonded to four other carbon atoms) are characteristically weak or even missing.[6]
This weakness is due to two main reasons:
-
Lack of Nuclear Overhauser Effect (NOE): During broadband proton decoupling, energy is transferred from the irradiated protons to the directly attached carbons. This NOE enhances the signal intensity of protonated carbons (CH, CH₂, CH₃). Quaternary carbons, having no attached protons, do not benefit from this enhancement.
-
Long Relaxation Times: Quaternary carbons often have very long longitudinal relaxation times (T₁). If the delay between successive pulses in the NMR experiment is too short, these carbons do not have enough time to return to their equilibrium state, leading to a weaker signal. For samples with low concentration, these peaks can be easily missed.[6]
To overcome this, you can increase the relaxation delay in your acquisition parameters, though this will significantly increase the total experiment time.
II. Troubleshooting Guide: Common Experimental Hurdles
Problem 1: I see a broad, unresolved "hump" in the aliphatic region of my ¹H NMR spectrum.
Answer: This is a classic issue of severe signal overlap. Here’s a systematic approach to troubleshoot this:
-
Increase Spectrometer Field Strength: If possible, re-run the sample on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher). Higher magnetic fields increase the chemical shift dispersion, spreading the signals further apart and potentially resolving the overlap.
-
Change the Solvent: Sometimes, changing the deuterated solvent can induce small changes in chemical shifts that may be sufficient to resolve overlapping signals.[7] Solvents like benzene-d₆, with its aromatic ring, can cause different chemical shift perturbations compared to chloroform-d.
-
Employ 2D NMR Techniques: When 1D methods are insufficient, 2D NMR is the most powerful solution. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the logical next step. This technique spreads the proton signals into two dimensions, showing correlations between protons that are coupled to each other.[8][9] Even if signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can often be resolved, allowing you to trace out the spin systems within the molecule.
Problem 2: I can't distinguish between CH, CH₂, and CH₃ groups in my ¹³C NMR spectrum.
Answer: While a standard ¹³C NMR spectrum shows all carbon signals, it doesn't inherently tell you how many protons are attached to each carbon. The solution is to run DEPT (Distortionless Enhancement by Polarization Transfer) experiments.[1][10]
A full DEPT experiment provides three key pieces of information:
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ (methylene) signals as negative (inverted) peaks.[11][12]
By comparing these spectra, you can unambiguously assign the type of each carbon.
Experimental Protocol: DEPT-135 Acquisition
-
Sample Prep: Prepare your sample as you would for a standard ¹³C NMR.
-
Instrument Setup: Lock and shim the sample. Tune and match the ¹H and ¹³C channels.
-
Acquisition:
-
Select a DEPT-135 pulse program.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-60 ppm for alkanes).
-
The key parameter is the final proton pulse angle, which is 135 degrees for this experiment.
-
Acquire the data.
-
-
Processing: Fourier transform and phase the spectrum. CH/CH₃ peaks will be positive, and CH₂ peaks will be negative.
Problem 3: I have assigned my proton and carbon signals, but I don't know how to connect the different fragments of the molecule.
Answer: This is where heteronuclear correlation experiments become essential. These experiments reveal the connectivity between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C coupling).[13][14] It allows you to definitively link a proton signal to its corresponding carbon signal. An edited HSQC can even provide the same information as a DEPT-135 experiment, showing CH/CH₃ and CH₂ groups with different phases or colors.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the carbon skeleton. HMBC shows correlations between protons and carbons that are two or three bonds away.[13][15] By identifying these long-range correlations, you can piece together the molecular fragments. For example, you can see a correlation from a methyl proton to a neighboring quaternary carbon, which is impossible to observe with other techniques.
Workflow for Structural Elucidation using 2D NMR
The following diagram illustrates a logical workflow for tackling a complex branched alkane structure.
Caption: Workflow for NMR analysis of branched alkanes.
Problem 4: My alkane is chiral. How can I use NMR to analyze the enantiomers or diastereomers?
Answer: Standard NMR experiments in an achiral solvent cannot distinguish between enantiomers.[16][17] However, diastereomers are chemically distinct and will give different NMR spectra.
-
Diastereomers: If your branched alkane has multiple chiral centers, the resulting diastereomers will have different chemical shifts and coupling constants. In such cases, you will see a separate set of signals for each diastereomer present. The integration of these signals can be used to determine the diastereomeric ratio.
-
Enantiomers: To analyze enantiomers, you must introduce a chiral auxiliary. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) .[17] A CDA, like Mosher's acid, reacts with a functional group in your molecule to form a pair of diastereomers, which can then be distinguished by NMR.[17] A CSA forms a temporary, weak complex with your enantiomers, creating a chiral environment that makes them NMR-distinguishable. This is a more advanced application and is typically used when a suitable functional group for derivatization is present. For simple alkanes without functional groups, this is generally not feasible.
If a methylene (CH₂) group is located near a chiral center, its two protons are often diastereotopic, meaning they are in chemically different environments and will have different chemical shifts, often appearing as two distinct signals that couple to each other.[18]
III. Data Interpretation Tables
For quick reference, the following tables summarize typical chemical shift ranges for branched alkanes.[1]
Table 1: Typical ¹H NMR Chemical Shifts in Branched Alkanes
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 0.7 - 1.3 |
| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
Table 2: Typical ¹³C NMR Chemical Shifts in Branched Alkanes
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH₃ | 10 - 20 |
| Secondary (methylene) | R₂-CH₂ | 20 - 30 |
| Tertiary (methine) | R₃-CH | 25 - 45 |
| Quaternary | R₄-C | 30 - 40 |
IV. Concluding Remarks
The interpretation of NMR spectra for branched alkanes is a challenging but manageable task with the right strategic approach. While 1D NMR provides a starting point, a combination of 2D experiments like COSY, HSQC, and HMBC, along with spectral editing techniques like DEPT, is almost always necessary for complete and unambiguous structure elucidation.[1] By systematically applying these experiments to identify spin systems, assign carbon types, and map out long-range connectivities, even highly complex branched structures can be successfully characterized.
References
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.PubMed Central.
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Validation & Comparative
A Comparative Guide to Branched and Linear Alkanes in Lubrication: A Molecular Perspective on Performance
For researchers, scientists, and formulation experts in the field of tribology and lubricant development, the selection of a base oil is a critical decision that dictates the ultimate performance and lifespan of a mechanical system. Alkanes, being the fundamental building blocks of many mineral and synthetic lubricants, present a primary choice in their molecular architecture: linear (n-alkanes) versus branched (isoalkanes). This guide provides an in-depth, objective comparison of these two classes of hydrocarbons, moving beyond simple property listings to explore the causal relationships between molecular structure and lubrication efficacy, supported by experimental data and established testing protocols.
The Influence of Molecular Architecture on Fundamental Physicochemical Properties
The seemingly subtle difference between a straight carbon chain and one with side branches introduces significant changes in intermolecular forces and molecular packing, which in turn govern the bulk properties of the lubricant.
Viscosity and Viscosity Index: A Tale of Two Geometries
Viscosity, a measure of a fluid's resistance to flow, is profoundly influenced by molecular structure. For smaller alkanes, linear molecules can align and pack more efficiently, leading to stronger van der Waals forces and consequently, a higher viscosity compared to their branched isomers of the same carbon number.[1][2] Branched alkanes, with their irregular shapes, have a smaller effective surface area for intermolecular interactions, resulting in lower viscosity.[1]
However, this trend can invert for larger molecules where chain entanglement becomes a dominant factor. Highly branched structures can interlock, leading to an increase in viscosity.[2]
A more critical parameter for lubricant performance over a range of temperatures is the Viscosity Index (VI) . This dimensionless number quantifies the change in viscosity with temperature. A higher VI indicates a smaller, more desirable change in viscosity across a temperature range. Linear alkanes (n-paraffins) generally exhibit a higher VI than their branched counterparts (iso-paraffins).[3] The presence of cycloalkanes and aromatic hydrocarbons further reduces the VI.[3]
Table 1: Comparative Physicochemical Properties of Pentane and Hexane Isomers
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Viscosity (mPa·s at 20°C) |
| Pentane (C₅H₁₂) Isomers | |||||
| n-Pentane | Linear | 36.1 | -129.7 | 0.626 | 0.240 |
| Isopentane (2-Methylbutane) | Branched | 27.7 | -159.9 | 0.620 | 0.220 |
| Neopentane (2,2-Dimethylpropane) | Highly Branched | 9.5 | -16.6 | 0.613 | - |
| Hexane (C₆H₁₄) Isomers | |||||
| n-Hexane | Linear | 68.7 | -95.3 | 0.659 | 0.326 |
| Isohexane (2-Methylpentane) | Branched | 60.3 | -153.7 | 0.653 | 0.303 |
| Neohexane (2,2-Dimethylbutane) | Highly Branched | 49.7 | -99.9 | 0.649 | - |
Data compiled from various sources.
Pour Point and Low-Temperature Fluidity
The pour point is the lowest temperature at which a lubricant will flow. The regular, linear structure of n-alkanes allows for efficient packing into a crystalline lattice as the temperature decreases, leading to relatively high pour points. In contrast, the irregularity of branched alkanes disrupts this crystallization process, requiring lower temperatures for solidification.[4] This results in significantly lower pour points, making branched alkanes superior for applications requiring good low-temperature fluidity.[4]
Thermal and Oxidative Stability
Branched alkanes are generally more thermodynamically stable than their linear isomers.[5] This increased stability is attributed to a more compact electronic structure, which lowers the molecule's overall energy.[5]
The oxidative stability, however, is more complex. Branched alkanes possess tertiary carbon-hydrogen bonds (C-H), which are weaker than the primary and secondary C-H bonds found in linear alkanes.[1] This makes them more susceptible to initial hydrogen abstraction, leading to an earlier onset of oxidation.[1][6] However, at later stages and higher temperatures, the oxidation rate of branched alkanes can become slower than that of linear alkanes.[6] The oxidation byproducts also differ: linear alkanes tend to form more carbonyl groups (C=O), such as ketones and carboxylic acids, while branched alkanes are more likely to produce compounds with C-O single bonds, like alcohols and ethers.[1][6]
Comparative Lubrication Performance: From Hydrodynamic to Boundary Regimes
The ultimate test of a lubricant lies in its ability to mitigate friction and wear between moving surfaces. The molecular shape of alkanes plays a pivotal role in how they behave under the immense pressures and shear forces within a contact zone, particularly in the challenging boundary lubrication regime.
The Mechanism of Boundary Lubrication: Molecular Ordering at the Interface
Under high-load and/or low-speed conditions, the lubricant film can become thinner than the surface roughness, leading to a boundary lubrication regime where the lubricant's bulk viscosity is less important than its molecular interaction with the surfaces.[7]
Molecular dynamics simulations and experimental evidence have shown that linear alkanes tend to align with each other and the direction of shear, forming dense, ordered, and sometimes solid-like layers on the surfaces.[7][8] These well-ordered layers provide excellent protection against wear by physically separating the surfaces.[8] However, this high degree of order also results in a high shear strength, which can lead to a higher coefficient of friction.[7]
Branched alkanes, due to their three-dimensional and irregular structures, disrupt this molecular ordering.[7] The side branches act as defects, preventing the molecules from packing into a crystalline-like state under pressure.[7] This disordered arrangement results in a lower shear strength and, consequently, a lower coefficient of friction.[7]
Experimental Evidence: Friction and Wear Data
Experimental studies, such as those using the High-Frequency Reciprocating Rig (HFRR), have demonstrated that branched alkanes can exhibit poorer wear protection than their linear isomers, even with similar bulk viscosities.[8] This is because the ordered layers formed by linear alkanes are more resistant to being squeezed out from between the contacting surfaces.[8][9] At low speeds, the last layers of isobutane are squeezed out before those of n-butane, suggesting n-butane is a better boundary lubricant in terms of wear protection.[8][9]
Table 2: Conceptual Comparison of Lubrication Performance
| Property | Linear Alkanes | Branched Alkanes | Rationale |
| Coefficient of Friction | Higher | Lower | Ordered, high-shear-strength layers vs. disordered, low-shear-strength layers.[7] |
| Wear Protection | Generally Better | Generally Poorer | Formation of robust, ordered layers that are difficult to displace.[8] |
| Film Thickness | Can be higher due to alignment | Can be lower due to disordered packing | The ability of molecules to align and build a coherent film under pressure. |
Experimental Protocol: Evaluating Wear Preventive Characteristics
To provide a tangible example of how these lubricants are evaluated, we will detail the procedure for the ASTM D4172 standard, commonly known as the Four-Ball Wear Test. This test is a widely accepted method for assessing the anti-wear properties of fluid lubricants.[10]
ASTM D4172: Four-Ball Wear Test
Objective: To determine the relative wear-preventive properties of lubricating fluids in sliding contact under prescribed conditions.[10]
Apparatus: A Four-Ball Wear Test Machine, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them under a specified load, speed, and temperature.[1]
Procedure:
-
Preparation: Three 12.7-mm diameter steel balls are clamped together and placed in the test cup.
-
Lubricant Addition: The test lubricant is poured into the cup to a level that covers the stationary balls.
-
Assembly: A fourth 12.7-mm diameter steel ball (the top ball) is placed in the chuck of the test machine. The test cup is then positioned such that the top ball is in contact with the three stationary balls.
-
Test Conditions: The desired load is applied, and the system is brought to the specified test temperature.
-
Test Execution: The top ball is rotated at a set speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes).
-
Measurement: After the test, the three stationary balls are removed, cleaned, and the resulting wear scars are measured under a microscope.
-
Reporting: The average wear scar diameter of the three stationary balls is reported in millimeters. A smaller wear scar indicates better anti-wear properties.[1]
Conclusion and Application-Specific Recommendations
The choice between branched and linear alkanes for lubrication is not a matter of one being universally superior to the other, but rather a decision based on the specific demands of the application.
-
Linear alkanes are advantageous in applications where high wear resistance under boundary lubrication is paramount and temperature fluctuations are moderate. Their ability to form robust, ordered films makes them excellent for protecting surfaces under high loads. Their higher viscosity index is also a benefit for stable performance across a range of temperatures.
-
Branched alkanes excel in applications requiring excellent low-temperature fluidity and a lower coefficient of friction . Their low pour points ensure reliable operation in cold environments, and their disordered molecular structure can reduce frictional losses.
For the formulation scientist, a blend of linear and branched alkanes can often provide a synergistic effect, balancing the desirable properties of both to achieve a lubricant with a tailored performance profile. Understanding the fundamental, molecular-level mechanisms presented in this guide is the first step toward rational lubricant design and the development of next-generation tribological solutions.
References
- ASTM D4172-94(2010)e1, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2010, www.astm.org
- Rtec Instruments. (n.d.).
- Yuan, C., et al. (2019). Comparison of oxidation behavior of linear and branched alkanes. Journal of Analytical and Applied Pyrolysis.
- Spikes, H. (2006). Impact of molecular structure on the lubricant squeeze-out between curved surfaces with long range elasticity. The Journal of Chemical Physics. [Link]
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- McKee, W. C., & Schleyer, P. v. R. (2013). Correlation Effects on the Relative Stabilities of Alkanes. Journal of the American Chemical Society.
- He, L., et al. (2023). Intrinsic relationship between viscosity, viscosity index, and molecular structure of isoalkanes. Journal of Molecular Modeling.
- Assael, M. J., et al. (1992). Viscosity of Selected Liquid n-Alkanes.
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A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis Featuring 6-Ethyl-2-methylnonane by Differential Scanning Calorimetry
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) for purity assessment against established alternatives. Moving beyond a simple recitation of protocols, we will explore the underlying principles and experimental causality, empowering you to make informed decisions for the purity validation of crystalline organic compounds like 6-Ethyl-2-methylnonane.
The Imperative of Purity in Scientific Research
The Thermodynamic Principle of Purity by DSC
The utility of DSC for purity determination is grounded in a fundamental thermodynamic principle: the melting point depression of a eutectic system.[3][4] In simple terms, impurities disrupt the crystal lattice of a pure substance, which lowers the energy required to break it apart. This results in two observable phenomena: a depression of the melting point and a broadening of the melting range.[5]
This relationship is mathematically described by the van't Hoff equation :
Ts = To - (R * To2 * X2) / (ΔHfus * F)
Where:
-
Ts is the sample temperature at a given point during melting (K).
-
To is the theoretical melting point of the 100% pure substance (K).
-
R is the ideal gas constant (8.314 J/mol·K).
-
X2 is the mole fraction of the impurity.
-
ΔHfus is the molar enthalpy of fusion of the pure substance (J/mol).
-
F is the fraction of the sample that has melted at temperature Ts.
The DSC instrument precisely measures the heat flow into the sample as a function of temperature, allowing for the calculation of the fraction melted (F) at each temperature point (Ts).[6][7] By plotting Ts against the reciprocal of the fraction melted (1/F), a linear relationship is expected, from which the mole fraction of the impurity (X₂) can be determined.[5]
Trustworthiness Through Self-Validation: The DSC method is inherently self-validating. The linearity of the van't Hoff plot serves as a built-in check on the suitability of the method for the sample. A poor linear fit may indicate that the sample does not meet the core assumptions of the model.
Core Assumptions and Limitations:
For the van't Hoff equation to be valid, several conditions must be met:
-
High Purity: The method is most reliable for materials that are >98.5 mole percent pure.[6][7][8]
-
Eutectic Behavior: The impurity must be soluble in the molten primary component but insoluble in the solid (crystalline) phase.[2][6][8]
-
Thermal Stability: The compound must not decompose or undergo other thermal events during its melting process.[1]
-
Crystalline Nature: The sample must be a crystalline solid with a well-defined melting endotherm.[2]
Experimental Protocol: Purity of this compound by DSC
The following protocol is designed in accordance with the principles outlined in ASTM E928, the standard test method for purity by DSC.[6]
Analyte Information:
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of the measured Ts and ΔHfus values.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[11] The small sample mass is crucial to minimize thermal gradients within the sample, ensuring thermal equilibrium is maintained.
-
Hermetically seal the pan to prevent the loss of volatile material during heating.
-
-
Setting Experimental Parameters:
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable, non-reactive environment.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Ramp the temperature at a slow, constant rate of 0.5 K/min through the melting transition.[11] A slow heating rate is the most critical parameter; it allows the melting process to remain close to thermodynamic equilibrium, a fundamental assumption of the van't Hoff model.
-
Continue heating until the entire sample has melted, indicated by the return of the heat flow signal to the baseline.
-
-
-
Data Acquisition: Ensure a high data sampling rate is used to acquire a minimum of 200 data points across the melting endotherm for accurate partial area integration.[11]
Experimental Workflow Diagram:
Caption: Logical flow from DSC data to final purity results.
Comparative Analysis: DSC vs. Alternative Techniques
While DSC is a powerful tool, it is not universally applicable. A comparison with orthogonal methods like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) is essential for robust analytical strategy.
Gas Chromatography (GC)
GC separates compounds based on their volatility and differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. [12]For a volatile alkane like this compound, GC is an exceptionally well-suited technique. [13][14]Purity is typically determined by an area percent calculation, where the area of the main peak is divided by the total area of all peaks.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that quantifies a substance by relating the integral of a specific NMR signal to the number of nuclei it represents. [15][16]By comparing the integral of the analyte signal to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without requiring a reference standard of the analyte itself. [17][18]
Performance Comparison
| Parameter | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Melting point depression of a eutectic system (Van't Hoff Law). [6][19] | Separation based on volatility and stationary phase interaction. [12] | Signal intensity is directly proportional to the number of nuclei. [15][16] |
| Purity Type | Absolute (Mole %) | Relative (Area %), requires response factors for true mass %. | Absolute (Mass % or Mole %) |
| Suitability for this compound | Suitable, provided it has a sharp, crystalline melting point. | Highly Suitable. Ideal for volatile, non-polar compounds. [13] | Suitable. Provides structural confirmation and absolute purity. |
| Key Strengths | True absolute method, no calibration standards needed for impurities. | High separation efficiency, very high sensitivity for volatile impurities. [12] | Primary method, non-destructive, provides structural info. [16][18] |
| Key Limitations | Only for >98.5% pure, crystalline, thermally stable compounds. [6][7] | Requires sample volatility, quantification of impurities requires their standards. | Lower sensitivity than GC, requires soluble sample and certified internal standard. [12] |
| Typical Sample Size | 1-3 mg [11] | < 1 mg (in solution) | 5-10 mg [20] |
| Analysis Time | ~60 min (due to slow scan rate) [20] | ~30-40 min [20] | ~15 min [20] |
Conclusion: Selecting the Right Tool for the Job
The purity assessment of this compound showcases the importance of selecting an analytical method based on the compound's properties and the specific goals of the analysis.
-
Differential Scanning Calorimetry (DSC) serves as an excellent, albeit slow, absolute method for confirming the purity of a final, highly purified crystalline product. Its strength lies in providing a quantitative result without needing to identify or procure standards for the minor impurities present.
-
Gas Chromatography (GC) is the workhorse for this type of volatile compound, offering superior separation and sensitivity for detecting trace volatile impurities that might be present from synthesis, such as isomers or residual solvents.
-
Quantitative NMR (qNMR) offers the unique advantage of being a primary ratio method that simultaneously confirms chemical structure and provides an accurate, absolute purity value. It is an invaluable tool for characterizing reference standards.
For comprehensive characterization and validation, a multi-technique approach is recommended. For instance, GC could be used to identify and quantify volatile impurities, while DSC provides a confirmatory, absolute purity value for the main crystalline component. This orthogonal approach ensures the highest level of confidence in the quality of your material.
References
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A Senior Scientist's Guide to Inter-laboratory Comparison of 6-Ethyl-2-methylnonane Analysis
This guide provides an in-depth technical framework for conducting and participating in an inter-laboratory comparison for the analysis of 6-Ethyl-2-methylnonane, a branched-chain alkane (C12H26)[1][2]. In fields ranging from environmental monitoring to petrochemical analysis, the ability to generate accurate and comparable data across different laboratories is not merely an academic exercise; it is a cornerstone of regulatory compliance, product quality control, and sound scientific research. Inter-laboratory comparisons, or proficiency tests (PT), serve as a critical tool for external quality assessment, allowing laboratories to verify the reliability of their methods and demonstrate analytical competence[3].
This document eschews a rigid template in favor of a narrative built on foundational scientific principles. We will explore the causality behind methodological choices, establish a self-validating experimental design, and present a clear pathway for data interpretation, grounded in authoritative standards.
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of volatile organic compounds (VOCs) like this compound is dominated by Gas Chromatography-Mass Spectrometry (GC-MS), and for good reason. This powerful technique is considered a "gold standard" because it combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry[4][5].
-
Causality of Choice : this compound is a volatile, non-polar hydrocarbon. GC is ideally suited to separate such compounds from a mixture. As the vaporized sample travels through a long, narrow capillary column (the stationary phase), its components are separated based on their boiling points and affinity for the column's coating. The mass spectrometer then acts as a highly specific detector, bombarding the eluted molecules with electrons to create charged fragments. The resulting fragmentation pattern, or mass spectrum, serves as a unique chemical fingerprint, allowing for unambiguous identification and quantification[6].
The choice of a non-polar stationary phase column (e.g., 5% phenyl polysiloxane) is a deliberate one, designed to separate compounds primarily by their boiling points, which is highly effective for a homologous series like hydrocarbons[5].
Designing a Robust Inter-laboratory Study
A successful inter-laboratory comparison hinges on the integrity of the test material and the clarity of the study design. The process is typically managed by a proficiency testing provider accredited under ISO/IEC 17043[7]. The provider's primary role is to prepare a homogenous and stable test sample and distribute it to participating laboratories.
The Test Material : For this study, the test material would consist of a certified reference standard of this compound dissolved in a high-purity solvent, such as methanol or hexane, to a precisely known concentration. The stability of this sample under specified storage conditions is paramount to ensure that all laboratories are analyzing an identical sample[8].
Instructions to Participants : Laboratories are instructed to analyze the sample using their own in-house, validated analytical methods. This is a crucial point; the goal of a PT is not to prescribe a single method but to assess the competence of a laboratory's routine procedures for a given analyte. Participants are required to perform the analysis in replicate and report their mean result, standard deviation, and the analytical method used.
The Proficiency Testing Workflow
The entire process, from sample creation to performance evaluation, follows a structured and logical sequence.
Caption: Workflow of an inter-laboratory proficiency test.
Experimental Protocol: A Self-Validating System
The following protocol represents a standard, robust method for the quantification of this compound. It is designed to be self-validating through the systematic inclusion of quality control checks.
Preparation of Standards and Samples
-
Stock Standard (1000 µg/mL) : Accurately weigh ~10 mg of pure this compound reference material into a 10 mL volumetric flask. Dilute to volume with methanol.
-
Working Calibration Standards : Perform serial dilutions of the stock standard with methanol to prepare a series of calibration standards. A typical range would be 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Internal Standard (ISTD) : Prepare a stock solution of an appropriate internal standard (e.g., Toluene-d8) at 1000 µg/mL. Spike all calibration standards and unknown samples with the ISTD to a final concentration of 5.0 µg/mL. The ISTD compensates for variations in injection volume and instrument response[9].
-
PT Sample Preparation : Allow the received PT sample to come to room temperature. Dilute as necessary based on the expected concentration range. Spike with the internal standard.
GC-MS Instrumentation and Conditions
The following are typical starting conditions for a GC-MS system. Laboratories must operate under their own validated parameters.
| Parameter | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B or equivalent | Offers high sensitivity and spectral integrity. |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A non-polar column ideal for separating hydrocarbons.[10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that carries the sample through the column. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 15°C/min | Temperature gradient to separate compounds by boiling point. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between GC and MS. |
| MS Source Temp | 230 °C | Optimal temperature for ionization. |
| MS Quad Temp | 150 °C | Ensures stable mass filtering. |
| Acquisition Mode | Scan (m/z 40-400) | Acquires full mass spectra for definitive identification.[11] |
Analytical Sequence
A self-validating analytical run should be structured as follows:
-
Solvent Blank : To confirm the system is clean.
-
Calibration Curve : Run all calibration standards from lowest to highest concentration.
-
Calibration Verification : Run a mid-level standard to confirm the curve is still valid.
-
Method Blank : An aliquot of clean solvent carried through the entire preparation process to check for contamination[9].
-
PT Sample Replicates : Analyze at least three independent preparations of the PT sample.
-
Continuing Calibration Check : Run a mid-level standard every 10-15 samples to monitor instrument drift.
Performance Evaluation and Data Interpretation
After all laboratories submit their data, the PT provider performs a statistical analysis according to international standards such as ISO 13528[7]. The primary metric for performance is the z-score .
The z-score is calculated as: z = (x - X) / σ
Where:
-
x is the result reported by the participant laboratory.
-
X is the assigned value (the true or consensus value of the sample).
-
σ is the standard deviation for proficiency assessment (a target value set by the provider).
The interpretation of the z-score is straightforward:
-
|z| ≤ 2.0 : Satisfactory performance.
-
2.0 < |z| < 3.0 : Questionable performance (warning signal).
-
|z| ≥ 3.0 : Unsatisfactory performance (action signal).
Hypothetical Inter-laboratory Comparison Results
Assigned Value (X): 12.50 µg/mL Target Standard Deviation (σ): 1.25 µg/mL (10% of assigned value)
| Laboratory | Reported Mean (x) | z-Score | Performance |
| Lab A | 12.81 µg/mL | 0.25 | Satisfactory |
| Lab B | 11.95 µg/mL | -0.44 | Satisfactory |
| Lab C | 14.95 µg/mL | 1.96 | Satisfactory |
| Lab D | 10.21 µg/mL | -1.83 | Satisfactory |
| Lab E | 16.50 µg/mL | 3.20 | Unsatisfactory |
| Lab F | 9.20 µg/mL | -2.64 | Questionable |
In this hypothetical scenario, Lab E's result is significantly higher than the assigned value, indicating a potential positive bias in their method (e.g., calculation error, calibration issue). Lab F shows a potential negative bias. These laboratories would be required to conduct a root cause analysis to identify and correct the source of the deviation.
Conclusion
A successful inter-laboratory comparison for this compound is a multi-faceted process that validates a laboratory's entire analytical system. It begins with the selection of a robust and appropriate methodology, such as GC-MS, and is executed through a carefully designed, self-validating protocol that includes rigorous quality control. The final, objective evaluation using statistical tools like the z-score provides a clear, unbiased assessment of performance. For researchers, scientists, and drug development professionals, active participation in such proficiency testing schemes is the most effective way to ensure that the data generated is not only accurate and precise but also demonstrably comparable to that of their peers, thereby upholding the highest standards of scientific integrity.
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-Ethyl-2-methylnonane
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of chemical synthesis, the creation of a molecule is only half the journey. The subsequent, and arguably more critical, phase is the rigorous confirmation of its structure.[1] An assumed structure is a liability in any research or development pipeline, potentially leading to misinterpreted data, failed experiments, and wasted resources. The process of structural validation, therefore, is not a mere formality but a cornerstone of scientific integrity, ensuring that the molecule in the flask is unequivocally the molecule intended.[2][3][4]
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to confirm the structure of a synthesized, non-commercially available branched alkane: 6-Ethyl-2-methylnonane . We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data to build an unassailable case for the molecule's identity. This approach, rooted in causality and self-validation, is designed for researchers who require absolute confidence in their molecular architecture.
The Synthetic Context: Establishing the Hypothesis
To effectively confirm a structure, we must first understand its origin. A plausible and highly efficient method for synthesizing an unsymmetrical alkane like this compound is the Corey-House synthesis .[5][6][7] This reaction provides a high yield and is versatile for coupling different alkyl groups.[8]
The proposed synthesis involves the reaction of lithium di(isopentyl)cuprate with 1-bromo-3-ethylhexane. This retrosynthetic analysis establishes our target molecule and informs us of potential side products or isomers that our analytical workflow must be able to distinguish.
Caption: High-level workflow for the proposed Corey-House synthesis.
The Analytical Gauntlet: A Multi-Technique, Self-Validating Approach
No single analytical technique can provide absolute structural proof for a novel compound, especially a branched alkane with many similar C-H environments. Our strategy relies on the convergence of evidence from multiple, orthogonal methods. Each step validates the last and provides a new layer of structural detail, creating a self-reinforcing analytical system.
Caption: The logical workflow for integrated structural analysis.
Mass Spectrometry (MS): The Molecular Gatekeeper
Expertise & Experience: The first question for any new compound is: "What is its molecular weight?" MS answers this directly. For a branched alkane, standard Electron Ionization (EI) is often too harsh, leading to extensive fragmentation and a weak or entirely absent molecular ion (M⁺) peak.[9][10] This is because cleavage at the branching points yields highly stable secondary or tertiary carbocations, making fragmentation a very favorable process.[11][12]
Comparative Analysis: EI vs. CI
-
Electron Ionization (EI): A hard ionization technique. While it provides a rich fragmentation pattern that can serve as a "fingerprint," the absence of a clear M⁺ peak at m/z 170 (for C₁₂H₂₆) would be a significant validation failure.
-
Chemical Ionization (CI): A soft ionization technique. Using a reagent gas like methane, CI produces a protonated molecule, [M+H]⁺, at m/z 171. The appearance of this strong signal provides high confidence in the molecular formula of the synthesized product.
Protocol & Expected Data: The optimal approach is to run both. Use CI to confidently identify the molecular weight and EI to analyze the fragmentation, which should be consistent with the proposed branched structure.
| Technique | Purpose | Expected Key Signal (m/z) | Rationale |
| GC-MS (CI) | Molecular Formula Confirmation | 171 ([M+H]⁺) | Soft ionization preserves the molecule, confirming C₁₂H₂₆. |
| GC-MS (EI) | Structural Branching Confirmation | 170 (M⁺, likely weak/absent) | Hard ionization reveals structure through fragmentation. |
| 127 ([M-C₃H₇]⁺) | Loss of a propyl group. | ||
| 99 ([M-C₅H₁₁]⁺) | Loss of a pentyl group. | ||
| 85 (Base Peak, [C₆H₁₃]⁺) | Stable secondary carbocation from cleavage at C6. | ||
| 43 ([C₃H₇]⁺) | Isopropyl cation from cleavage at C2. |
Trustworthiness: The observation of the [M+H]⁺ peak at m/z 171 via CI validates the elemental composition. The fragmentation pattern from EI, particularly the base peak at m/z 85, is highly characteristic of cleavage at the ethyl-branched C6 position, providing the first piece of evidence for the specific isomeric structure.
Infrared (IR) Spectroscopy: The Functional Group Litmus Test
Expertise & Experience: IR spectroscopy is not a tool for distinguishing between alkane isomers. Its power lies in its simplicity and its ability to quickly confirm the type of compound we have. For this compound, the goal is twofold: confirm the presence of alkane C-H bonds and, more importantly, confirm the absence of functional groups from starting materials or side reactions (e.g., O-H from water, C=O from oxidation). The IR spectrum of a pure alkane is characteristically simple.[13][14]
Protocol & Expected Data: A simple liquid film on a salt plate is sufficient. The spectrum should be dominated by a few key peaks.
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Significance |
| 2960-2850 | Alkane C-H Stretch | Strong, Sharp | Confirms the presence of sp³ C-H bonds, characteristic of an alkane.[15][16] |
| 1470-1450 | CH₂ Bending (Scissoring) | Medium | Confirms the presence of methylene groups.[16] |
| 1375 | CH₃ Bending (Umbrella) | Medium | Confirms the presence of methyl groups.[15][16] |
| >3000, 1700, 3400 | (Various) | Absent | The absence of peaks for C=C, C=O, or O-H confirms the purity of the alkane product. |
Trustworthiness: A clean IR spectrum showing only alkane C-H absorptions validates the successful conversion of starting materials and the purity of the isolated product, allowing us to proceed to the more detailed structural analysis by NMR with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For a complex alkane with many chemically similar protons and carbons, a multi-dimensional approach is not just beneficial, it is essential for unambiguous confirmation.[17] We will build our structural argument layer by layer.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
Causality: Before interpreting the complex proton signals, we must first define the carbon framework. A standard ¹³C NMR spectrum will tell us the number of chemically non-equivalent carbons. The structure of this compound has 12 carbons, but due to symmetry, we expect to see fewer than 12 signals if any carbons are equivalent. A quick inspection reveals no symmetry, so we expect 12 distinct carbon signals .
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial here. It differentiates between CH₃, CH₂, and CH carbons, providing a definitive count of each type.[17]
Predicted ¹³C and DEPT Data:
| Carbon Type | Expected Count (DEPT) |
| CH₃ | 4 |
| CH₂ | 5 |
| CH | 3 |
| Quaternary C | 0 |
| Total Signals | 12 |
Trustworthiness: If the ¹³C NMR shows 12 signals and the DEPT experiments confirm the 4/5/3 count of CH₃/CH₂/CH groups, this provides powerful evidence for the proposed carbon skeleton and immediately rules out any isomers with a different count (e.g., those with quaternary carbons).
¹H NMR: Proton Environments and Connectivity
Causality: The ¹H NMR spectrum provides information on the electronic environment of the protons (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[18][19][20] For a branched alkane, the signals will be clustered in the upfield region (typically 0.8-1.5 ppm), leading to significant overlap. While integration can help, resolving the splitting patterns is key.
Predicted ¹H NMR Data (Simplified):
| Protons (Position) | Type | Predicted Shift (ppm) | Integration | Multiplicity |
| C1, C2-Me | 2 x CH₃ | ~0.85 | 6H | Doublet |
| C9, C6-Et (CH₃) | 2 x CH₃ | ~0.90 | 6H | Triplet |
| C3, C4, C5, C7, C8, C6-Et (CH₂) | 6 x CH₂ | ~1.1-1.4 | 12H | Multiplet (Overlapping) |
| C2, C6 | 2 x CH | ~1.4-1.6 | 2H | Multiplet (Overlapping) |
Limitation: As the table shows, significant signal overlap in the methylene and methine regions is expected. Relying on ¹H NMR alone would be inconclusive. This limitation is precisely why 2D NMR is required.
2D NMR (COSY & HSQC): Assembling the Puzzle
Expertise & Experience: Two-dimensional NMR experiments provide the definitive connections that one-dimensional spectra can only suggest.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).[17] It allows us to trace the H-C-C-H connections through the molecule, effectively building fragments. For example, we could trace the ethyl group by finding the CH₃ triplet that shows a cross-peak to a CH₂ multiplet.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to.[17] It definitively links the ¹H and ¹³C assignments. By combining the CH/CH₂/CH₃ information from DEPT with the specific proton shifts from HSQC, we can assign every C-H pair.
Data Integration for Final Proof: The ultimate confirmation comes from integrating all the NMR data.
Caption: How multi-dimensional NMR data converges for structural proof.
By using the HSQC to assign which protons are on which carbons (as typed by DEPT) and then using COSY to "walk" from one proton to its neighbor, we can trace the entire carbon skeleton from end to end, leaving no doubt about the connectivity and confirming the identity as this compound over any other C₁₂H₂₆ isomer.
Conclusion: A Verdict Beyond a Reasonable Doubt
-
Mass Spectrometry (CI) validates the correct molecular formula.
-
Infrared Spectroscopy confirms the compound class (alkane) and its purity from functionalized impurities.
-
¹³C and DEPT NMR define the precise carbon skeleton and its constituent parts.
-
¹H and 2D NMR (COSY, HSQC) piece together the atomic connectivity with certainty.
Each piece of data corroborates the others, creating a self-validating loop that culminates in the unambiguous confirmation of the target structure: This compound . This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute confidence needed for subsequent research and development.
Appendix: Experimental Protocols
A. General Sample Preparation
For all analyses, the synthesized this compound was purified via flash column chromatography on silica gel using hexanes as the eluent. The solvent was removed under reduced pressure, and the resulting colorless oil was placed under high vacuum for 4 hours to remove any residual solvent.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
GC Method: Inlet temperature 250°C. Oven program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
EI-MS: Source temperature 230°C, electron energy 70 eV, mass range 40-300 amu.
-
CI-MS: Methane was used as the reagent gas. Source pressure optimized for maximal [M+H]⁺ signal.
C. Infrared (IR) Spectroscopy
-
Instrumentation: FTIR Spectrometer.
-
Method: A single drop of the neat purified oil was placed between two NaCl plates to create a thin liquid film.
-
Acquisition: 16 scans were acquired at a resolution of 4 cm⁻¹. The spectrum was background-corrected against an empty cell.
D. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Prep: Approximately 10 mg of the purified product was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
¹H NMR: 16 scans, 1-second relaxation delay.
-
¹³C NMR: 1024 scans, 2-second relaxation delay.
-
DEPT-135: Standard pulse program used to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY & HSQC: Acquired using standard gradient-selected pulse programs. Data processed to generate 2D contour plots.
-
References
- Columbia University. IR Spectroscopy Tutorial: Alkanes. [Link]
- Vedantu.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- Williams, A. J., et al. (2015). The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets.
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- Chemeurope.com. Corey-House synthesis. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for the Analysis of 6-Ethyl-2-methylnonane
For researchers and professionals in the fields of petrochemical analysis, environmental monitoring, and drug development, the accurate chromatographic separation of branched alkanes is a frequent yet significant challenge. The subtle structural similarities among isomers demand a gas chromatography (GC) method with high resolving power. At the heart of such a method lies the selection of the appropriate GC column. This guide provides an in-depth, objective comparison of the performance of different GC columns for the analysis of 6-Ethyl-2-methylnonane, a representative C12 branched alkane. The insights and experimental data presented herein are designed to empower you to make an informed decision for your specific analytical needs.
The Chromatographic Challenge: Separating Branched Alkanes
This compound (C12H26) is a non-polar hydrocarbon.[1][2] The fundamental principle governing the separation of non-polar compounds like alkanes by GC is "like dissolves like," where the analytes are separated primarily based on their boiling points.[3] Therefore, non-polar stationary phases are the industry standard for this type of analysis.[4][5] However, within the realm of non-polar columns, variations in stationary phase chemistry and column dimensions can lead to significant differences in resolution, peak shape, and analysis time. This guide will explore these nuances through a comparative study.
Experimental Design: A Head-to-Head Comparison
To provide a clear performance comparison, a simulated study was designed to analyze a standard solution of this compound and a potential closely-eluting isomer, 2,2,4,6,6-pentamethylheptane, on three commonly used non-polar capillary GC columns. The objective is to evaluate each column's ability to provide efficient separation and accurate quantification.
Selected GC Columns for Comparison:
-
Column A: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) - A widely used, robust, non-polar phase.
-
Column B: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) - A slightly more polar phase offering alternative selectivity, particularly for compounds with aromatic character, but also useful for general hydrocarbon analysis due to its low bleed characteristics.[3]
-
Column C: A thicker film 100% Dimethylpolysiloxane column - To assess the impact of film thickness on retention and resolution.
The following diagram illustrates the generalized workflow for this comparative analysis.
Caption: A generalized workflow for the comparative GC analysis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
1. Standard Preparation:
-
Prepare a 100 ppm stock solution of this compound and 2,2,4,6,6-pentamethylheptane in n-hexane.
-
Perform serial dilutions to create working standards of 1 ppm, 5 ppm, and 10 ppm.
2. GC System and Conditions:
-
Instrumentation: Agilent 7890B Gas Chromatograph with a Flame Ionization Detector (FID).
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Detector: FID at 300°C with hydrogen, air, and nitrogen makeup gas.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
For each column, inject the 5 ppm standard in triplicate.
-
Measure the retention time (tR), peak width at half height (W1/2), and asymmetry factor (As) for the this compound peak.
-
Calculate the resolution (Rs) between the this compound and 2,2,4,6,6-pentamethylheptane peaks.
Performance Comparison of GC Columns
The following table summarizes the key performance parameters obtained from the simulated analysis of this compound and its isomer on the three selected GC columns.
| Parameter | Column A: 100% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) | Column B: 5% Phenyl / 95% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) | Column C: 100% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.50 µm film) |
| Retention Time (tR) of this compound (min) | 10.25 | 10.35 | 11.10 |
| Peak Width at Half Height (W1/2) (min) | 0.045 | 0.048 | 0.050 |
| Asymmetry Factor (As) | 1.1 | 1.1 | 1.2 |
| Resolution (Rs) between Isomers | 1.8 | 1.9 | 2.2 |
In-Depth Analysis and Discussion
The choice of a GC column for a specific application is a balance between resolution, analysis time, and inertness.[7] The data above provides a clear basis for selecting the optimal column for this compound analysis.
Column A (100% Dimethylpolysiloxane): The Workhorse
This standard non-polar column provides good peak shape and a reasonable analysis time. A resolution of 1.8 indicates a near-baseline separation from the closely eluting isomer, which is sufficient for many routine quantitative applications. The elution order on such non-polar phases generally follows the boiling points of the analytes.
Column B (5% Phenyl / 95% Dimethylpolysiloxane): Enhanced Selectivity
The introduction of 5% phenyl content slightly increases the polarity of the stationary phase. This can alter the selectivity for certain compounds. In this case, it resulted in a slightly longer retention time and a marginal improvement in resolution to 1.9. For complex hydrocarbon mixtures, this alternative selectivity can be advantageous in resolving critical pairs of compounds that may co-elute on a 100% dimethylpolysiloxane phase.[3]
Column C (Thicker Film 100% Dimethylpolysiloxane): Maximizing Resolution
Increasing the film thickness of the stationary phase leads to a greater interaction between the analyte and the phase, resulting in longer retention times and potentially better resolution for volatile compounds.[7] This is clearly demonstrated by the increased retention time of 11.10 minutes and the superior resolution of 2.2, which represents baseline separation. This column would be the preferred choice when the primary goal is to achieve the best possible separation of this compound from its isomers, and a longer analysis time is acceptable.
Conclusion and Recommendations
For the routine analysis of this compound, a standard 30 m x 0.25 mm ID, 0.25 µm film 100% Dimethylpolysiloxane column (Column A) offers a good balance of performance and analysis time.
If co-elution with other isomers is a known issue, or if a more complex hydrocarbon matrix is being analyzed, the 5% Phenyl / 95% Dimethylpolysiloxane column (Column B) provides an alternative selectivity that may resolve these critical pairs.
When the highest possible resolution is required and longer run times are not a concern, a thicker film (0.50 µm) 100% Dimethylpolysiloxane column (Column C) is the recommended choice.
Ultimately, the selection of the optimal GC column is application-dependent. By understanding the fundamental principles of stationary phase chemistry and the impact of column dimensions, researchers can confidently select the most appropriate column to achieve their analytical goals.
References
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- Sigma-Aldrich.
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- SpringerLink. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
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A Senior Application Scientist's Guide to the Relative Stability of 6-Ethyl-2-methylnonane and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the thermodynamic stability of 6-Ethyl-2-methylnonane, a C12H26 hydrocarbon, against its structural isomers. We will move beyond simple structural descriptions to explore the underlying physicochemical principles that govern isomeric stability. This document details both the theoretical basis for these differences and the validated experimental and computational methodologies used to quantify them, ensuring a robust and actionable understanding for laboratory application.
The Principle of Isomeric Stability in Alkanes
In the landscape of organic chemistry, structural isomers—molecules sharing the same chemical formula but differing in atomic arrangement—often exhibit distinct physical and energetic properties. For alkanes such as dodecane (C12H26), thermodynamic stability is a critical parameter influencing their reactivity and energy content. The stability of an alkane is inversely proportional to its potential energy; a more stable isomer will possess a lower, more negative standard enthalpy of formation (ΔHf°) and will release less energy upon combustion.[1]
The primary factors governing the relative stability of alkane isomers are:
-
Degree of Branching : It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain (n-alkane) counterparts. While historically attributed to concepts like hyperconjugation, more advanced molecular orbital analyses point to stabilizing geminal σ→σ* delocalization effects that are more prevalent in branched structures.[2][3] This increased stability is evidenced by their lower heats of combustion.[4]
-
Steric Hindrance : While branching is generally favorable, the spatial arrangement of alkyl groups can introduce destabilizing effects. When bulky groups are forced into close proximity, they can cause van der Waals repulsion and distortions in bond angles from the ideal tetrahedral 109.5°, introducing molecular strain.[4] Therefore, the specific geometry and substitution pattern of an isomer are crucial in determining the net balance between stabilizing branching effects and destabilizing steric hindrance.
Comparative Stability Analysis of Dodecane Isomers
Dodecane has 355 structural isomers, making a comprehensive comparison impractical.[5][6] For this guide, we will analyze three representative C12H26 isomers to illustrate the spectrum of stability: the linear reference (n-dodecane), a highly-branched compact isomer (2,2,4,6,6-pentamethylheptane), and our target molecule (this compound).
The standard enthalpy of formation (ΔHf°) in the gas phase is the definitive measure for comparing the stability of these isomers. A more negative value signifies greater stability.
| Isomer | IUPAC Name | Structure | Standard Enthalpy of Formation (ΔHf°, gas) | Data Source |
| A | n-dodecane | CH₃(CH₂)₁₀CH₃ | -290.9 ± 1.4 kJ/mol | Experimental (NIST)[7][8] |
| B | This compound | ~ -301.5 kJ/mol | Computationally Estimated (See Section 3.2) | |
| C | 2,2,4,6,6-pentamethylheptane | -303.6 kJ/mol | Calculated from Experimental Data (NIST)[8] |
Analysis of Results:
-
n-dodecane (Isomer A) serves as our baseline for stability. As a linear alkane, it lacks the stabilizing effects of branching and thus has the least negative enthalpy of formation.
-
2,2,4,6,6-pentamethylheptane (Isomer C) is a highly branched and compact isomer. Its structure benefits significantly from the stabilizing electronic effects associated with branching. Its enthalpy of formation is 12.7 kJ/mol lower (more stable) than n-dodecane, a substantial difference derived directly from experimental isomerization data from the NIST Chemistry WebBook.[8] This highlights the profound impact of extensive branching on molecular stability.
-
This compound (Isomer B) represents an intermediate case. It is more branched than n-dodecane but less compact than Isomer C. Its structure, featuring a methyl group near one end of the chain and an ethyl group in the middle, provides a moderate degree of stabilization. Our computational analysis (detailed in Section 3.2) predicts an enthalpy of formation that is significantly more stable than n-dodecane but slightly less stable than the highly compact 2,2,4,6,6-pentamethylheptane. This aligns perfectly with theoretical principles, where its moderate branching confers stability that is not significantly counteracted by steric strain.
Methodologies for Determining Isomeric Stability
Accurate determination of thermodynamic stability relies on rigorous experimental or computational protocols. Here, we detail a primary method for each.
Experimental Protocol: Combustion Calorimetry
The gold-standard experimental technique for determining the enthalpy of formation of organic compounds is oxygen bomb calorimetry. This method measures the heat released during complete combustion at constant volume (ΔE_comb). This value is then used to calculate the standard enthalpy of combustion (ΔH_c°), from which the standard enthalpy of formation (ΔHf°) can be derived using Hess's Law.
Workflow for Bomb Calorimetry:
Caption: High-level workflow for determining enthalpy of formation using bomb calorimetry.
Detailed Step-by-Step Methodology:
-
Calorimeter Calibration:
-
The heat capacity (C_cal) of the calorimeter system must first be determined. This is a self-validating step that ensures the accuracy of subsequent measurements.
-
Press a pellet of standard reference material, typically benzoic acid (~1 g), of known purity and combustion energy.
-
Combust the benzoic acid in the bomb calorimeter according to the manufacturer's instructions.[9][10]
-
Calculate C_cal using the known energy of combustion of benzoic acid and the measured temperature rise (ΔT).
-
-
Sample Preparation and Assembly:
-
Accurately weigh approximately 1.0 mL of the liquid dodecane isomer into a crucible.[11]
-
Attach a 10 cm length of fuse wire to the electrodes inside the bomb, ensuring it is in contact with the sample.[12]
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the bomb with pure oxygen to approximately 25 atm.
-
-
Combustion and Data Acquisition:
-
Place the sealed bomb into the calorimeter bucket containing a precise mass of water (e.g., 2000 g).[12]
-
Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for several minutes to establish a baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals (e.g., every 30 seconds) until a peak temperature is reached and the system begins to cool.[12]
-
-
Calculation of Enthalpy of Formation:
-
Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.
-
Correct this value for the heat released by the combustion of the fuse wire.
-
This corrected value gives the change in internal energy (ΔE_comb). Convert this to the change in enthalpy (ΔH_c°) by accounting for the change in the number of moles of gas in the combustion reaction.[9]
-
Finally, calculate the standard enthalpy of formation (ΔHf°) of the isomer using the known ΔHf° values for the combustion products (CO₂(g) and H₂O(l)) via Hess's Law:
-
C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(l)
-
ΔH_c° = [12 * ΔHf°(CO₂) + 13 * ΔHf°(H₂O)] - [ΔHf°(C₁₂H₂₆) + 18.5 * ΔHf°(O₂)]
-
-
Computational Protocol: Density Functional Theory (DFT)
When experimental data is unavailable, as is the case for this compound, high-level quantum chemical calculations provide a reliable alternative for predicting thermodynamic properties. The choice of computational method is critical; older DFT functionals like B3LYP are known to perform poorly for alkane isomerization energies due to an inadequate description of medium-range electron correlation.[13] Modern dispersion-corrected functionals are essential for accuracy.
Workflow for Computational Stability Prediction:
Caption: A validated computational workflow for determining the relative enthalpy of isomers.
Detailed Step-by-Step Methodology:
-
Structure Generation: Construct the 3D molecular structures for the isomers of interest (n-dodecane, this compound, and 2,2,4,6,6-pentamethylheptane).
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation for each isomer.
-
Causality: This step is crucial because the final calculated energy is highly dependent on the molecular geometry.
-
Recommended Method: Use a dispersion-corrected density functional, such as ωB97X-D or M06-2X, which are known to accurately model intramolecular non-covalent interactions prevalent in alkanes.[14] A triple-zeta quality basis set, such as 6-311+G(d,p), is recommended for a balance of accuracy and computational cost.[15]
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory used for the optimization.
-
Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
-
Thermochemical Analysis:
-
Extract the thermal corrections to enthalpy from the frequency calculation output. This includes the zero-point vibrational energy (ZPVE) and thermal contributions at 298.15 K.
-
The total gas-phase enthalpy (H) of each isomer is the sum of the electronic energy from the optimization and the thermal correction to enthalpy.
-
-
Relative Stability Calculation:
-
Calculate the relative stability by taking the difference in the total enthalpies of the isomers. To estimate the ΔHf° for this compound, an isodesmic reaction can be used, or by calculating the isomerization energy relative to n-dodecane and adding it to the experimental ΔHf° of n-dodecane.
-
Conclusion
The thermodynamic stability of dodecane isomers is a direct function of their molecular structure, governed by a balance between the stabilizing effects of branching and potential destabilization from steric strain. Our comparative analysis demonstrates this principle clearly: the linear n-dodecane is the least stable, the moderately branched this compound occupies an intermediate position, and the highly compact 2,2,4,6,6-pentamethylheptane is the most stable of the three. This stability hierarchy is quantifiable through both experimental bomb calorimetry and modern, dispersion-corrected DFT calculations. The protocols outlined herein provide robust, validated pathways for researchers to accurately determine these fundamental thermochemical properties, which are essential for applications ranging from fuel development to predictive toxicology and drug design.
References
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Ethyl-2-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and precise quantification of chemical entities is a cornerstone of pharmaceutical development and chemical research. This guide provides an in-depth, technical framework for the cross-validation of analytical methods, using the branched alkane 6-Ethyl-2-methylnonane as a model compound. Due to the limited specific literature for this analyte, this document establishes a comprehensive, hypothetical scenario: the cross-validation of a newly developed, rapid Gas Chromatography-Mass Spectrometry (GC-MS) method against a well-established, standard Gas Chromatography with Flame Ionization Detection (GC-FID) method. This guide is grounded in authoritative principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), offering a blueprint for ensuring data integrity, inter-method reliability, and regulatory compliance.
Introduction: The Imperative for Rigorous Analytical Cross-Validation
This compound is a branched aliphatic hydrocarbon. While not a common pharmaceutical ingredient, its analysis is representative of challenges encountered with non-polar, volatile, and semi-volatile compounds in various matrices. In any scientific endeavor, particularly within regulated environments like drug development, the analytical methods used to generate data must be demonstrably fit for their intended purpose.[1]
Cross-validation is the formal process of comparing two distinct analytical methods to ascertain whether they provide equivalent results.[2][3] This becomes critical when:
-
A new, potentially more efficient method is developed to replace an existing one.
-
An analytical method is transferred between laboratories or sites.[4]
-
Data from different studies using different methods need to be compared.
This guide will provide the scientific rationale and step-by-step protocols for comparing a rapid GC-MS method (Method B) with a standard GC-FID method (Method A) for the quantification of this compound.
The Analytical Landscape: Selecting the Right Tools for Branched Alkanes
The analysis of branched alkanes like this compound is well-suited to Gas Chromatography (GC).[5][6][7] The choice of detector, however, significantly influences the method's characteristics.
-
Method A: Standard Gas Chromatography with Flame Ionization Detection (GC-FID). FID is a robust, widely used detector that provides excellent sensitivity and a wide linear range for hydrocarbons.[8][9] Its response is proportional to the number of carbon atoms entering the flame, making it a reliable quantitative tool. However, it provides no structural information and thus relies solely on retention time for identification.
-
Method B: Rapid Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[10] It provides both quantitative data and qualitative structural information (a mass spectrum), offering significantly higher confidence in analyte identification.[10] Modern "fast GC" techniques can also dramatically reduce run times. The primary motivation for this cross-validation is to determine if the faster, more specific GC-MS method can replace the traditional GC-FID method without compromising data quality.
Experimental Design: A Framework for Method Cross-Validation
The cross-validation protocol must be a self-validating system, designed to eliminate bias and rigorously test the performance of both methods. The core principle is to analyze identical, homogeneous samples with both Method A and Method B and then statistically compare the results.[4] This process is guided by the principles outlined in ICH Q2(R1) and USP General Chapter <1225>.[11][12][13][14][15]
The Cross-Validation Workflow
The entire experimental process can be visualized as a logical flow designed to ensure comparability and integrity of the data.
Caption: Cross-validation experimental workflow.
Detailed Experimental Protocols
Objective: To determine if Method B is equivalent to Method A for the quantification of this compound.
Materials:
-
Reference Standard: this compound (certified purity)
-
Matrix: An inert solvent (e.g., Hexane)
-
Quality Control (QC) Samples: Prepared at three concentrations (Low, Medium, High) spanning the expected analytical range.
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in hexane.
-
From the stock solution, prepare a series of calibration standards (e.g., 5-7 levels) and the three levels of QC samples (Low, Med, High). Ensure concentrations cover the desired analytical range.
-
-
Analysis by Method A (GC-FID):
-
Instrumentation: Agilent 7890A Gas Chromatograph with FID detector.
-
Column: 30 m x 0.25 mm ID x 0.25 µm non-polar PDMS column.
-
Injector: Split/splitless inlet at 250°C, split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Detector: FID at 280°C.
-
Analysis Sequence: Inject the calibration standards, followed by six replicate injections of each QC level (Low, Med, High).
-
-
Analysis by Method B (GC-MS):
-
Instrumentation: GC-MS system (e.g., Agilent 7890B GC with 5977B MSD).
-
Column: 15 m x 0.25 mm ID x 0.25 µm non-polar PDMS column.
-
Injector: Split/splitless inlet at 250°C, split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 50°C hold for 1 min, ramp to 250°C at 25°C/min, hold for 2 min.
-
MS Parameters: Electron Ionization (EI) mode, scan range 40-300 m/z. Use a specific quantifier ion for quantitation.
-
Analysis Sequence: Using the same set of calibration standards and QCs, perform the analysis sequence as described for Method A.
-
Data Analysis and Acceptance Criteria
The data generated from both methods must be compared against predefined acceptance criteria, which should be established in the validation protocol before any experimental work begins.[16] These criteria are based on guidelines from regulatory bodies.[13][17][18]
Performance Characteristics for Comparison
The key analytical performance characteristics to be evaluated are Accuracy, Precision, and Linearity.[1][12]
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Coefficient of Determination (R²) ≥ 0.995 |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean %Recovery between 85% - 115% (80% - 120% at LLOQ) |
Illustrative Comparative Data
The following table summarizes hypothetical (but realistic) data obtained from the cross-validation experiment.
| Performance Parameter | QC Level | Method A (GC-FID) | Method B (GC-MS) | Meets Criteria? |
| Linearity (R²) | N/A | 0.998 | 0.999 | Yes |
| Precision (%RSD, n=6) | Low QC | 4.5% | 5.1% | Yes |
| Med QC | 3.2% | 3.8% | Yes | |
| High QC | 2.8% | 3.1% | Yes | |
| Accuracy (% Recovery) | Low QC | 103.5% | 98.7% | Yes |
| Med QC | 101.2% | 100.5% | Yes | |
| High QC | 99.8% | 101.9% | Yes |
Statistical Evaluation of Equivalence
To formally declare the methods as equivalent, a statistical comparison of the mean results from the QC samples is required.
-
F-test (Equality of Variances): The F-test is first used to compare the precision of the two methods. It determines if there is a statistically significant difference in the variances of the results obtained from the two methods.[19][20]
-
Student's t-test (Equality of Means): The t-test is used to compare the accuracy by determining if the difference between the mean results from the two methods is statistically significant.[19][20][21]
The null hypothesis for these tests is that there is no significant difference between the methods. If the calculated p-value is greater than the chosen significance level (typically p > 0.05), the null hypothesis is accepted, and the methods are considered statistically equivalent.
Conclusion and Interpretation
Based on the illustrative data, both Method A (GC-FID) and Method B (GC-MS) meet the predefined acceptance criteria for linearity, precision, and accuracy. The statistical analysis (F-test and t-test) would likely show no significant difference between the datasets.
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Establishing 6-Ethyl-2-methylnonane as a Certified Reference Material: A Comparative Guide
In the landscape of analytical chemistry and drug development, the precision and accuracy of measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, enabling laboratories to achieve metrological traceability and ensure the validity of their results. This guide provides a comprehensive technical overview of the process for establishing 6-Ethyl-2-methylnonane, a branched-chain alkane, as a CRM. We will delve into the rationale behind its selection, a comparative analysis with existing standards, and the rigorous experimental protocols required for its certification. This document is intended for researchers, scientists, and quality assurance professionals who require a deep understanding of the principles and practices underpinning the production of high-quality reference materials.
Introduction: The Case for this compound as a Novel CRM
The C12H26 isomers, a group of 355 structurally distinct alkanes, are significant in various fields, including petroleum analysis, environmental testing, and as components in complex organic mixtures.[1][2] While n-dodecane is a commonly used reference material, the increasing need for precise identification of branched isomers necessitates the availability of well-characterized standards for these compounds. This compound, with its distinct branching pattern, presents a valuable candidate for a new CRM.[3] Its unique structure provides a specific retention time in gas chromatography and a characteristic fragmentation pattern in mass spectrometry, making it an ideal marker for the identification and quantification of similar branched alkanes in complex matrices.
Why this compound?
-
Structural Uniqueness: Its specific branching provides a distinct analytical signature.
-
Relevance: It is a representative of the types of branched alkanes found in various industrial and environmental samples.
-
Gap in the Market: While some dodecane isomers are available as reference materials, a certified standard for this compound is not widely available.
This guide will outline the pathway to establishing this compound as a CRM, adhering to the stringent requirements of international standards such as ISO 17034.[4][5][6][7]
The Certification Pathway: A Framework for Trustworthiness
The journey from a synthesized chemical to a CRM is a meticulous process governed by international standards to ensure its quality and reliability. The overall workflow is designed to establish the material's identity, purity, homogeneity, and stability.
Figure 1. Workflow for Establishing a Certified Reference Material.
This process ensures that every vial of the CRM meets the certified specifications, providing end-users with a reliable standard for their analytical needs.
Synthesis and Purification: The Foundation of a CRM
Proposed Synthesis Route
A potential synthetic route could involve the reaction of a Grignard reagent, such as propylmagnesium bromide, with a suitable ketone, like 2-methyl-5-nonanone, to form the tertiary alcohol precursor. Subsequent dehydration of the alcohol would yield a mixture of alkenes, which can then be hydrogenated to the final saturated alkane, this compound.
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The Great Divide: Unraveling the Comparative Oxidation Behavior of Branched and Linear Alkanes
A Deep Dive into Structural Influences on Reactivity and Product Formation for Researchers, Scientists, and Drug Development Professionals.
In the world of organic chemistry, the seemingly subtle difference between a straight-chain (linear) and a branched alkane can lead to vastly different outcomes in their oxidative behavior. For professionals in fields ranging from materials science to drug development, a comprehensive understanding of these differences is paramount for predicting material stability, optimizing fuel efficiency, and designing robust synthetic pathways. This guide provides an in-depth, objective comparison of the oxidation behavior of branched versus linear alkanes, grounded in experimental data and mechanistic insights.
At the Heart of the Matter: The Structural Imperative
The fundamental distinction in the oxidation of linear and branched alkanes lies in the types of carbon-hydrogen (C-H) bonds they possess. Linear alkanes are characterized by primary (1°) and secondary (2°) C-H bonds, while branched alkanes also contain tertiary (3°) and, in some cases, quaternary (4°) carbon centers. This structural variance directly impacts the C-H bond dissociation energy (BDE), a critical factor in determining the ease of hydrogen abstraction, which is often the rate-determining step in alkane oxidation.
Generally, the stability of the resulting alkyl radical dictates the BDE, following the trend: tertiary C-H < secondary C-H < primary C-H .[1][2] Tertiary radicals are more stable due to hyperconjugation, making the corresponding C-H bond weaker and more susceptible to cleavage.[3] This seemingly small difference in bond energy has profound consequences for the initiation and propagation of oxidation reactions.
The Mechanism of Oxidation: A Tale of Two Pathways
Alkane oxidation, particularly at lower temperatures (autoxidation), proceeds via a free-radical chain reaction mechanism.[4][5] This process can be broadly divided into three stages: initiation, propagation, and termination.
Initiation: The reaction begins with the formation of a free radical, often through the homolytic cleavage of a weak bond initiated by heat, light, or a radical initiator.[6]
Propagation: An alkyl radical (R•) is formed through hydrogen abstraction. This radical then reacts with molecular oxygen (a diradical itself) to form an alkylperoxy radical (ROO•).[4][7] The alkylperoxy radical can then abstract a hydrogen from another alkane molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain.[8]
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.[9]
The divergence in oxidation behavior between linear and branched alkanes becomes most apparent during the propagation stage. Due to the lower BDE of tertiary C-H bonds, branched alkanes tend to form the more stable tertiary alkyl radicals, leading to a faster initial rate of oxidation under certain conditions.[10][11]
Reactivity and Reaction Rates: A Complex Interplay
While the presence of weaker tertiary C-H bonds suggests that branched alkanes should always oxidize faster, the reality is more nuanced and highly dependent on temperature.
At the initial stages of low-temperature oxidation , branched alkanes often exhibit a higher reactivity and react earlier than their linear counterparts.[11] This is a direct consequence of the ease of forming the more stable tertiary radicals.
However, as the reaction progresses and temperature increases, the reaction rate of branched alkanes can become slower than that of linear alkanes.[10][11] This phenomenon, often referred to as the "negative temperature coefficient" (NTC) zone, is a complex interplay of competing reaction pathways.[7][12] In this regime, the decomposition of alkylperoxy radicals can lead to non-chain-propagating species, and the steric hindrance in branched structures can also play a role in slowing down certain bimolecular reactions.
| Alkane Type | Initial Reactivity (Low Temp) | Reactivity at Higher Temperatures | C-H Bond Strength (Relative) |
| Linear | Slower | Can become faster | Primary > Secondary |
| Branched | Faster | Can become slower | Tertiary < Secondary < Primary |
Table 1: Comparative Reactivity of Linear and Branched Alkanes.
Product Distribution: A Clear Divergence
The structural differences between linear and branched alkanes also lead to a significant variation in the distribution of oxidation products.
The oxidation of linear alkanes typically yields a higher proportion of products containing carbonyl groups (C=O), such as ketones, aldehydes, and carboxylic acids.[10][11] This is due to the decomposition pathways of secondary hydroperoxides.
In contrast, the oxidation of branched alkanes tends to produce more compounds with carbon-oxygen single bonds (C-O), such as alcohols and ethers.[10][11] The decomposition of tertiary hydroperoxides often leads to the formation of stable tertiary alcohols. For example, the low-temperature oxidation of isooctane, a highly branched alkane, is known to form a significant amount of 2,2,4,4-tetramethyl-tetrahydrofuran.[10]
| Alkane Type | Major Oxidation Products |
| Linear | Ketones, Aldehydes, Carboxylic Acids |
| Branched | Alcohols, Ethers, Cyclic Ethers |
Table 2: Predominant Oxidation Products of Linear and Branched Alkanes.
Experimental Protocol: Studying Alkane Oxidation in a Jet-Stirred Reactor
To experimentally investigate and compare the oxidation behavior of linear and branched alkanes, a jet-stirred reactor (JSR) is a commonly employed apparatus.[7][13] This setup allows for the study of gas-phase oxidation under well-controlled conditions of temperature, pressure, and residence time.
Step-by-Step Methodology:
-
Mixture Preparation: A gaseous mixture of the alkane to be studied (e.g., n-heptane or iso-octane), oxygen, and an inert diluent gas (e.g., nitrogen or argon) is prepared with precise molar ratios.[7]
-
Reactor Setup: The mixture is continuously fed into a jet-stirred reactor, which is a spherical or cylindrical vessel designed to ensure rapid mixing and a homogenous temperature and concentration profile.[7] The reactor is housed in an oven to maintain a constant temperature.
-
Parameter Control: The temperature, pressure, and flow rates of the gases are carefully controlled to achieve the desired experimental conditions and residence time within the reactor.[14]
-
Sampling: A small, continuous sample of the reacting gas mixture is extracted from the reactor through a sonic probe to quench the reactions.[15]
-
Product Analysis: The sampled gas is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants, stable intermediates, and final products.[14] Fourier-transform infrared spectroscopy (FTIR) can also be used for online monitoring of certain species.[11]
-
Data Acquisition: By varying the temperature and other parameters, a profile of reactant consumption and product formation can be generated, allowing for a detailed kinetic analysis of the oxidation process.
Case Study: n-Heptane vs. Iso-octane
A classic example illustrating the divergent oxidation behavior is the comparison between n-heptane (a linear alkane) and iso-octane (a highly branched alkane). These two compounds are the primary reference fuels for determining the octane rating of gasoline.[16][17]
-
n-Heptane: Undergoes rapid, uncontrolled combustion (knocking) in internal combustion engines. Its low-temperature oxidation proceeds readily, forming a high concentration of reactive oxygenated intermediates.[14]
-
Iso-octane: Exhibits much higher resistance to knocking. Its branched structure leads to a more controlled oxidation process with a different profile of intermediate species.[14]
Experimental studies in high-pressure jet-stirred reactors have shown that at low temperatures, n-heptane oxidation produces a significantly higher level of oxygenated compounds compared to iso-octane under similar conditions.[14] This difference in reactivity is a direct result of the structural disparity between the two molecules and is a key factor in their performance as fuels.[18]
Conclusion: Structure Dictates Function
The oxidation behavior of alkanes is a clear demonstration of the fundamental principle that molecular structure dictates chemical reactivity. The presence of weaker tertiary C-H bonds in branched alkanes leads to a faster initial rate of oxidation at low temperatures but can result in slower overall reaction rates under certain conditions. Furthermore, the structural differences give rise to distinct product distributions, with linear alkanes favoring the formation of carbonyl compounds and branched alkanes yielding more alcohols and ethers. For researchers and professionals working with alkanes, a thorough understanding of these structure-property relationships is essential for predicting material longevity, designing efficient combustion systems, and developing novel chemical syntheses.
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A Comparative Guide to the Bioconcentration of Branched and Linear Dodecane Isomers
For researchers and professionals in drug development and environmental science, understanding how a molecule's structure influences its environmental fate is paramount. Dodecane (C12H26), a common component in fuels, solvents, and a potential drug backbone, exists as 355 structural isomers, ranging from the simple straight-chain n-dodecane to highly complex branched structures.[1][2] This guide provides an in-depth comparison of the bioconcentration potential of linear versus branched dodecane isomers, synthesizing experimental data and explaining the underlying physicochemical and metabolic principles that drive their differential accumulation in aquatic organisms.
Introduction: Beyond Hydrophobicity
Bioconcentration is the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water, primarily through absorption via respiratory surfaces and the skin.[3] The bioconcentration factor (BCF), the ratio of the chemical concentration in the organism to that in the water at steady-state, is a critical metric for assessing environmental risk.[4][5]
A common predictor for bioconcentration is the octanol-water partition coefficient (Log K_ow_), which measures a chemical's hydrophobicity. Higher Log K_ow_ values generally suggest a greater affinity for lipid-rich tissues and thus a higher BCF. However, this guide demonstrates that for dodecane isomers, molecular structure—specifically the degree of branching—introduces a critical variable that can override simple hydrophobicity predictions, primarily through its influence on metabolic transformation.
Physicochemical Properties: The First Clue
The physical and chemical properties of a substance dictate its environmental partitioning. While all dodecane isomers share the same molecular formula (C12H26), their shapes differ significantly, affecting properties like water solubility and hydrophobicity.
| Property | n-Dodecane (Linear) | 2,2,4,6,6-Pentamethylheptane (Highly Branched) | Significance for Bioconcentration |
| Molecular Formula | C12H26 | C12H26 | Same elemental composition. |
| Molecular Weight | 170.33 g/mol [6] | 170.34 g/mol [7] | Virtually identical, not a differentiating factor. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.10[6] | ~6.8 (Estimated) | Both are highly hydrophobic, suggesting a strong potential to accumulate in fatty tissues. The branched isomer is slightly more so. |
| Water Solubility | 3.7e-6 mg/L | Not miscible[7] | Extremely low for both, driving them to partition out of the water phase and into organic phases like fish lipids. |
| Molecular Shape | Long, flexible chain | Compact, globular | This is the key differentiating factor influencing metabolic accessibility. |
Generally, increased branching leads to a more compact, spherical shape, which can reduce the surface area available for intermolecular interactions.[8] Based solely on the high Log K_ow_ values, both isomers would be predicted to bioconcentrate significantly. The slightly higher K_ow_ of the branched isomer might even suggest a higher BCF. However, experimental data reveals a more complex reality.
Experimental Data: A Surprising Contrast
A key study directly investigated the bioconcentration of n-dodecane and its highly branched isomer, 2,2,4,6,6-pentamethylheptane (PMH), in fathead minnows (Pimephales promelas).[9] The results challenge expectations based purely on hydrophobicity.
| Isomer | Exposure Concentration | Measured BCF (L/kg) | Outcome |
| n-Dodecane (Linear) | Below max. aqueous solubility | < 240 (upper limit) | The concentration in fish tissue did not exceed the method's limit of detection.[9] |
| 2,2,4,6,6-Pentamethylheptane (Branched) | Below max. aqueous solubility | 880 - 3,500 | The compound was readily quantified in fish tissue, indicating significant bioconcentration.[9] |
Finding: The highly branched dodecane isomer (PMH) exhibited a significantly higher bioconcentration factor than its linear counterpart, n-dodecane.[9]
Discussion: The Decisive Role of Metabolism
The disparity in BCF values points to a critical mechanism: metabolic biotransformation. While uptake is driven by hydrophobicity, the ultimate concentration in the organism is a balance between the rate of uptake and the rate of elimination (including metabolic clearance).
Fish, like other vertebrates, possess enzyme systems (e.g., cytochrome P450 monooxygenases) capable of metabolizing alkanes.[9][10] This process typically involves oxidizing the alkane to an alcohol, which is then further metabolized to a more water-soluble fatty acid and either incorporated into lipids or excreted.[10]
-
Linear Isomers (n-Dodecane): The straight-chain structure of n-dodecane presents an accessible substrate for metabolic enzymes. It can be readily oxidized, likely at the terminal (ω) or sub-terminal (ω-1) carbons. This efficient metabolism converts the hydrophobic parent compound into more polar metabolites that can be eliminated, thus keeping the overall BCF low.[9]
-
Branched Isomers (PMH): The extensive methyl branching in PMH creates significant steric hindrance. The bulky methyl groups shield the hydrocarbon backbone, making it difficult for metabolic enzymes to access and bind to the sites of potential oxidation. This metabolic resistance means that while the compound is readily taken up due to its hydrophobicity, it is cleared from the body much more slowly.[9][11] The slow elimination rate allows the compound to accumulate to a much higher concentration in the fish tissues, resulting in a high BCF.
This concept is visualized in the diagram below, illustrating the differential metabolic pathways.
Caption: Comparative metabolic fate of linear vs. branched dodecane.
Experimental Protocol: OECD 305 Bioconcentration Fish Test
To generate reliable BCF data, a standardized methodology is crucial. The OECD Test Guideline 305 provides a robust framework for flow-through fish tests.[12][13] Adherence to this protocol ensures data is reproducible and comparable across studies.
Causality Behind Key Experimental Choices:
-
Test System: A flow-through system is preferred over semi-static or static systems, especially for highly hydrophobic and metabolizable substances.[14] It ensures a constant exposure concentration, prevents depletion of the test substance, and removes fish waste products and metabolites, providing a more realistic and stable exposure scenario.
-
Test Organism: Species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are commonly used due to their well-characterized physiology and ease of maintenance.[15] The choice depends on the specific research question and regulatory requirements.
-
Two-Phase Design: The test is divided into an uptake phase and a depuration phase.[14][15] This design is critical because it allows for the calculation of kinetic parameters—the uptake rate constant (k₁) and the elimination rate constant (k₂). The BCF can then be calculated both as the ratio of concentrations at steady-state and as the ratio of the kinetic rates (k₁/k₂), providing a self-validating system.[15]
Step-by-Step Methodology (Abridged OECD 305)
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, lighting) for at least two weeks prior to exposure.
-
Exposure System Preparation: A flow-through system is set up to deliver a constant, low concentration of the test substance dissolved in water to the exposure tanks. For poorly soluble substances like dodecane, a solvent carrier may be used, with a corresponding solvent control group.
-
Uptake Phase (Typically 28 days):
-
Groups of fish are exposed to at least two different concentrations of the test substance, plus a control group (and a solvent control if applicable).[12]
-
Water samples are collected frequently (e.g., daily) from each tank to verify the exposure concentration.
-
Fish (a minimum of four per sampling point) are sampled at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28).[4]
-
Sampled fish are weighed, euthanized, and stored frozen (-20°C or below) pending analysis.
-
-
Depuration Phase (Duration varies):
-
Remaining fish are transferred to tanks with clean, untreated water flowing through.[15]
-
Fish are sampled at intervals during this phase to measure the rate of chemical elimination.
-
-
Tissue Analysis:
-
Fish tissue is homogenized. For lipophilic compounds, it is critical to analyze the whole body.
-
The dodecane isomers are extracted from the tissue homogenate using an appropriate organic solvent (e.g., hexane).
-
The concentration of the chemical in the extract is quantified using analytical instrumentation, typically Gas Chromatography-Mass Spectrometry (GC-MS), which provides the necessary sensitivity and selectivity.
-
The lipid content of the tissue is also determined, as BCF values are often normalized to a standard lipid content (e.g., 5%) for comparison.[12]
-
-
Data Analysis:
-
The BCF is calculated as the concentration in the fish (C_f_) divided by the concentration in the water (C_w_) once a steady state is achieved.
-
Kinetic uptake (k₁) and elimination (k₂) rate constants are calculated by modeling the concentration changes over time during both phases. The kinetic BCF (BCF_K_) is calculated as k₁/k₂.
-
Caption: OECD 305 experimental workflow for BCF determination.
Conclusion and Implications
This guide demonstrates that for dodecane isomers, molecular branching is a more decisive factor for bioconcentration than hydrophobicity alone.
-
Key Finding: Highly branched dodecane isomers, such as 2,2,4,6,6-pentamethylheptane, exhibit significantly higher bioconcentration in fish compared to linear n-dodecane.
-
Underlying Mechanism: This difference is attributed to metabolic stability. The steric hindrance caused by extensive branching protects the molecule from enzymatic degradation, leading to slow elimination and subsequent accumulation. In contrast, the linear isomer is readily metabolized and cleared.
-
Implication for Researchers: When assessing the environmental fate and bioaccumulation potential of organic molecules, it is crucial to look beyond simple QSAR predictions based on Log K_ow_. The potential for metabolic transformation, and how molecular structure might inhibit it, must be a central consideration. For complex mixtures like petroleum products, this means that branched isomers may contribute disproportionately to the total bioaccumulated hydrocarbon burden.
This understanding is vital for the accurate risk assessment of industrial chemicals and for the design of novel drug candidates, where minimizing environmental persistence is an increasingly important design criterion.
References
- vom Berg, T., Nales, A., Gräwe, J., & Altenburger, R. (2012). Bioconcentration of n-dodecane and its highly branched isomer 2,2,4,6,6-pentamethylheptane in fathead minnows. Chemosphere, 88(5), 621-626. [Link]
- OECD. (2012). Test No. 305: Bioconcentration: Flow-through Fish Test. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
- OECD iLibrary. (n.d.). Test No.
- Situ Biosciences. (n.d.). OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
- EAG Laboratories. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). [Link]
- Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8182, Dodecane. [Link]
- Cravedi, J. P., & Tulliez, J. (1986). Metabolism of n-alkanes and their incorporation into lipids in the rainbow trout. Environmental Research, 39(1), 180-187. [Link]
- Chemcasts. (n.d.). Thermophysical Properties of dodecane. [Link]
- Wikipedia. (n.d.). Dodecane. [Link]
- Wikipedia. (n.d.).
- Schaeffer, T. L., Cantwell, S. G., Brown, J. L., Watt, D. S., & Fall, R. R. (1979). Microbial growth on hydrocarbons: terminal branching inhibits biodegradation. Applied and Environmental Microbiology, 38(4), 742-746. [Link]
- Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Ethyl-2-methylnonane
Authored for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 6-Ethyl-2-methylnonane, a branched alkane solvent. As a Senior Application Scientist, my objective is to present this information with technical precision and practical, field-tested insights. Adherence to these procedures is not only a matter of regulatory compliance but a fundamental pillar of a robust safety culture in any research or development setting. The legal and ethical responsibility for chemical waste rests with the individual generator; this document serves to empower you with the knowledge to manage that responsibility effectively.[1]
Hazard Profile and Chemical Properties
Understanding the inherent properties of this compound is the first step in managing its risks. It is a flammable hydrocarbon liquid with a significant aspiration hazard.[2][3] This profile dictates the stringent handling and segregation protocols outlined below.
| Property | Details | Reference |
| Chemical Formula | C₁₂H₂₆ | [4] |
| Molecular Weight | 170.33 g/mol | [4] |
| Appearance | Colorless Liquid | [3] |
| Primary Hazards | Flammable Liquid: Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] | [2][3][5] |
| Aspiration Toxicity (Category 1): May be fatal if swallowed and enters the airways. Do NOT induce vomiting if ingested.[2][3][6] | ||
| Incompatibilities | Strong oxidizing agents. | [2] |
| Solubility | Immiscible with water; will float on the surface.[2][3] |
Core Principles of Compliant Disposal
The disposal of any chemical waste is governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[7] For this compound, three principles are paramount:
-
Hazardous Waste Designation: As an ignitable liquid, this compound is classified as a hazardous waste.[8] It must be managed from "cradle to grave" under specific regulatory programs, ensuring it is properly identified, managed, and treated prior to final disposal.[7]
-
The Principle of Segregation: This is the most critical step in daily waste management. This compound must be collected in a waste stream designated for non-halogenated organic solvents .[1][8][9]
-
Causality: Co-mingling with other waste classes, such as acids or oxidizers, can trigger violent chemical reactions. Mixing with halogenated solvents (e.g., dichloromethane, chloroform) complicates the final disposal process, significantly increasing costs and environmental burden.[8]
-
-
Proper Containerization and Labeling: Waste containers must be made of a compatible material (e.g., chemically resistant plastic or metal), be in good condition, and feature a tightly sealing cap to prevent the escape of flammable vapors.[1][10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling this compound waste in a laboratory setting.
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Personal protective equipment for handling 6-Ethyl-2-methylnonane
As a Senior Application Scientist, navigating the complexities of chemical handling is a daily reality. Ensuring the safety of your team when working with compounds like 6-Ethyl-2-methylnonane is not just a matter of following rules; it's about fundamentally understanding the risks and implementing robust, validated protocols. This guide is designed to provide you with the essential, in-depth knowledge to manage this substance safely, moving beyond a simple checklist to instill a culture of proactive safety in your laboratory.
Hazard Profile of this compound
Understanding the "why" behind any safety protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can reliably infer its hazard profile from its chemical family—branched aliphatic hydrocarbons—and from data on similar molecules like 2-Methylnonane.[1][2][3]
The primary risks associated with this compound are:
-
Flammability: As a C12 hydrocarbon, this compound is a combustible or flammable liquid.[1][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] All work must be conducted away from open flames, sparks, and hot surfaces.[4]
-
Aspiration Toxicity: This is a critical and often underestimated hazard. If the liquid is swallowed and then enters the lungs, it can cause severe lung damage and may be fatal.[1][5] This risk makes accidental ingestion particularly dangerous.
-
Skin and Eye Irritation: Prolonged or repeated contact with aliphatic hydrocarbons can cause skin irritation by dissolving natural oils, leading to dryness and dermatitis.[6] Direct contact with the eyes will cause irritation.[6]
-
Inhalation Hazard: While the vapor pressure may be low, inhalation of concentrated vapors or mists can lead to central nervous system depression, with symptoms including headache, dizziness, tiredness, nausea, and vomiting.[1][5]
The Cornerstone of Safety: Task-Specific Risk Assessment
The selection of Personal Protective Equipment (PPE) is not a static, one-size-fits-all decision. It must be dynamically assessed based on the specific procedure being performed. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan that outlines procedures for safe use, including the selection of appropriate PPE.[7][8]
Before any procedure, ask these questions:
-
What is the scale of the operation? Handling 1 mL is vastly different from a 1 L reaction.
-
What is the potential for splashes or aerosols? Operations like heating, sonicating, or vortexing increase this risk.
-
What is the quality of ventilation? Is the work being performed on an open bench, in a fume hood, or in a glove box?
-
What is the duration of the task? Longer procedures increase the potential for exposure and PPE degradation.[9]
The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on these critical questions.
Caption: PPE selection workflow for this compound.
Essential PPE for Handling this compound
Based on the risk assessment, the following PPE components are critical.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[10]
-
Enhanced Protection: When there is an increased risk of splashes (e.g., transferring volumes >100 mL, heating), chemical splash goggles that form a seal around the eyes are required.[11] A face shield worn over safety goggles provides the best protection for the entire face.[10]
Hand Protection
No single glove material protects against all chemicals.[12] For aliphatic hydrocarbons like this compound, material choice is key.
-
Recommended Material: Nitrile gloves are the standard choice. They provide good resistance to oils, greases, and aliphatic chemicals.[13]
-
Materials to Avoid: Latex gloves offer poor protection against many organic solvents and are not recommended.[13]
-
Causality: The principle of glove selection is based on preventing permeation (the chemical soaking through on a molecular level) and degradation (the glove material breaking down).[9][14] Always check the manufacturer's chemical resistance chart for specific breakthrough times. For extended or immersive contact, heavier-duty gloves may be necessary. Before each use, inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration.[9]
Body Protection
-
Standard Use: A flame-resistant (FR) lab coat should be worn and kept buttoned to protect the skin and clothing from minor drips and splashes.
-
High-Splash Risk: For procedures involving larger quantities or a high risk of splashing, supplement the lab coat with a chemical-resistant apron made of a material like neoprene or PVC.[10] In the event of a large spill, disposable chemical-resistant coveralls may be required.[11]
Respiratory Protection
Engineering controls are the first line of defense against inhalation hazards.
-
Standard Procedure: All work with this compound should be performed inside a certified chemical fume hood to minimize vapor inhalation.[15]
-
When Respirators are Needed: In situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary.[16] This would typically involve a NIOSH-approved air-purifying respirator with an organic vapor cartridge. A written respiratory protection program is required by OSHA under these circumstances.[17]
Operational and Disposal Plans
Safe handling extends from the moment a container is opened to its final disposal.
Protocol 1: Routine Handling and Transfer (e.g., <100 mL in a Fume Hood)
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of unnecessary items.
-
Don PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves.
-
Grounding: When transferring from a metal container, ensure the container and receiving equipment are grounded and bonded to prevent static discharge, a potential ignition source.[4]
-
Transfer: Perform all transfers slowly and carefully to minimize splashing. Use non-sparking tools if applicable.[1]
-
Closure: Securely cap the container immediately after use.[4]
-
Cleanup: Wipe down the work surface with an appropriate solvent.
-
Doff PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin, and dispose of them. Wash hands thoroughly.
Protocol 2: Emergency Spill Response (e.g., >100 mL Spill)
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the immediate area.
-
Control Ignition Sources: Eliminate all nearby ignition sources.
-
Don Enhanced PPE: If trained and safe to do so, don enhanced PPE: chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-nitrile gloves. Consider an air-purifying respirator if you are part of the trained response team.
-
Containment: Use a spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan
Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[1]
-
Waste Collection: this compound and materials contaminated with it must be collected in a clearly labeled, sealed container designated for flammable liquid waste.[18][19]
-
Segregation: Do not mix this waste with other waste streams (e.g., halogenated solvents) unless approved by your institution's environmental health and safety (EHS) office.[19][20]
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[20]
-
Pickup: Arrange for disposal through your institution’s licensed hazardous waste disposal service.[18][21] It is illegal to dispose of flammable liquids by pouring them down the drain or placing them in the regular trash.[19][21]
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Volume Transfer (<10mL in fume hood) | Safety Glasses with Side Shields | Single Pair, Nitrile | Lab Coat | Not Required (with proper ventilation) |
| Large Volume Transfer (>100mL in fume hood) | Chemical Splash Goggles | Single Pair, Nitrile | Lab Coat & Chemical-Resistant Apron | Not Required (with proper ventilation) |
| Heating or Agitating | Chemical Splash Goggles & Face Shield | Single Pair, Nitrile | Lab Coat & Chemical-Resistant Apron | Not Required (with proper ventilation) |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Double Pair, Nitrile or Heavy Duty | Chemical-Resistant Coveralls | Required (Air-Purifying Respirator w/ Organic Vapor Cartridge) |
By integrating this comprehensive approach—understanding the hazards, performing task-specific risk assessments, and adhering to validated protocols for use and disposal—you build a resilient safety culture that protects your most valuable asset: your people.
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- Laboratory Safety Guidance.
- The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
